5-Iodo-dCTP
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C9H11IN3O13P3-4 |
|---|---|
Molekulargewicht |
589.02 g/mol |
IUPAC-Name |
[[[(2R,3S,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15IN3O13P3/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/p-4/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
OOMLBPVHGFQCCL-RRKCRQDMSA-J |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP)
Introduction
5-Iodo-2'-deoxycytidine-5'-triphosphate (this compound) is a halogenated derivative of deoxycytidine triphosphate, a natural building block of DNA. The substitution of a hydrogen atom with a bulky, electron-rich iodine atom at the C5 position of the pyrimidine (B1678525) ring confers unique chemical properties and functionalities. While not a component of natural DNA, this compound serves as a critical tool in molecular biology, diagnostics, and drug development. It is recognized as a substrate by various DNA polymerases, allowing for its enzymatic incorporation into DNA strands.[1] This property makes it a valuable precursor for the site-specific introduction of modifications into nucleic acids, primarily through post-synthetic modifications like palladium-catalyzed cross-coupling reactions. Furthermore, the corresponding nucleoside, 5-iodo-2'-deoxycytidine, exhibits antiviral properties, with this compound acting as its intracellular active metabolite. This guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, key applications with detailed protocols, and relevant quantitative data.
Physicochemical Properties
This compound is typically supplied as a stable aqueous solution. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅N₃O₁₃P₃I (free acid) | [2] |
| Molecular Weight | 593.05 g/mol (free acid) | [2] |
| Exact Mass | 592.89 g/mol (free acid) | [2] |
| CAS Number | 31747-59-8 | [2] |
| Purity | ≥ 95% (HPLC) | [2] |
| Appearance | Colorless to slightly yellow solution | [2] |
| Solubility | Soluble in water | [2] |
| pH (in solution) | 7.5 ± 0.5 | [2] |
| Spectroscopic Properties | λmax: 293 nmε: 5.7 L mmol⁻¹ cm⁻¹ (at pH 7.5) | [2] |
| Storage Conditions | Store at -20 °C | [2] |
| Shelf Life | 12 months from date of delivery | [2] |
Synthesis of this compound
The synthesis of this compound is a two-stage process that begins with the iodination of the nucleoside 2'-deoxycytidine (B1670253) (dC) to form 5-Iodo-2'-deoxycytidine, followed by the chemical phosphorylation of the nucleoside to yield the triphosphate.
Stage 1: Iodination of 2'-deoxycytidine
The direct iodination of 2'-deoxycytidine at the C5 position is an efficient method for producing the key precursor.
Experimental Protocol: Synthesis of 5-Iodo-2'-deoxycytidine
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve 2'-deoxycytidine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add iodine (I₂) (0.6 eq) and meta-chloroperoxybenzoic acid (mCPBA) (1.05 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Evaporate the solvent to dryness under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography (e.g., using a gradient of DCM/MeOH/H₂O/NH₃) to yield 5-Iodo-2'-deoxycytidine as a solid.
Stage 2: Triphosphorylation of 5-Iodo-2'-deoxycytidine
The conversion of the nucleoside to its 5'-triphosphate form is most commonly achieved using the Yoshikawa method, a one-pot reaction that does not require protection of the sugar hydroxyl groups.
Experimental Protocol: Triphosphorylation via the Yoshikawa Method
-
Preparation: Suspend the unprotected nucleoside, 5-Iodo-2'-deoxycytidine (1.0 eq), in a trialkylphosphate solvent (e.g., trimethyl phosphate) at 0 °C.
-
Monophosphorylation: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled suspension while stirring. Maintain the temperature at 0 °C for 2-4 hours. The reaction progress can be monitored by TLC or HPLC.
-
Activation and Cyclization: In a separate flask, prepare a solution of tributylammonium (B8510715) pyrophosphate in anhydrous DMF. Add this solution to the reaction mixture containing the phosphorodichloridate intermediate. This is followed by the addition of tributylamine.
-
Hydrolysis: After stirring for several hours or overnight, quench the reaction by adding a triethylammonium (B8662869) bicarbonate (TEAB) buffer (e.g., 1 M, pH 7.5) and stir for an additional 2-3 hours to hydrolyze the cyclic triphosphate intermediate.
-
Purification: The crude this compound is purified by anion-exchange chromatography (e.g., DEAE-Sephadex or Sepharose column) using a linear gradient of TEAB buffer. The fractions containing the product are pooled, concentrated, and may be converted to the sodium or lithium salt form.
Mechanism of Action and Enzymatic Incorporation
This compound acts as a substrate for DNA polymerases, which catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA primer and the α-phosphate of the incoming nucleotide. The bulky iodine atom at the C5 position projects into the major groove of the DNA double helix, a region that is generally tolerant of modifications without disrupting the Watson-Crick base pairing with guanine.
The efficiency of incorporation of modified nucleotides is dependent on the specific DNA polymerase used. Family A polymerases (e.g., Taq) and Family B polymerases (e.g., Pfu, Vent) exhibit different substrate specificities. Generally, Family B polymerases are known to have broader substrate tolerance for C5-modified pyrimidines compared to Family A polymerases.[3]
Kinetics of Incorporation
The table below presents kinetic data for the incorporation of the natural dCTP and various modified analogs by different DNA polymerases. This comparative data illustrates how modifications at the C5 position can influence polymerase activity.
| Nucleotide | Polymerase | KD or Km (μM) | kpol or kcat (s⁻¹) | Efficiency (kpol/KD) | Reference |
| dCTP | Vent | 74 | 65 | 0.88 | [4] |
| ddCTP | Vent | 37 | 0.13 | 0.0035 | [4] |
| dCTP | DNA Pol β | - | 13.6 | - | [5] |
| dCTP (CF₂ analog) | DNA Pol β | - | 2.5 | - | [6] |
| dCTP (CCl₂ analog) | DNA Pol β | - | 0.6 | - | [6] |
Note: The data for dCTP analogs with DNA Pol β refer to modifications at the β,γ-bridging group, not the C5 position, but illustrate the sensitivity of the enzyme to substrate structure.
Generally, bulky substitutions at the C5 position can lead to a decrease in the efficiency of incorporation (kpol/KD) compared to the natural dCTP. This effect is often due to a decrease in the maximum incorporation rate (kpol) rather than a significant change in the binding affinity (KD).
Applications in Research and Development
The primary utility of this compound lies in its role as a versatile chemical handle for the post-synthetic modification of DNA. The carbon-iodine bond at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. This allows for the attachment of a wide array of functional groups to DNA.
Sonogashira Coupling for DNA Functionalization
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, it enables the direct attachment of alkyne-containing molecules (e.g., fluorophores, biotin, cross-linkers, or complex organic scaffolds) to the cytosine base. The resulting modified dCTP can then be used in enzymatic DNA synthesis.
Experimental Protocol: Aqueous Sonogashira Coupling of this compound
This protocol describes a general procedure for the coupling of an alkyne to unprotected this compound in an aqueous medium.
-
Reaction Setup: In a reaction vessel, prepare a solution of this compound (1.0 eq) in a mixture of water and a co-solvent like acetonitrile (B52724) or DMF.
-
Catalyst and Ligand: Add the palladium catalyst, for instance, Pd(OAc)₂ or Pd(PPh₃)₂Cl₂, and a water-soluble phosphine (B1218219) ligand like triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt (TPPTS). Add the copper(I) co-catalyst, typically CuI.
-
Base and Alkyne: Add a suitable base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). Finally, add the terminal alkyne (1.5-2.0 eq).
-
Reaction Conditions: De-gas the mixture thoroughly and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature or with gentle heating (e.g., 30-50 °C).
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Purification: Upon completion, the modified dCTP product can be purified by anion-exchange chromatography or reversed-phase HPLC.
Role in Drug Development
The nucleoside 5-iodo-2'-deoxyuridine is a known antiviral agent.[2] Similarly, other halogenated pyrimidine nucleosides have been explored for their therapeutic potential. In this context, this compound is not used as a drug itself due to the poor cell permeability of nucleotide triphosphates. Instead, its corresponding nucleoside, 5-iodo-2'-deoxycytidine, can be administered as a prodrug. Once inside the cell, host or viral kinases phosphorylate the nucleoside sequentially to the monophosphate, diphosphate, and finally to the active triphosphate form (this compound). This active metabolite can then be incorporated into the viral genome by the viral DNA polymerase, leading to chain termination or dysfunction of the newly synthesized viral DNA, thereby inhibiting viral replication. This mechanism is a cornerstone of many antiviral therapies.
Conclusion
This compound is a synthetically accessible and highly versatile modified nucleotide. Its ability to be incorporated into DNA by polymerases, combined with the reactivity of its carbon-iodine bond, makes it an invaluable tool for the site-specific functionalization of nucleic acids. Its primary application is as a key intermediate in chemo-enzymatic synthesis workflows, particularly those employing Sonogashira coupling to attach probes, labels, and other functionalities. While the direct therapeutic application of this compound is limited, its role as the active intracellular metabolite of the corresponding antiviral prodrug highlights its importance in the field of drug development. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their experimental designs.
References
- 1. scispace.com [scispace.com]
- 2. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic characterization of 2′-deoxynucleoside- 5′-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Efficient Sonogashira Coupling of Unprotected Halonucleosides in Aqueous Solvents Using Water‐Soluble Palladium Catalys… [ouci.dntb.gov.ua]
- 6. Modifying the Basicity of the dNTP Leaving Group Modulates Precatalytic Conformational Changes of DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Iodo-dCTP: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP), a modified nucleoside triphosphate with significant applications in molecular biology, structural analysis, and biotechnology. This document details its chemical structure, physicochemical properties, and established experimental applications, offering a technical resource for professionals in the field.
Core Chemical Identity
This compound is an analog of deoxycytidine triphosphate (dCTP) where a hydrogen atom at the 5th position of the cytosine base is replaced by an iodine atom. This modification imparts unique properties that are leveraged in various biochemical assays.
-
Systematic Name: 5-Iodo-2'-deoxycytidine-5'-triphosphate
-
Canonical SMILES: O[C@H]1C--INVALID-LINK--O[C@@H]1COP(OP(OP(O)(O)=O)(O)=O)(O)=O[3]
-
InChI Key: Based on the structure of its monophosphate, the InChI key can be derived, highlighting its unique stereochemistry and composition.
The chemical structure of this compound is visualized below.
Caption: 2D representation of 5-Iodo-2'-deoxycytidine-5'-triphosphate.
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are crucial for its effective use in experimental settings. The following table summarizes its key characteristics based on commercially available information.
| Property | Value | Reference(s) |
| CAS Number | 31747-59-8 | [1][2] |
| Molecular Weight | 593.05 g/mol (free acid) | [1][2] |
| Exact Mass | 592.89 g/mol (free acid) | [1][2] |
| Purity | ≥95% (HPLC) | [1][2] |
| Form | Solution in water | [1][2] |
| Concentration | Typically 10 mM - 11 mM | [1][2] |
| pH | 7.5 ± 0.5 | [1][2] |
| Spectroscopic Properties | λmax: 293 nm; ε: 5.7 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [1][2] |
| Storage Conditions | Store at -20°C | [1][2] |
Key Applications and Experimental Protocols
This compound is a versatile molecule that serves as a substrate for various DNA polymerases, enabling its incorporation into DNA for several downstream applications.[4]
X-ray Crystallography
The high electron density of the iodine atom makes this compound an excellent tool for determining the three-dimensional structure of DNA and DNA-protein complexes via X-ray crystallography. When incorporated into an oligonucleotide, the iodine atom serves as a heavy atom, which simplifies the phase problem in crystallographic analysis.
UV-Mediated Cross-linking
Halogenated nucleotides like this compound are photolabile and can be used in UV cross-linking experiments to study the interactions between DNA and proteins. Upon irradiation with UV light, the carbon-iodine bond can break, leading to the formation of a reactive radical that can form a covalent bond with nearby amino acid residues in a DNA-binding protein, thus capturing transient interactions.
Enzymatic Incorporation into DNA
This compound is a substrate for DNA polymerases and can be used to synthesize modified DNA strands through techniques like Polymerase Chain Reaction (PCR) and primer extension assays.
This protocol provides a general framework for incorporating this compound into a specific DNA amplicon using a high-fidelity DNA polymerase.
Objective: To amplify a DNA target while substituting a portion of the natural dCTP with this compound.
Materials:
-
DNA Template (0.1–50 ng, depending on source)
-
Forward and Reverse Primers (10 µM stocks)
-
High-Fidelity DNA Polymerase (e.g., Q5® or KOD XL)
-
5X or 10X Polymerase Reaction Buffer
-
dNTP Mix (10 mM each of dATP, dGTP, dTTP)
-
dCTP (10 mM stock)
-
This compound (10 mM stock)
-
Nuclease-Free Water
Procedure:
-
Reaction Setup: Assemble the following components on ice in a sterile thin-walled PCR tube. The ratio of dCTP to this compound can be adjusted based on the desired level of incorporation and polymerase tolerance. A 1:4 ratio is a common starting point.
| Component | Volume (for 50 µL reaction) | Final Concentration |
| Nuclease-Free Water | Up to 50 µL | - |
| 5X Reaction Buffer | 10 µL | 1X |
| dATP (10 mM) | 1 µL | 200 µM |
| dGTP (10 mM) | 1 µL | 200 µM |
| dTTP (10 mM) | 1 µL | 200 µM |
| dCTP (10 mM) | 0.2 µL | 40 µM |
| This compound (10 mM) | 0.8 µL | 160 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | variable | < 100 ng |
| High-Fidelity DNA Polymerase | 0.5 µL | 0.02 U/µL |
-
Thermocycling: Transfer the reaction tubes to a thermocycler preheated to the initial denaturation temperature and begin cycling. Conditions should be optimized for the specific polymerase, primers, and template.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 5–10 seconds | |
| Annealing | 55–72°C* | 10–30 seconds | 25–35 |
| Extension | 72°C | 20–30 seconds/kb | |
| Final Extension | 72°C | 2 minutes | 1 |
| Hold | 4–10°C | Indefinite | 1 |
*Annealing temperature should be optimized based on the melting temperature (Tm) of the primers.
-
Analysis: The resulting PCR product can be analyzed by agarose (B213101) gel electrophoresis to confirm successful amplification. The incorporation of the heavier this compound may result in a slight mobility shift compared to an unmodified amplicon. The purified product is now ready for downstream applications like crystallographic trials or cross-linking studies.
The general workflow for this experimental procedure is outlined below.
Caption: Workflow for enzymatic incorporation of this compound via PCR.
References
5-Iodo-dCTP: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP), a halogenated nucleotide analog critical for various applications in molecular biology and drug development. This document details its physicochemical properties, outlines its primary applications, and provides structured experimental protocols for its use.
Core Properties of this compound
This compound is a synthetic analog of deoxycytidine triphosphate (dCTP), where a hydrogen atom at the 5th position of the pyrimidine (B1678525) ring is replaced by an iodine atom. This modification introduces unique properties that are leveraged in various biochemical assays.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅IN₃O₁₃P₃ | [1] |
| Molecular Weight | 593.05 g/mol | [1] |
| CAS Number | 31747-59-8 | [1] |
| Appearance | Colorless to slightly yellow solution in water | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Storage Conditions | -20°C | [1] |
Applications in Research and Development
The introduction of an iodine atom provides a heavy atom for crystallographic phasing and a site for further chemical modifications, making this compound a valuable tool in the following areas:
-
DNA Labeling and Synthesis: this compound serves as a substrate for various DNA polymerases, allowing for its enzymatic incorporation into DNA strands. This is fundamental for generating labeled DNA probes for techniques such as in situ hybridization and microarray analysis.
-
X-ray Crystallography: The high electron density of the iodine atom makes this compound-containing oligonucleotides useful for solving the phase problem in X-ray crystallography of DNA and DNA-protein complexes.
-
Precursor for Modified Nucleotides: this compound is a key precursor in the synthesis of other modified nucleotides, such as 5-ethynyl-dCTP, through palladium-catalyzed coupling reactions. These further modified nucleotides have broad applications in click chemistry and bioconjugation.
Experimental Protocols
The following sections provide detailed methodologies for the enzymatic incorporation of this compound into DNA using common molecular biology techniques. These protocols are generalized and may require optimization for specific applications.
Primer Extension
This technique is used to map the 5' ends of RNA transcripts or to incorporate modified nucleotides at specific sites.
Methodology:
-
Annealing:
-
In a sterile microcentrifuge tube, combine the RNA template (1-10 µg), a 5'-radiolabeled or fluorescently labeled primer (10-20 pmol), and annealing buffer (e.g., 10 mM Tris-HCl pH 8.3, 50 mM KCl).
-
Heat the mixture to 65-95°C for 5 minutes to denature secondary structures.
-
Allow the mixture to cool slowly to room temperature to facilitate primer annealing.
-
-
Extension Reaction:
-
Prepare a master mix containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl₂), dNTPs (dATP, dGTP, dTTP at a final concentration of 0.5 mM each), and this compound (at a concentration to be optimized, often replacing dCTP or used in a specific ratio).
-
Add reverse transcriptase or a DNA polymerase to the master mix.
-
Add the master mix to the annealed template-primer mixture.
-
Incubate at the optimal temperature for the chosen enzyme (e.g., 37-42°C for reverse transcriptase) for 1-2 hours.
-
-
Analysis:
-
Terminate the reaction by adding EDTA.
-
Analyze the extension products by denaturing polyacrylamide gel electrophoresis and autoradiography or fluorescence imaging.
-
References
5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP): A Comprehensive Technical Guide
CAS Number: 31747-59-8
This in-depth technical guide provides a comprehensive overview of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP), a halogenated analog of deoxycytidine triphosphate. Designed for researchers, scientists, and professionals in drug development, this document details the core properties, applications, and relevant experimental methodologies associated with this modified nucleotide.
Core Properties and Specifications
This compound is a valuable tool in molecular biology, primarily utilized as a substrate for DNA polymerases. The introduction of an iodine atom at the 5-position of the pyrimidine (B1678525) ring offers a site for further chemical modification and a heavy atom for crystallographic studies.
Physicochemical and Spectroscopic Data
The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Reference |
| CAS Number | 31747-59-8 | [1][2] |
| Molecular Formula | C₉H₁₅IN₃O₁₃P₃ (free acid) | [1][2] |
| Molecular Weight | 593.05 g/mol (free acid) | [1][2] |
| Exact Mass | 592.89 g/mol (free acid) | [1][2] |
| Property | Value | Conditions | Reference |
| Purity | ≥ 95% | HPLC | [1][2] |
| Form | Solution in water | - | [1][2] |
| Color | Colorless to slightly yellow | - | [1][2] |
| Concentration | 10 mM - 11 mM | - | [1][2] |
| pH | 7.5 ± 0.5 | - | [1][2] |
| λmax | 293 nm | Tris-HCl, pH 7.5 | [1][2] |
| Molar Extinction Coefficient (ε) | 5.7 L mmol⁻¹ cm⁻¹ | Tris-HCl, pH 7.5 | [1][2] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
| Condition | Recommendation | Duration | Reference |
| Long-term Storage | -20°C | 12 months from delivery | [1][2] |
| Shipping | Gel packs | - | [1][2] |
| Short-term Exposure | Ambient temperature | Up to 1 week (cumulative) | [1][2] |
Applications in Research and Development
This compound serves as a versatile tool in various molecular biology applications, primarily leveraging its ability to be incorporated into DNA by DNA polymerases.[3]
-
Enzymatic Synthesis of Modified DNA: It is a good substrate for various DNA polymerases, allowing for the site-specific introduction of an iodinated base into a DNA strand.[3]
-
Precursor for Post-Synthesis Modification: The iodine atom provides a reactive handle for post-synthetic modifications of DNA through cross-coupling reactions such as Sonogashira and Stille couplings. This enables the attachment of a wide range of functionalities, including fluorophores, biotin, and other reporter groups.
-
X-ray Crystallography: The heavy iodine atom can aid in solving the phase problem in X-ray crystallography of DNA-protein complexes.
-
Development of Nuclease-Resistant DNA: While the 5-iodo modification itself offers some nuclease resistance, it has been used as a precursor to synthesize other modified nucleotides with enhanced stability against exonucleases.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are derived from established methods for modified nucleotides and should be optimized for specific experimental contexts.
Enzymatic Incorporation of this compound into DNA via Primer Extension
This protocol outlines a typical primer extension reaction to incorporate this compound at specific sites in a DNA strand.
Materials:
-
This compound solution (10 mM)
-
Template DNA containing a target sequence
-
Primer (5'-labeled with a fluorescent dye or radioisotope for detection)
-
Natural dNTPs (dATP, dGTP, dTTP)
-
DNA Polymerase (e.g., T7 DNA Polymerase, Klenow Fragment)
-
10x DNA Polymerase Reaction Buffer
-
Nuclease-free water
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
Procedure:
-
Annealing: In a microcentrifuge tube, prepare a mixture of the template DNA (1.5 pmol) and the labeled primer (1 pmol) in 1x DNA polymerase reaction buffer. The final volume should be around 10 µL. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
Reaction Setup: On ice, prepare the reaction mixture by adding the following components in order:
-
Annealed template-primer mix: 10 µL
-
10x DNA Polymerase Reaction Buffer: 2 µL
-
dNTP mix (containing dATP, dGTP, dTTP at a final concentration of 100 µM each): variable volume
-
This compound (final concentration of 10-100 µM): variable volume
-
DNA Polymerase (1-2 units): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at the optimal temperature for the chosen DNA polymerase (e.g., 37°C for Klenow Fragment) for 15-60 minutes.
-
Termination: Stop the reaction by adding an equal volume of stop solution.
-
Analysis: Denature the DNA by heating at 95°C for 5 minutes and then place it on ice. Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or fluorescence imaging. Successful incorporation will be indicated by a band shift corresponding to the extended primer.
Post-Synthetic Modification of this compound Incorporated DNA via Sonogashira Coupling
This protocol describes a general procedure for the palladium-catalyzed Sonogashira cross-coupling reaction to attach a terminal alkyne to the iodinated cytosine base within a DNA strand.
Materials:
-
DNA containing incorporated 5-Iodo-deoxycytidine
-
Terminal alkyne derivative (e.g., a fluorescently tagged alkyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Anhydrous, deoxygenated solvent (e.g., DMF or a mixture of toluene (B28343) and triethylamine)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the DNA containing 5-Iodo-deoxycytidine in the anhydrous, deoxygenated solvent.
-
Addition of Reagents: To the DNA solution, add the terminal alkyne (1.5-2 equivalents), the palladium catalyst (5-10 mol%), CuI (10-20 mol%), and the amine base. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Incubation: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 30-50°C) for 2-16 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Upon completion, the modified DNA can be purified from the catalyst and excess reagents using standard methods for DNA purification, such as ethanol (B145695) precipitation or size-exclusion chromatography.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
Caption: Workflow for the enzymatic incorporation of this compound into DNA.
Caption: Workflow for post-synthetic modification of iodinated DNA via Sonogashira coupling.
References
5-Iodo-dCTP: A Comprehensive Technical Guide
An In-depth Whitepaper on the Core Physical Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP), a halogenated nucleotide analog with significant applications in molecular biology, diagnostics, and drug development. This document outlines its core characteristics, experimental protocols for its characterization, and its utility in various research workflows.
Core Physical and Chemical Properties
This compound is a modified deoxycytidine triphosphate where the hydrogen atom at the 5th position of the pyrimidine (B1678525) ring is replaced by an iodine atom. This modification imparts unique properties that are leveraged in various biochemical and molecular biology techniques.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₅N₃O₁₃P₃I (free acid) | [1] |
| Molecular Weight | 593.05 g/mol (free acid) | [1] |
| Exact Mass | 592.89 g/mol (free acid) | [1] |
| Appearance | Colorless to slightly yellow solution in water | [1] |
| Purity | ≥ 95% (as determined by HPLC) | [1] |
| Concentration | Typically supplied as a 10 mM - 11 mM aqueous solution | [1] |
| pH | 7.5 ± 0.5 | [1] |
| Storage Conditions | Store at -20 °C. Short-term exposure to ambient temperature is possible. | [1] |
| Shelf Life | 12 months from date of delivery when stored appropriately. | [1] |
Spectral Properties
The spectral characteristics of this compound are crucial for its quantification and detection in various experimental setups.
| Spectral Property | Value | Conditions | Reference(s) |
| UV Absorbance (λmax) | 293 nm | Tris-HCl, pH 7.5 | [1] |
| Molar Extinction Coefficient (ε) | 5.7 L mmol⁻¹ cm⁻¹ | Tris-HCl, pH 7.5 | [1] |
| Fluorescence | This compound itself is not inherently fluorescent but can be made fluorescent through post-synthesis modification, for example, via Sonogashira coupling with a fluorescent alkyne. Halogen substitution on fluorescein-labeled nucleotides can red-shift the emission spectra. | N/A | [2][3] |
Experimental Protocols
Detailed methodologies for the characterization and application of this compound are provided below. These protocols are based on standard molecular biology techniques and can be adapted to specific research needs.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a this compound sample.
Methodology:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically suitable for nucleotide analysis.
-
Mobile Phase: A gradient of a low-concentration ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.0) and an organic solvent such as acetonitrile.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV absorbance at 293 nm.
-
Procedure: a. Prepare a standard solution of this compound of known concentration. b. Inject the standard and the sample onto the column. c. Elute with a linear gradient of the organic solvent. d. Monitor the absorbance at 293 nm. e. The purity is calculated by dividing the area of the main peak corresponding to this compound by the total area of all peaks in the chromatogram.
Quantification by UV-Vis Spectrophotometry
Objective: To determine the concentration of a this compound solution.
Methodology:
-
Instrument: A UV-Vis spectrophotometer.
-
Cuvette: A quartz cuvette with a 1 cm path length.
-
Blank: The same buffer in which the this compound is dissolved (e.g., Tris-HCl, pH 7.5).
-
Procedure: a. Turn on the spectrophotometer and allow the lamp to warm up. b. Set the wavelength to 293 nm. c. Blank the instrument with the buffer. d. Measure the absorbance of the this compound solution. Ensure the reading is within the linear range of the instrument (typically 0.1-1.0). Dilute the sample if necessary. e. Calculate the concentration using the Beer-Lambert law: Concentration (mol/L) = Absorbance / (ε × path length) Where ε = 5700 L mol⁻¹ cm⁻¹ and the path length is 1 cm.
Applications and Experimental Workflows
This compound is a versatile tool in molecular biology. Its iodine atom serves as a reactive handle for post-synthetic modifications and as a heavy atom for crystallographic studies.
Enzymatic Incorporation into DNA
This compound is a substrate for various DNA polymerases and can be incorporated into DNA strands during enzymatic synthesis, such as in Polymerase Chain Reaction (PCR) and primer extension assays.
Caption: Workflow for the enzymatic incorporation of this compound into DNA via PCR.
Post-Synthetic Modification via Sonogashira Coupling
The iodine atom on the cytosine base allows for the attachment of various functional groups through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling with terminal alkynes. This enables the labeling of DNA with fluorophores, biotin, or other reporter molecules.
Caption: Schematic of Sonogashira coupling for post-synthetic modification of DNA.
Aptamer Development (SELEX)
This compound can be used in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to generate aptamers with enhanced binding properties or to introduce sites for subsequent modification.
Caption: Use of this compound in the SELEX workflow for aptamer development.
Conclusion
This compound is a valuable modified nucleotide for researchers in molecular biology and drug development. Its well-defined physical properties, coupled with its utility as a substrate for DNA polymerases and a handle for chemical modifications, make it a powerful tool for a wide range of applications, including the synthesis of labeled DNA probes, the development of therapeutic aptamers, and structural biology studies. The protocols and workflows described in this guide provide a solid foundation for the successful implementation of this compound in various research endeavors.
References
Spectroscopic Properties of 5-Iodo-dCTP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) is a modified nucleotide analog of deoxycytidine triphosphate (dCTP). The substitution of a hydrogen atom with an iodine atom at the 5-position of the pyrimidine (B1678525) ring introduces unique chemical and physical properties. These characteristics, particularly its spectroscopic behavior and utility as a tool in structural biology, make it a valuable reagent in various molecular biology and drug development applications. This technical guide provides a comprehensive overview of the core spectroscopic properties of this compound, detailed experimental protocols for its characterization, and a visualization of its primary application workflow.
Core Spectroscopic Properties
The defining spectroscopic feature of this compound is its ultraviolet (UV) absorbance. The introduction of the iodine atom results in a shift in the absorption maximum compared to the parent dCTP molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound exhibits a distinct absorption maximum in the UV range, which is crucial for its quantification and detection.
Table 1: UV Absorbance Properties of this compound
| Property | Value | Conditions |
| Maximum Absorbance (λmax) | 293 nm | Tris-HCl buffer, pH 7.5 |
| Molar Extinction Coefficient (ε) | 5.7 L mmol-1 cm-1 | Tris-HCl buffer, pH 7.5 |
Data sourced from Jena Bioscience product information.[1][2]
Fluorescence Spectroscopy
The intrinsic fluorescence of naturally occurring nucleotides is generally very weak.[3][4][5] The presence of a heavy atom, such as iodine, in this compound is expected to further decrease or entirely quench any native fluorescence. This phenomenon, known as the "heavy-atom effect," promotes intersystem crossing from the excited singlet state to the triplet state, thereby reducing the probability of fluorescence emission.[6][7][8] Consequently, this compound is not typically utilized for its fluorescent properties. No significant fluorescence emission data for this compound has been reported in the literature.
Experimental Protocols
Accurate determination of the spectroscopic properties of this compound is essential for its effective use in research. The following sections provide detailed methodologies for its characterization.
Protocol 1: Determination of UV-Vis Absorbance Spectrum and Molar Extinction Coefficient
This protocol outlines the steps to verify the maximum absorbance wavelength (λmax) and molar extinction coefficient (ε) of a this compound solution.
Materials:
-
This compound solution of known concentration (e.g., 10 mM)
-
Tris-HCl buffer (e.g., 10 mM, pH 7.5)
-
UV-transparent cuvettes (e.g., quartz)
-
UV-Vis spectrophotometer
-
Calibrated micropipettes
Procedure:
-
Instrument Initialization: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Blank Measurement: Fill a clean quartz cuvette with the Tris-HCl buffer. Place the cuvette in the spectrophotometer and record a blank spectrum across the desired wavelength range (e.g., 220-350 nm). This will serve as the baseline correction.
-
Sample Preparation: Prepare a dilution of the this compound stock solution in the Tris-HCl buffer. The final concentration should be chosen to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). For example, a 1:100 dilution of a 10 mM stock solution would result in a 100 µM solution.
-
Sample Measurement: Empty the cuvette, rinse it with the diluted this compound sample, and then fill it with the sample. Place the cuvette in the spectrophotometer and acquire the absorbance spectrum from 220 nm to 350 nm.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε):
-
A = Absorbance at λmax
-
c = Concentration of the diluted sample in mol/L
-
l = Path length of the cuvette in cm (typically 1 cm)
-
-
Rearrange the formula to solve for ε: ε = A / (c * l)
-
Protocol 2: Assessment of Fluorescence Properties
While significant fluorescence is not expected, this protocol provides a general framework for investigating any potential weak emission from this compound.
Materials:
-
This compound solution
-
Tris-HCl buffer (10 mM, pH 7.5)
-
Fluorescence-grade quartz cuvettes
-
Spectrofluorometer
-
Calibrated micropipettes
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation and emission monochromators to appropriate starting wavelengths. Based on the absorbance maximum, an initial excitation wavelength of 293 nm can be used.
-
Blank Spectrum: Fill a clean fluorescence cuvette with the Tris-HCl buffer and record an emission spectrum. This will account for any background fluorescence from the buffer and the cuvette.
-
Sample Preparation: Prepare a dilution of the this compound solution in the Tris-HCl buffer. The concentration should be similar to that used for UV-Vis analysis, but may need to be optimized.
-
Emission Spectrum Measurement:
-
Place the cuvette with the this compound sample in the spectrofluorometer.
-
Set the excitation wavelength to 293 nm and scan the emission spectrum over a range of higher wavelengths (e.g., 300-600 nm).
-
-
Excitation Spectrum Measurement:
-
If an emission peak is observed, set the emission monochromator to the wavelength of maximum emission.
-
Scan the excitation spectrum over a range of lower wavelengths (e.g., 240-320 nm) to determine the optimal excitation wavelength.
-
-
Data Analysis: Analyze the resulting spectra to identify any excitation and emission maxima. If a signal is detected, further experiments to determine the quantum yield and fluorescence lifetime would be necessary, though it is anticipated that any signal will be very weak.
Application in X-ray Crystallography
A primary application of this compound is in the field of X-ray crystallography for the structural determination of DNA and DNA-protein complexes.[2] The iodine atom, with its high electron density, acts as a "heavy atom" that can be used for phasing, a critical step in solving the three-dimensional structure of macromolecules.
Experimental Workflow: Phasing in X-ray Crystallography using this compound
The following diagram illustrates the general workflow for using this compound in X-ray crystallography.
Workflow Description:
-
DNA Synthesis and Purification: An oligonucleotide containing 5-iodocytosine (B72790) is chemically synthesized and then purified, typically by high-performance liquid chromatography (HPLC), to ensure a homogenous sample.
-
Crystallization: The purified iodinated DNA, either alone or in complex with a binding protein, is subjected to various conditions to promote the formation of well-ordered crystals. Once suitable crystals are obtained, they are harvested and treated with a cryo-protectant to prevent damage during data collection at low temperatures.
-
X-ray Diffraction Data Collection: The crystal is exposed to a high-intensity X-ray beam, often from a synchrotron source. The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded by a detector.
-
Structure Determination: The heavy iodine atom scatters X-rays anomalously, meaning the scattering intensity depends on the X-ray wavelength. By collecting diffraction data at one or more wavelengths around the absorption edge of iodine, the phase information, which is lost during the experiment, can be computationally recovered. This process is known as Single- or Multi-wavelength Anomalous Dispersion (SAD or MAD) phasing.[9][10][11] Once the phases are determined, an electron density map can be calculated, into which the atomic model of the DNA or DNA-protein complex is built and refined.
Conclusion
This compound is a valuable modified nucleotide with well-defined UV absorbance properties that facilitate its quantification. While it is not a fluorescent molecule due to the heavy-atom effect of iodine, its utility in X-ray crystallography is significant. The iodine atom serves as an excellent anomalous scatterer for phasing, enabling the determination of high-resolution three-dimensional structures of nucleic acids and their complexes. The protocols and workflow described in this guide provide a foundational understanding for researchers and scientists employing this compound in their experimental endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pepolska.pl [pepolska.pl]
- 3. Intrinsic DNA fluorescence - Wikipedia [en.wikipedia.org]
- 4. Fundamentals of the Intrinsic DNA Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic Fluorescence from DNA Can Be Enhanced by Metallic Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.ist.utl.pt [web.ist.utl.pt]
- 7. External heavy-atom effect on fluorescence kinetics - PhysChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to phasing - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 5-Iodo-dCTP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP). Given the limited availability of specific quantitative stability data in publicly accessible literature, this document also furnishes a detailed, generalized experimental protocol for researchers to conduct forced degradation studies and determine the stability profile of this compound under various conditions.
Introduction to this compound
This compound is a modified deoxycytidine triphosphate where an iodine atom is substituted at the 5th position of the pyrimidine (B1678525) ring. This modification makes it a valuable tool in various molecular biology applications, including enzymatic synthesis of labeled DNA probes, structural studies of DNA, and as a potential therapeutic agent. The stability of this compound is a critical factor for ensuring the reproducibility and reliability of experimental results, as well as for defining its shelf-life and handling procedures in a research or clinical setting.
Recommended Storage and Handling
Based on commercially available product information, the following general guidelines are recommended for the storage and handling of this compound solutions.
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Source(s) |
| Long-Term Storage | Store at -20°C. | [1] |
| Short-Term Exposure | Up to 1 week (cumulative) at ambient temperature is possible. | [1] |
| Form | Typically supplied as an aqueous solution. | [1] |
| pH of Solution | 7.5 ± 0.5 | [1] |
| Shipping | Shipped on gel packs. | [1] |
| Handling | Centrifuge briefly before opening to collect the solution at the bottom of the vial. | [1] |
| Shelf Life | Typically 12 months from the date of delivery when stored correctly. | [1] |
Factors Influencing the Stability of this compound
The stability of nucleotide analogs like this compound can be influenced by several factors. Understanding these is crucial for proper handling and for designing stability studies.
-
Temperature: Elevated temperatures can accelerate the degradation of dNTPs. While short-term exposure to ambient temperatures may be tolerated, long-term storage should be at -20°C to minimize degradation.
-
pH: The triphosphate chain of dNTPs is susceptible to hydrolysis, particularly under acidic conditions. Maintaining a slightly alkaline pH (around 7.5-8.5) is generally recommended for improved stability of dNTP solutions.
-
Light Exposure: Halogenated compounds can be sensitive to light. It is advisable to protect this compound solutions from prolonged exposure to light to prevent potential photodegradation.
-
Oxidation: Oxidizing agents can potentially modify the base or the triphosphate chain.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade dNTPs. It is recommended to aliquot the solution into smaller working volumes to avoid multiple freeze-thaw cycles.
Caption: Factors influencing the stability of this compound.
Experimental Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for determining the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing. This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective
To identify the potential degradation products and degradation pathways of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound solution of known concentration
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water
-
HPLC grade mobile phase solvents (e.g., acetonitrile, methanol)
-
Buffer for mobile phase (e.g., phosphate (B84403) buffer, triethylammonium (B8662869) acetate)
-
Control (unstressed) this compound sample
-
pH meter
-
HPLC system with a UV detector and/or a mass spectrometer (MS)
-
Photostability chamber
Experimental Workflow
References
An In-depth Technical Guide to the Core Mechanism of 5-Iodo-dCTP Incorporation
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of nucleotide analogue incorporation is paramount for advancing molecular biology techniques and therapeutic strategies. This guide provides a comprehensive overview of the core principles governing the incorporation of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) into DNA by polymerases. While this compound is recognized as a substrate for DNA synthesis, this document also highlights the current gaps in quantitative kinetic data within the scientific literature.
The Fundamental Mechanism of Incorporation
The incorporation of this compound into a growing DNA strand follows the fundamental mechanism of DNA polymerization, a process orchestrated by DNA polymerases. This enzymatic reaction involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the primer strand and the α-phosphate of the incoming this compound. The selection and incorporation of the correct nucleotide are governed by the intricate interplay of geometric complementarity within the polymerase active site and hydrogen bonding between the incoming nucleotide and the template base.
The presence of the bulky iodine atom at the 5th position of the cytosine base can influence the efficiency of its incorporation. While it maintains the Watson-Crick hydrogen bonding face required for pairing with guanine, the steric bulk of the iodine atom may affect the precise positioning of the nucleotide within the polymerase's active site. This can modulate the kinetics of incorporation compared to its natural counterpart, dCTP.
Quantitative Data on this compound Incorporation
Direct quantitative kinetic data, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), for the incorporation of unmodified this compound by common DNA polymerases are not extensively reported in peer-reviewed literature. However, studies on closely related analogues provide valuable insights.
A study involving a modified version, 5-iodo-2'-deoxycytidine-5'-(α-P-borano)triphosphate, demonstrated that it is a substrate for T7 DNA polymerase (Sequenase).[1][2] Although its incorporation efficiency was comparable to that of dCTP and its non-iodinated boranophosphate counterpart, it was found to be the least efficiently incorporated among the 5-halogenated (bromo- and iodo-) and 5-alkylated (methyl- and ethyl-) analogues tested.[1][2] This suggests that the increasing size of the halogen atom at the 5-position may sterically hinder the incorporation process.
For comparative purposes, the kinetic parameters for the incorporation of a related modified nucleotide, 5-ethynyl-2'-deoxycytidine (B116413) triphosphate (EdCTP), which is synthesized from a 5-iodo-dC precursor, are presented below.
| Nucleotide | DNA Polymerase | Km (nM) | Vmax (%·min⁻¹) | Vmax/Km (%·min⁻¹·nM⁻¹) | Reference |
| dCTP | Klenow fragment (exo-) | 110 ± 20 | 2.5 ± 0.1 | 0.023 | [3] |
| EdCTP | Klenow fragment (exo-) | 120 ± 20 | 2.4 ± 0.1 | 0.020 | [3] |
| dCTP | DNA Polymerase β | 170 ± 50 | 0.5 ± 0.1 | 0.003 | [3] |
| EdCTP | DNA Polymerase β | 380 ± 90 | 0.2 ± 0.1 | 0.0005 | [3] |
| This compoundαB | T7 DNA Polymerase | Not Reported | Not Reported | Least efficient among 5-substituted analogs | [1][2] |
Experimental Protocols
To facilitate further research into the incorporation of this compound, detailed methodologies for key experiments are provided below.
Primer Extension Assay for Qualitative Assessment of Incorporation
This assay provides a straightforward method to determine if this compound can be incorporated by a specific DNA polymerase.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
1x DNA polymerase reaction buffer
-
100 nM 5'-radiolabeled primer-template DNA
-
100 µM each of dATP, dGTP, dTTP
-
100 µM this compound or dCTP (for control)
-
10 nM DNA polymerase (e.g., T7 DNA polymerase)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the DNA polymerase for 15-30 minutes.
-
Quenching: Stop the reaction by adding an equal volume of loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denaturation: Heat the samples at 95°C for 5 minutes and then place them on ice.
-
Gel Electrophoresis: Separate the DNA products on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea) in 1x TBE buffer.
-
Visualization: Visualize the radiolabeled DNA bands using autoradiography or phosphorimaging. An increase in the length of the primer indicates successful incorporation of the nucleotide.
Steady-State Kinetic Analysis
This method is used to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the incorporation of this compound.
Methodology:
-
Reaction Setup: Prepare a series of reaction mixtures as described in the primer extension assay, but vary the concentration of this compound (e.g., from 0.5 µM to 100 µM) while keeping the concentrations of other components constant.
-
Time Course: At various time points (e.g., 1, 2, 5, 10 minutes), take aliquots of the reaction and quench them with loading buffer.
-
Gel Analysis: Separate the products by denaturing PAGE and quantify the amount of extended primer at each time point for each substrate concentration.
-
Data Analysis:
-
Determine the initial velocity (v₀) of the reaction at each this compound concentration from the linear phase of the product formation over time.
-
Plot the initial velocities against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]), where [S] is the concentration of this compound. This will yield the values for Km and Vmax. The catalytic efficiency can then be calculated as kcat/Km.
-
Cellular Uptake and Subsequent Fate
For in vivo applications, this compound is typically supplied to cells as its nucleoside precursor, 5-iododeoxycytidine. This is due to the general inability of negatively charged nucleotide triphosphates to efficiently cross the cell membrane.
Proposed Cellular Uptake and Phosphorylation Pathway
-
Uptake: 5-iododeoxycytidine is transported into the cell via nucleoside transporters.
-
Phosphorylation: Once inside the cell, it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally to the active triphosphate form, this compound.
-
Incorporation: this compound can then be utilized by cellular DNA polymerases during DNA replication or repair.
DNA Repair Considerations
The incorporation of a modified base like 5-iodocytosine (B72790) can potentially trigger cellular DNA repair mechanisms. The primary pathway for the removal of modified bases is the Base Excision Repair (BER) pathway.[4][5] This process is initiated by DNA glycosylases that recognize and excise specific damaged or modified bases.[6][7] While specific glycosylases for 5-iodocytosine have not been extensively characterized, it is plausible that a cellular glycosylase could recognize it as a foreign base, leading to its removal and replacement with a natural cytosine. The efficiency of such repair would be a critical factor in the persistence of the 5-Iodo-dC label in DNA over time.
Conclusion and Future Directions
This compound serves as a substrate for DNA polymerases, enabling its use as a probe for DNA synthesis. While qualitative evidence for its incorporation exists, a significant gap remains in the quantitative understanding of its interaction with various DNA polymerases. The steric bulk of the iodine atom likely influences its incorporation efficiency, as suggested by studies on modified analogs.
Future research should focus on detailed steady-state and pre-steady-state kinetic analyses of unmodified this compound with a range of DNA polymerases. Such studies will provide the much-needed quantitative data (Km, kcat) to better predict its behavior in different enzymatic systems. Furthermore, investigations into the fidelity of DNA polymerases when incorporating this compound and the specific DNA repair pathways that may act upon the incorporated 5-iodocytosine will be crucial for the informed application of this nucleotide analog in both in vitro and in vivo studies.
References
- 1. neb.com [neb.com]
- 2. DNA polymerase beta: effects of gapped DNA substrates on dNTP specificity, fidelity, processivity and conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. Reactome | Base Excision Repair [reactome.org]
- 5. mdpi.com [mdpi.com]
- 6. DNA glycosylases: in DNA repair and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles of DNA Glycosylases and the Base Excision Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Role of 5-Iodo-dCTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP or 5-I-dCTP) is a modified pyrimidine (B1678525) nucleotide that serves as an analog of its natural counterpart, deoxycytidine triphosphate (dCTP).[1] Its core biochemical role stems from its ability to be recognized and incorporated into a growing DNA strand by various DNA polymerases. The key feature of this compound is the iodine atom attached to the C5 position of the cytosine base. This heavy atom confers unique properties, making it a versatile tool in molecular biology, diagnostics, and drug development. It primarily functions as a substrate for enzymatic DNA synthesis and as a precursor for introducing further modifications into nucleic acids.[2][3]
Core Biochemical Function: A Substrate for DNA Polymerases
The fundamental biochemical role of this compound is to act as a substrate for DNA polymerases during DNA synthesis.[2][4] Most DNA polymerases, including Taq polymerase and KOD XL DNA polymerase, can efficiently incorporate this compound into a DNA strand opposite a guanine (B1146940) (dG) residue in the template strand.[5][6] This incorporation is crucial for its primary applications, as it allows for the site-specific introduction of an iodine atom into a DNA molecule.
The presence of the bulky iodine atom in the major groove of the DNA helix can slightly alter the DNA's structural and stability properties. However, for many polymerases, the modification is well-tolerated, allowing for the synthesis of long, modified DNA strands.[6] This tolerance is a key factor that enables its widespread use in various molecular biology techniques.
Key Applications and Methodologies
The introduction of an iodine atom into DNA via this compound opens up a range of advanced applications.
Nucleic Acid Labeling and Visualization
This compound can be used to generate labeled DNA probes for applications such as in situ hybridization and microarray analysis.[7][8] While not fluorescent itself, the incorporated iodinated nucleotide can be detected through various means or serve as a handle for attaching other labels.
DNA-Protein Cross-linking
The iodine atom can be activated by long-wavelength ultraviolet (UV) radiation (e.g., 325 nm) to form a covalent cross-link with nearby amino acid residues in DNA-binding proteins.[9] This technique is invaluable for mapping the precise contact points between DNA and proteins in nucleoprotein complexes. The specificity of UV activation at longer wavelengths minimizes photodamage to other parts of the nucleic acid or protein.[9]
A Precursor for Post-Synthesis Modification
The most powerful application of this compound is its use as a chemical handle for further modification of DNA through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[2][10][11] The carbon-iodine bond is reactive and can be coupled with terminal alkynes, allowing for the attachment of a vast array of functional molecules, including:
-
Fluorophores: For creating highly specific fluorescent probes.
-
Biotin: For affinity purification and detection.
-
Lipids: To create hydrophobic oligonucleotides with enhanced membrane-anchoring properties.[5]
-
Carbohydrates: To study DNA-glycan interactions.[11]
-
Amino acid-like functional groups: To create "hypermodified" DNA that mimics peptides or proteins.[2]
This post-synthesis modification strategy allows for the creation of complex, functionalized DNA molecules that would be difficult or impossible to synthesize directly.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Physicochemical and Spectroscopic Properties
| Property | This compound | 5-Iodo-dUTP | 5-Methyl-dCTP | Natural dCTP |
|---|---|---|---|---|
| Molecular Formula (Free Acid) | C₉H₁₅N₃O₁₃P₃I | C₉H₁₄N₂O₁₄P₃I | C₁₀H₁₈N₃O₁₃P₃ | C₉H₁₆N₃O₁₃P₃ |
| Molecular Weight ( g/mol ) | 593.05 | 594.04 | 481.18 | 467.16 |
| Purity (HPLC) | ≥ 95% | ≥ 95% | ≥ 95% | N/A |
| λmax (nm) at pH 7.5 | 293 | 287 | 277 | ~271 |
| Molar Extinction Coeff. (ε) (L mmol⁻¹ cm⁻¹) at pH 7.5 | 5.7 | 7.7 | 9.0 | 8.9 |
Data sourced from Jena Bioscience product datasheets.[12]
Table 2: Polymerase Substrate Efficiency
| Modified Nucleotide | DNA Polymerase | Relative Incorporation Efficiency | Key Finding |
|---|---|---|---|
| 5-Methyl-dCTP | Q5 DNA Polymerase | As efficient as dCTP | 5-methyl-dCTP is an excellent analog for dCTP in PCR.[13] |
| 5-Hydroxymethyl-dCTP | Q5 DNA Polymerase | As efficient as dCTP | 5-hydroxymethyl-dCTP is also an excellent analog for dCTP in PCR.[13] |
| 5-Iodo-dUTP | Various | Good Substrate | Can be efficiently incorporated into DNA by primer extension.[4] |
| dNTPs with bulky modifications | KOD XL, Therminator | Good Substrates | These polymerases can incorporate dNTPs with very large modifications, such as lipids or even other oligonucleotides.[5][6] |
Experimental Protocols
Protocol 1: Enzymatic Labeling of DNA using this compound via PCR
This protocol provides a general framework for incorporating this compound into a specific DNA fragment.
Objective: To produce a DNA amplicon where a percentage of dCTP is replaced by this compound.
Materials:
-
High-fidelity DNA polymerase (e.g., Q5 High-Fidelity DNA Polymerase)[14]
-
5X Reaction Buffer
-
dNTP mix (10 mM each of dATP, dGTP, dTTP)
-
This compound (10 mM solution)[15]
-
Natural dCTP (10 mM solution)
-
Forward and Reverse Primers (10 µM)
-
Template DNA (< 1000 ng)
-
Nuclease-Free Water
Procedure:
-
Prepare a Modified dNTP Mix: Create a working stock of dNTPs. The ratio of this compound to dCTP can be varied depending on the desired level of incorporation. For a 1:1 substitution, mix equal volumes of 10 mM dCTP and 10 mM this compound. The final concentration of each dNTP in the reaction should be 200 µM.
-
Set up the PCR Reaction: Assemble the reaction on ice in a sterile PCR tube. For a typical 50 µL reaction:
Component Volume Final Concentration 5X Q5 Reaction Buffer 10 µL 1X Modified dNTP Mix (as prepared above) 1 µL of each (dATP, dGTP, dTTP) and 1 µL of the CTP/I-dCTP mix 200 µM each Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM Template DNA variable < 1000 ng Q5 High-Fidelity DNA Polymerase 0.5 µL 0.02 U/µL | Nuclease-Free Water | to 50 µL | - |
-
Thermocycling: Transfer the reaction to a thermocycler and begin cycling. Conditions may need optimization, but a standard protocol is as follows:[14]
Step Temperature Time Cycles Initial Denaturation 98°C 30 seconds 1 Denaturation 98°C 5–10 seconds 25-35 Annealing 55–72°C* 10–30 seconds Extension 72°C 20–30 sec/kb Final Extension 72°C 2 minutes 1 Hold 4–10°C - - *Annealing temperature should be optimized based on the primer set.
-
Analysis: Analyze the PCR product on an agarose (B213101) gel to confirm amplification. The iodinated DNA is now ready for downstream applications like purification and cross-coupling.
Visualizations: Workflows and Pathways
Caption: General workflow for using this compound in molecular biology.
Caption: Sonogashira coupling reaction using iodinated DNA.
Conclusion
This compound is a powerful and versatile modified nucleotide. Its core biochemical function as a substrate for DNA polymerases allows for the precise, site-specific introduction of an iodine atom into DNA. This, in turn, enables a host of advanced applications, from mapping protein-DNA interactions via UV cross-linking to creating highly functionalized DNA molecules through Sonogashira coupling. For researchers in molecular biology and drug development, this compound provides an essential tool for labeling, modifying, and probing the function of nucleic acids.
References
- 1. dCTP: Role, Applications, and Importance in DNA Synthesis [baseclick.eu]
- 2. Polymerase Synthesis of Hypermodified DNA Displaying a Combination of Thiol, Hydroxyl, Carboxylate, and Imidazole Functional Groups in the Major Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Base-Modified dNTPs Through Cross-Coupling Reactions and Their Polymerase Incorporation to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipid-linked nucleoside triphosphates for enzymatic synthesis of hydrophobic oligonucleotides with enhanced membrane anchoring efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00078G [pubs.rsc.org]
- 7. What Is dCTP? Definition & Use Cases [excedr.com]
- 8. Direct Cyanine-dCTP Labeling of DNA for Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 5-Methyl-dCTP, 5-Methyl Cytidines and Uridines - Jena Bioscience [jenabioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. neb.com [neb.com]
- 15. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
An In-depth Technical Guide to Modified Deoxynucleoside Triphosphates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxynucleoside triphosphates (dNTPs) are the fundamental building blocks for the enzymatic synthesis of DNA. For decades, researchers have harnessed the power of DNA polymerases to incorporate dNTPs with chemical modifications, creating DNA molecules with novel functionalities. These modified dNTPs are indispensable tools in a vast array of molecular biology techniques and are at the core of numerous therapeutic strategies. This guide provides a comprehensive technical overview of modified dNTPs, including their structure, enzymatic incorporation, and diverse applications, with a focus on quantitative data, detailed experimental protocols, and visual workflows.
Modified dNTPs typically feature a chemical moiety attached to the nucleobase, often through a linker arm. The position of this attachment is critical for acceptance by DNA polymerases; modifications at the C5 position of pyrimidines and the C7 position of 7-deazapurines are generally well-tolerated as they protrude into the major groove of the DNA double helix with minimal disruption to the polymerase's active site.[1][2][3] The nature of the modification, the linker length and flexibility, the choice of DNA polymerase, and the reaction conditions all significantly influence the efficiency of incorporation.[2][3]
Types of Modified dNTPs and Their Applications
Modified dNTPs can be broadly categorized based on the functional group they introduce into the DNA. This functionality dictates their application in various research, diagnostic, and therapeutic contexts.
Labeled dNTPs for Detection and Visualization
Fluorescently Labeled dNTPs: These dNTPs are conjugated to fluorophores and are widely used for non-radioactive labeling of DNA probes for techniques such as fluorescence in situ hybridization (FISH), microarrays, and real-time PCR.[4][5] The choice of fluorophore (e.g., 6-FAM, ROX, TAMRA, Cy5) depends on the desired excitation and emission wavelengths for multiplexing and imaging.[4]
Biotinylated dNTPs: Biotin (B1667282) is a small molecule with an exceptionally high affinity for streptavidin. DNA labeled with biotin-dNTPs can be used for a multitude of applications, including affinity purification of DNA-protein complexes, and in detection systems where streptavidin is conjugated to an enzyme (e.g., HRP or AP) for colorimetric or chemiluminescent readouts.[2][6][7]
Hapten-Labeled dNTPs
Haptens, such as digoxigenin (B1670575) (DIG), are small molecules that can be recognized by specific antibodies. DIG-labeled dNTPs offer an alternative to biotin for non-radioactive labeling and detection, often used in combination with biotin for multi-color detection schemes.
dNTPs with Reactive Groups for Post-Labeling
Aminoallyl-dUTP: This modified nucleotide contains a primary amine group attached via a linker to the uracil (B121893) base.[8] It is enzymatically incorporated into DNA, which can then be chemically labeled in a second step with any amine-reactive molecule, such as N-hydroxysuccinimide (NHS) esters of fluorescent dyes or biotin.[9] This two-step approach is often more efficient and cost-effective than using directly labeled dNTPs.[8]
Azide- and Alkyne-Modified dNTPs: These dNTPs are designed for "click chemistry," a highly specific and efficient bioorthogonal reaction.[10] DNA containing alkyne-modified dNTPs can be reacted with azide-containing molecules (or vice versa) to form a stable covalent linkage. This allows for the attachment of a wide variety of molecules, including fluorophores and other functional groups, with high efficiency and specificity.[10]
Therapeutic Nucleoside Analogues
Nucleoside analogues are structurally similar to natural nucleosides and can be phosphorylated in vivo to their triphosphate form.[4] These modified dNTPs can then be incorporated into replicating DNA, leading to chain termination or increased mutation rates, thereby inhibiting viral replication or cancer cell proliferation.[4][5] They are a cornerstone of many antiviral and anticancer therapies.[4][5]
Quantitative Data on Modified dNTP Incorporation
The efficiency of enzymatic incorporation of modified dNTPs is a critical factor for their successful application. This efficiency is dependent on the DNA polymerase, the specific modification, and the reaction conditions.
Table 1: Relative Incorporation Efficiency of Fluorescently Labeled dUTP Analogs by Different DNA Polymerases. The data represents the incorporation rate of the modified dUTP relative to the natural dTTP.
| Fluorescent Label | Polymerase Family | Taq Polymerase | Vent exo- Polymerase | Reference |
| AMCA | A | More Efficient | Less Efficient | [4][5] |
| TMR | A | More Efficient | Less Efficient | [4][5] |
| Rhodamine Green | B | Less Efficient | More Efficient | [4][5] |
| Fluorescein | B | Less Efficient | More Efficient | [4][5] |
| Cy5 (on dCTP) | B | Less Efficient | More Efficient | [4][5] |
Table 2: Effect of Biotin-16-AA-dNTP Substitution on PCR Amplicon Yield. Data represents the percentage of the modified dNTP relative to its natural counterpart and the corresponding effect on the yield of the PCR product.
| % Substitution of Biotin-16-AA-dCTP | Relative Amplicon Yield | % Substitution of Biotin-16-AA-dUTP | Relative Amplicon Yield | Reference |
| 0% | 100% | 0% | 100% | [2] |
| 25% | ~100% | 25% | ~100% | [2] |
| 50% | ~100% | 50% | ~80% | [2] |
| 75% | ~90% | 75% | ~50% | [2] |
| 90% | ~70% | 90% | ~10% | [2] |
| 97% | ~20% | 97% | Not Reported | [2] |
| 100% | 0% | 100% | 0% | [2] |
Experimental Protocols
Protocol 1: PCR Labeling with Biotin-16-dUTP
This protocol describes the generation of biotin-labeled DNA probes via PCR. The ratio of biotin-16-dUTP to dTTP can be optimized for desired labeling density.
Materials:
-
10X PCR Buffer
-
25 mM MgCl₂
-
dNTP mix (10 mM each of dATP, dCTP, dGTP)
-
dTTP (10 mM)
-
Biotin-16-dUTP (1 mM)
-
Forward and Reverse Primers (10 µM each)
-
Template DNA
-
Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water
Methodology:
-
Prepare a dNTP/Biotin-dUTP mix. For a 35% biotin-16-dUTP to 65% dTTP ratio, combine the dNTPs to achieve the desired final concentration in the PCR reaction (typically 200 µM of each dNTP).[7]
-
Set up the PCR reaction on ice. For a 50 µL reaction, assemble the following components:
-
5 µL 10X PCR Buffer
-
3 µL 25 mM MgCl₂
-
1 µL dNTP/Biotin-dUTP mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
X µL Template DNA (1-10 ng)
-
0.5 µL Taq DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Perform thermal cycling. A typical cycling protocol is as follows:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analyze the labeled PCR product. Run a small aliquot on an agarose (B213101) gel to confirm amplification. The biotinylated product can be purified using a PCR purification kit.
Protocol 2: Two-Step DNA Labeling using Aminoallyl-dUTP and NHS-Ester Dyes
This protocol involves the enzymatic incorporation of aminoallyl-dUTP followed by chemical labeling with an amine-reactive fluorescent dye.
Part A: Enzymatic Incorporation of Aminoallyl-dUTP
-
Set up a PCR reaction as described in Protocol 1, but instead of a biotin-dUTP/dTTP mix, use a mix of dATP, dCTP, dGTP, dTTP, and aminoallyl-dUTP. A common ratio is 2:1 dTTP:aminoallyl-dUTP.
-
Perform thermal cycling and purify the aminoallyl-modified DNA using a PCR purification kit, eluting in a low-salt buffer (e.g., water or 10 mM Tris-HCl, pH 8.5).
Part B: Chemical Labeling with NHS-Ester Dyes
-
Prepare the labeling reaction. In a microcentrifuge tube, combine:
-
1-5 µg of purified aminoallyl-DNA in 5 µL of nuclease-free water.
-
3 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
-
Prepare the NHS-ester dye. Dissolve one tube of amine-reactive dye in 2-3 µL of anhydrous DMSO immediately before use.
-
Combine and incubate. Add the dissolved dye to the DNA solution. Mix well by pipetting and incubate for 1 hour at room temperature in the dark.
-
Purify the labeled DNA. Purify the fluorescently labeled DNA using a PCR purification kit to remove unincorporated dye.
Protocol 3: Click Chemistry Labeling of DNA
This protocol describes the labeling of alkyne-modified DNA (generated by incorporating alkyne-dNTPs in PCR) with an azide-containing fluorophore.
Materials:
-
Alkyne-modified DNA
-
Azide-fluorophore (10 mM in DMSO)
-
Copper(II)-TBTA complex (10 mM in 55% DMSO)
-
Ascorbic acid (5 mM in water, freshly prepared)
-
2M Triethylammonium acetate (B1210297) buffer, pH 7.0
-
DMSO
Methodology:
-
Prepare the reaction mixture. In a microcentrifuge tube, combine:
-
Alkyne-modified DNA dissolved in water.
-
2M Triethylammonium acetate buffer to a final concentration of 0.2 M.
-
DMSO to a final concentration of 50% (v/v).
-
Azide-fluorophore to a final concentration 1.5 times that of the alkyne-DNA.
-
-
Add the catalyst and reductant.
-
Add the required volume of 5 mM ascorbic acid solution.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 30 seconds.
-
Add the required volume of 10 mM Copper(II)-TBTA complex.
-
-
Incubate. Vortex the mixture thoroughly and incubate at room temperature overnight in the dark.
-
Purify the labeled DNA. The labeled DNA can be precipitated with ethanol (B145695) or purified using a suitable column purification method.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving modified dNTPs.
Troubleshooting Guide for Modified dNTP Incorporation in PCR
| Problem | Potential Cause | Suggested Solution | Reference |
| Low or No PCR Product | Incompatible DNA Polymerase: Some polymerases, especially those with proofreading (3'→5' exonuclease) activity, are inefficient at incorporating modified dNTPs. | Use a non-proofreading polymerase like Taq DNA polymerase. Family B polymerases (e.g., Vent exo-) can sometimes be more efficient with certain modifications. | [4][5][11] |
| High Percentage of Modified dNTP: Complete substitution of a natural dNTP with its modified counterpart can inhibit PCR. | Optimize the ratio of modified dNTP to its natural counterpart. Start with a lower percentage of the modified dNTP and titrate upwards. | [2] | |
| Suboptimal Mg²⁺ Concentration: Modified dNTPs can alter the optimal magnesium concentration. | Perform a Mg²⁺ titration to find the optimal concentration for your specific reaction. | [12][13] | |
| Inhibitors in Template DNA: Impurities in the DNA sample can inhibit the polymerase. | Purify the template DNA. If inhibitors are still suspected, try diluting the template. | [14] | |
| Smear or Non-specific Products | Annealing Temperature is Too Low: This can lead to non-specific primer binding. | Increase the annealing temperature in increments. | [15] |
| Excess Enzyme or Primers: Can lead to the formation of primer-dimers and other non-specific products. | Reduce the concentration of DNA polymerase and/or primers. | [15] | |
| Shift in Product Mobility on Gel | Incorporation of Bulky Modifications: The increased mass of the modified dNTPs can cause the DNA to migrate slower in an agarose gel. | This is an expected outcome and can be a confirmation of successful incorporation. | [2] |
Therapeutic Applications of Modified dNTPs
Nucleoside analogues are a major class of therapeutic agents, primarily used as antiviral and anticancer drugs.[4][5] Their mechanism of action relies on their structural similarity to natural nucleosides, allowing them to be processed by cellular or viral enzymes.[4]
Antiviral Therapy: In viral infections, nucleoside analogues are phosphorylated to their active triphosphate form by viral and/or host cell kinases.[4] These analogue-triphosphates then compete with the natural dNTPs for incorporation into the replicating viral genome by the viral DNA polymerase or reverse transcriptase.[4] Once incorporated, they can act as chain terminators because they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral replication.[4] Examples include acyclovir (B1169) for herpes simplex virus and zidovudine (B1683550) (AZT) for HIV.[4]
Anticancer Therapy: In cancer treatment, nucleoside analogues function as antimetabolites.[1] They are taken up by rapidly dividing cancer cells and are converted to their triphosphate forms.[16] These modified dNTPs can then inhibit enzymes essential for DNA synthesis, such as DNA polymerase and ribonucleotide reductase, or they can be incorporated into the DNA of cancer cells, leading to DNA damage and apoptosis.[16] Gemcitabine, used for various solid tumors, is a prominent example of a nucleoside analogue in chemotherapy.[4]
Conclusion
Modified dNTPs are a versatile and powerful class of molecules that have revolutionized molecular biology and medicine. From fluorescently labeling DNA for visualization to forming the basis of life-saving antiviral and anticancer drugs, their applications are vast and continue to expand. A thorough understanding of the factors influencing their enzymatic incorporation, as detailed in this guide, is crucial for harnessing their full potential in research and development. The continued innovation in the design and synthesis of novel modified dNTPs promises to further advance our ability to probe, manipulate, and therapeutically target nucleic acids.
References
- 1. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] PCR incorporation of modified dNTPs: the substrate properties of biotinylated dNTPs | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Modified DNA polymerases for PCR troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. PCR Troubleshooting [caister.com]
- 14. bio-rad.com [bio-rad.com]
- 15. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 16. biotium.com [biotium.com]
5-Iodo-dCTP: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP), focusing on its safe handling, storage, and key applications in research and development. The information is intended to equip laboratory personnel with the necessary knowledge to work with this modified nucleotide triphosphate effectively and safely.
Chemical and Physical Properties
This compound is a halogenated analog of deoxycytidine triphosphate (dCTP). The substitution of iodine at the 5-position of the pyrimidine (B1678525) ring introduces unique properties that make it a valuable tool in various molecular biology and medicinal chemistry applications.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₁₅N₃O₁₃P₃I (free acid) | [1][2] |
| Molecular Weight | 593.05 g/mol (free acid) | [1][2] |
| Exact Mass | 592.89 g/mol (free acid) | [1][2] |
| CAS Number | 31747-59-8 | [1][2] |
| Appearance | Colorless to slightly yellow solution in water | [1][2] |
| Purity | ≥ 95% (HPLC) | [1][2] |
| Concentration | Typically supplied as a 10 mM - 11 mM solution | [1][2] |
| pH | 7.5 ±0.5 | [1][2] |
| Spectroscopic Properties | λmax: 293 nm, ε: 5.7 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [1][2] |
Safety and Handling
2.1. General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form or creating solutions.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.
2.2. Storage and Stability:
-
Long-term Storage: Store at -20°C for optimal stability.[1][2]
-
Shipping: this compound is typically shipped on gel packs.[1][2]
-
Shelf Life: The compound is generally stable for at least 12 months from the date of delivery when stored correctly.[1][2]
-
Short-term Exposure: Short-term exposure to ambient temperatures (up to one week) is generally acceptable.[1]
-
Freeze-Thaw Cycles: Minimize repeated freeze-thaw cycles to prevent degradation. Aliquoting the solution upon first use is recommended.
2.3. Disposal:
As a halogenated organic compound, this compound waste should be disposed of as hazardous chemical waste. Do not dispose of it down the drain. Follow your institution's specific guidelines for the disposal of halogenated organic waste.
Experimental Protocols and Applications
This compound is a versatile reagent used in a range of molecular biology and organic chemistry techniques. Its primary applications stem from the reactivity of the carbon-iodine bond.
3.1. Enzymatic Incorporation into DNA:
This compound can be used as a substrate for various DNA polymerases, allowing for its incorporation into DNA strands during processes like PCR, DNA sequencing, and nick translation. The resulting iodinated DNA can be used for various downstream applications, including crystallographic studies and as a precursor for further modifications.
3.1.1. Polymerase Chain Reaction (PCR) Protocol:
This protocol provides a general guideline for incorporating this compound into a PCR product. Optimization of reaction conditions, such as annealing temperature and enzyme concentration, may be necessary for specific templates and primers.[3][4][5][6]
| Component | Final Concentration/Amount |
| 10X PCR Buffer | 1X |
| dATP, dGTP, dTTP | 200 µM each |
| This compound | 50-200 µM |
| dCTP (optional) | 0-150 µM |
| Forward Primer | 0.1 - 1.0 µM |
| Reverse Primer | 0.1 - 1.0 µM |
| Template DNA | 1 pg - 1 µg |
| Taq DNA Polymerase | 1-2.5 units |
| Nuclease-free water | to final volume (e.g., 50 µL) |
Thermocycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | 25-35 |
| Annealing | 55-68°C (primer dependent) | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | indefinite | 1 |
3.2. Cross-Coupling Reactions:
The iodine atom on the cytosine base serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Stille and Sonogashira couplings. These reactions allow for the site-specific introduction of a wide variety of functional groups onto the DNA.
3.2.1. Stille Coupling Protocol:
This protocol outlines a general procedure for the Stille coupling of an organostannane reagent to this compound. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).[7][8][9][10]
| Component | Molar Equivalents |
| This compound | 1.0 |
| Organostannane Reagent | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | 0.05 - 0.1 |
| Ligand (if required, e.g., AsPh₃) | 0.1 - 0.2 |
| Solvent (e.g., DMF, Dioxane) | - |
Reaction Conditions:
-
Dissolve this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the palladium catalyst and ligand (if necessary).
-
Add the organostannane reagent.
-
Heat the reaction mixture to the appropriate temperature (e.g., 50-100°C) and monitor the reaction progress by HPLC or TLC.
-
Upon completion, the product can be purified using standard chromatographic techniques.
3.2.2. Sonogashira Coupling Protocol:
This protocol provides a general framework for the Sonogashira coupling of a terminal alkyne to this compound. This reaction is also performed under an inert atmosphere.[11][12][13][14]
| Component | Molar Equivalents |
| This compound | 1.0 |
| Terminal Alkyne | 1.2 - 2.0 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | 0.02 - 0.1 |
| Copper(I) Iodide (CuI) | 0.05 - 0.2 |
| Base (e.g., Et₃N, DIPEA) | 2.0 - 5.0 |
| Solvent (e.g., DMF, THF) | - |
Reaction Conditions:
-
To a solution of this compound in the anhydrous solvent, add the terminal alkyne, base, palladium catalyst, and CuI under an inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by HPLC or TLC).
-
Upon completion, the reaction mixture is typically worked up and the product purified by chromatography.
Visualized Workflows
The following diagrams illustrate the primary experimental workflows involving this compound.
Caption: Experimental workflows for this compound.
Caption: PCR workflow for this compound incorporation.
Caption: Logical relationship for choosing a cross-coupling reaction.
References
- 1. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing your PCR [takarabio.com]
- 6. neb.com [neb.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Stille Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 5-Iodo-dCTP for Researchers and Drug Development Professionals
Introduction: 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) is a modified pyrimidine (B1678525) nucleotide that serves as a valuable tool in molecular biology, diagnostics, and drug development. Its iodine atom at the 5-position of the cytosine base allows for a variety of applications, including the enzymatic synthesis of modified DNA for use in X-ray crystallography, cross-linking studies, and as a precursor for further chemical modifications. This technical guide provides an overview of commercially available this compound, detailed experimental protocols for its use, and visual representations of key experimental workflows.
Supplier Information and Technical Specifications
For researchers looking to source this compound, several reputable suppliers offer this compound with varying specifications. The following table summarizes the technical data from prominent suppliers to facilitate easy comparison.
| Supplier | Catalog Number | Purity | Concentration | Formulation | Storage |
| Jena Bioscience | NU-128S / NU-128L | ≥ 95% (HPLC)[1] | 10 mM - 11 mM[1] | Solution in water, pH 7.5 ±0.5[1] | -20 °C[1] |
| TriLink BioTechnologies | N-2023 | ≥ 90% (AX-HPLC) | 100 mM | Lithium salt in H₂O | -20°C or below |
| MedChemExpress | HY-155867 | Not specified | Not specified | Not specified | Please store the product under the recommended conditions in the Certificate of Analysis. |
Core Applications and Methodologies
This compound is a versatile reagent employed in a range of molecular biology techniques. Its primary utility stems from its ability to be incorporated into DNA by various DNA polymerases.
Enzymatic Incorporation into DNA
The enzymatic incorporation of this compound into a growing DNA strand is the foundational technique for its various applications. DNA polymerases can recognize this compound as an analog of dCTP and incorporate it opposite a guanine (B1146940) base in the template strand. The efficiency of incorporation can vary depending on the specific polymerase used. For instance, the Klenow fragment of E. coli DNA polymerase I and T7 DNA polymerase have been shown to incorporate iodo-substituted nucleotides.[2][3]
Experimental Protocol: Primer Extension Assay for this compound Incorporation
This protocol allows for the qualitative and quantitative assessment of this compound incorporation by a DNA polymerase.
Materials:
-
5'-radiolabeled or fluorescently labeled DNA primer
-
DNA template with a complementary sequence to the primer and a 5' overhang
-
DNA Polymerase (e.g., Klenow fragment exo-)
-
Natural dNTPs (dATP, dGTP, dTTP) at a concentration of 0.2 mM each[4]
-
This compound solution
-
Reaction Buffer (specific to the chosen polymerase)
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (15-20%)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Primer-Template Annealing: Anneal the labeled primer to the DNA template. This is typically done by mixing the primer and template in a 1:1.5 molar ratio in the reaction buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Reaction Setup: On ice, prepare the reaction mixtures. For each reaction, combine the annealed primer-template complex, the DNA polymerase, and the reaction buffer.
-
Initiation of Reaction: Initiate the reaction by adding the dNTP mix (dATP, dGTP, dTTP) and varying concentrations of this compound. Incubate the reaction at the optimal temperature for the chosen polymerase for a defined time course (e.g., 5, 10, 20 minutes).
-
Quenching: Stop the reactions by adding an equal volume of quenching solution.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.
-
Data Acquisition and Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the band intensities corresponding to the unextended primer and the extended product to determine the extent of incorporation.
DNA Labeling
This compound can be used for the direct labeling of DNA. The incorporated iodine atom can be used for applications such as X-ray crystallography to solve the phase problem or for cross-linking studies.
Experimental Protocol: PCR-based DNA Labeling with this compound
This protocol describes the generation of a DNA fragment labeled with this compound using the Polymerase Chain Reaction (PCR).
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
Natural dNTPs (dATP, dGTP, dTTP) at a concentration of 0.2 mM each[4]
-
This compound
-
PCR buffer with MgCl₂
-
Thermocycler
Procedure:
-
Reaction Setup: In a PCR tube, combine the DNA template (5–50 ng for genomic DNA, 0.1–1 ng for plasmid DNA), forward primer (0.1–0.5 µM), reverse primer (0.1–0.5 µM), dNTP mix (dATP, dGTP, dTTP at 0.2 mM each), this compound (at a concentration to be optimized, often replacing a portion or all of the dCTP), PCR buffer, and thermostable DNA polymerase.[4]
-
PCR Cycling: Perform PCR using a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (25-35 cycles):
-
Denaturation: 95°C for 30-60 seconds.
-
Annealing: 50-65°C for 30-60 seconds (temperature dependent on primers).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of the desired fragment. The labeled DNA can then be purified for downstream applications.
Synthesis and Purification of this compound
For researchers interested in the chemical synthesis of this modified nucleotide, the general approach involves the triphosphorylation of the corresponding nucleoside, 5-Iodo-2'-deoxycytidine. A common method is the Yoshikawa procedure, which uses phosphorus oxychloride (POCl₃) and a phosphate (B84403) source.
Experimental Protocol: Synthesis and Purification of this compound
This protocol provides a general overview of the synthesis and purification process.
Synthesis:
-
Starting Material: Begin with 5-Iodo-2'-deoxycytidine.
-
Phosphorylation: In a suitable solvent like trimethyl phosphate, react 5-Iodo-2'-deoxycytidine with phosphorus oxychloride (POCl₃) at a low temperature (e.g., 0°C).
-
Pyrophosphate Addition: After the initial phosphorylation, a solution of pyrophosphate (e.g., tributylammonium (B8510715) pyrophosphate) is added to form the triphosphate.
-
Quenching: The reaction is quenched by the addition of a buffer solution, such as triethylammonium (B8662869) bicarbonate (TEAB).
Purification:
-
Anion-Exchange Chromatography: The crude reaction mixture is typically purified by anion-exchange chromatography, such as on a DEAE-cellulose column.
-
HPLC Purification: For higher purity, a semi-preparative high-performance liquid chromatography (HPLC) step is employed. Anion-exchange HPLC is effective for separating dNTPs and their analogs.[2] The mobile phase often consists of a phosphate buffer, and the separation is pH-dependent.[2]
Visualizing Experimental Workflows
To better understand the practical application of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows.
Caption: Workflow for the enzymatic incorporation of this compound.
Caption: Workflow for PCR-based DNA labeling with this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 2. High-performance liquid chromatographic purification of deoxynucleoside 5'-triphosphates and their use in a sensitive electrophoretic assay of misincorporation during DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-substituted 2'-deoxycytidine 5'-(alpha-P-borano)triphosphates, their incorporationinto DNA and effects on exonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - HK [thermofisher.com]
A Technical Guide to the Application of 5-Iodo-dCTP in Research and Drug Development
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP), a modified nucleotide with significant applications in structural biology and as a potential component in therapeutic development. This document details the cost of sourcing this compound for research purposes, outlines experimental protocols for its enzymatic incorporation into DNA, and illustrates its utility in workflows relevant to drug discovery.
Cost of this compound for Research Applications
The cost of this compound can vary between suppliers and is dependent on the quantity and concentration required. For research purposes, it is typically supplied in small quantities as a solution. The following table summarizes pricing information from various suppliers to aid in the procurement process for research laboratories.
| Supplier | Catalog Number | Quantity | Concentration | Price (EUR) | Price (USD) |
| Jena Bioscience | NU-128S | 50 µl | 10 mM | €150.10 | - |
| Jena Bioscience | NU-128L | 5 x 50 µl | 10 mM | €439.50 | - |
| Gentaur | b8091-01 | 10 µl | 100 mM | €110.00 | - |
| Doron Scientific | orb64969 | 5 x 50 µl | 10 mM | - | $536.20 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for its effective use in experimental settings. Key specifications are provided by suppliers and are summarized in the table below.[1][2]
| Property | Value |
| Molecular Formula | C₉H₁₅N₃O₁₃P₃I (free acid) |
| Molecular Weight | 593.05 g/mol (free acid)[1][2] |
| Purity | ≥ 95% (HPLC)[1][2] |
| Form | Solution in water[1][2] |
| Concentration | Typically 10 mM - 100 mM |
| pH | 7.5 ±0.5[1][2] |
| Spectroscopic Properties | λmax 293 nm[1][2] |
| Storage Conditions | -20 °C[1][2] |
| Shelf Life | 12 months from date of delivery[1][2] |
Experimental Protocols: Enzymatic Incorporation of this compound
This compound serves as a substrate for various DNA polymerases, allowing for its incorporation into a growing DNA strand.[3] This property is fundamental to its application in DNA labeling, structural studies, and sequencing. The following are generalized protocols that can be adapted for the use of this compound.
Polymerase Chain Reaction (PCR) with this compound
This protocol describes the partial or complete substitution of dCTP with this compound in a standard PCR amplification. This can be used to generate DNA fragments containing iodinated cytosine residues.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq polymerase, Q5 High-Fidelity DNA Polymerase)
-
dNTP mix (dATP, dGTP, dTTP)
-
This compound solution
-
dCTP solution (for partial substitution)
-
PCR buffer
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: On ice, combine the following components in a PCR tube. The final volume is typically 25 µl or 50 µl.[4]
| Component | Final Concentration | Example Volume (50 µl reaction) |
| 10x PCR Buffer | 1x | 5 µl |
| dNTP mix (without dCTP) | 200 µM each | 1 µl of 10 mM stock |
| This compound | 50-200 µM | Variable (e.g., 1 µl of 10 mM stock for 200 µM) |
| dCTP (optional) | Variable | Adjust ratio with this compound as needed |
| Forward Primer | 0.5 µM | 1.25 µl of 20 µM stock |
| Reverse Primer | 0.5 µM | 1.25 µl of 20 µM stock |
| DNA Template | 1-100 ng | Variable |
| DNA Polymerase | 1-2.5 units | 0.5 µl |
| Nuclease-free water | to 50 µl | Variable |
-
Thermocycling: Transfer the PCR tubes to a thermocycler and perform the following steps:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95-98°C | 30 sec - 2 min | 1 |
| Denaturation | 95-98°C | 10-30 sec | 25-35 |
| Annealing | 55-68°C | 20-40 sec | |
| Extension | 72°C | 30-60 sec/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of the desired DNA fragment.
DNA Labeling via Primer Extension
This method is used to incorporate this compound at specific sites in a DNA molecule for applications such as X-ray crystallography.
Materials:
-
Single-stranded DNA template
-
Primer (fluorescently or radioactively labeled for detection)
-
DNA Polymerase (e.g., Klenow fragment)
-
dNTPs (dATP, dGTP, dTTP)
-
This compound
-
Reaction buffer
-
Nuclease-free water
Procedure:
-
Annealing: Combine the DNA template and labeled primer in a microcentrifuge tube with the appropriate buffer. Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature to anneal the primer to the template.
-
Extension Reaction: On ice, add the dNTPs (with this compound replacing or partially replacing dCTP) and DNA polymerase to the annealed primer-template mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase (e.g., 37°C for Klenow fragment) for a specified time (e.g., 15-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Analysis: The labeled DNA product can be purified and analyzed by denaturing polyacrylamide gel electrophoresis.
Applications in Drug Development and Structural Biology
The incorporation of the heavy iodine atom in this compound makes it a valuable tool in the structural determination of DNA and DNA-protein complexes through X-ray crystallography.[5] The anomalous scattering from the iodine atom can be used to solve the phase problem, which is a critical step in determining the three-dimensional structure of macromolecules.[6] This structural information is paramount in structure-based drug design, allowing for the rational design of small molecules that can bind to specific DNA sequences or DNA-protein interfaces.
Furthermore, halogenated nucleotides have a history in the development of antiviral and anticancer agents.[7] Modified nucleotides can act as chain terminators during viral replication or be preferentially incorporated by viral polymerases, leading to the inhibition of viral propagation. While this compound itself is primarily a research tool, the principles of its synthesis and enzymatic incorporation are relevant to the discovery and development of novel nucleoside analog drugs.
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.
References
Methodological & Application
Enzymatic Incorporation of 5-Iodo-dCTP: A Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides into DNA is a powerful tool for elucidating nucleic acid structure and function, with broad applications in drug development and diagnostics. 5-Iodo-dCTP, a halogenated analog of deoxycytidine triphosphate, is a versatile molecule that, once incorporated into DNA, can serve as a handle for a variety of bioconjugation and analytical techniques. The iodine atom at the C5 position of the cytosine base is well-tolerated by many DNA polymerases and provides a site for post-synthetic modifications, cross-linking studies, and crystallographic phasing.[1] This document provides detailed application notes and experimental protocols for the enzymatic incorporation of this compound into DNA.
Applications of this compound Incorporation
The introduction of 5-iodocytosine (B72790) into DNA opens up a range of experimental possibilities:
-
X-ray Crystallography: The heavy iodine atom can aid in solving the phase problem in X-ray crystallography of DNA and DNA-protein complexes.
-
Protein-DNA Cross-linking: Upon UV irradiation, the iodo-substituted nucleobase can form covalent cross-links with nearby amino acid residues, enabling the identification of DNA-binding proteins and the mapping of their binding sites.[2]
-
Post-Synthetic Modification: The carbon-iodine bond can be exploited for various coupling reactions, such as Sonogashira coupling, allowing for the attachment of fluorophores, biotin, or other reporter molecules.
-
Antiviral and Anticancer Research: Nucleoside analogs containing 5-iodocytosine have been investigated for their potential as antiviral and anticancer agents due to their ability to disrupt DNA and RNA synthesis in target cells.[1]
Factors Affecting Enzymatic Incorporation
The efficiency of enzymatic incorporation of this compound is influenced by several factors:
-
Choice of DNA Polymerase: DNA polymerases exhibit varying degrees of tolerance for modified nucleotides. High-fidelity proofreading polymerases may be less efficient at incorporating modified bases, while others, particularly those from the A-family (e.g., Klenow Fragment, Taq) and some B-family polymerases (e.g., KOD, Pfu), have been shown to accept a range of modifications at the C5 position of pyrimidines.[3]
-
Reaction Conditions: Optimization of buffer composition, pH, divalent cation concentration (typically Mg²⁺), and reaction temperature is crucial for efficient incorporation.
-
Template Sequence: The sequence context of the template strand can influence the efficiency of incorporation.
-
Concentration of this compound: The optimal concentration of the modified nucleotide needs to be determined empirically, often in relation to the concentration of the natural dCTP.
DNA Polymerase Compatibility
While specific kinetic data for this compound is not extensively published in a comparative format, the following table summarizes the general suitability of various DNA polymerases for incorporating modified nucleotides, which can serve as a starting point for optimization.
| DNA Polymerase Family | DNA Polymerase | Proofreading (3'-5' exo) | Suitability for Modified dNTPs | Key Considerations |
| A Family | Klenow Fragment (exo-) | No | High | Well-characterized for incorporating a wide range of modified nucleotides. |
| Taq Polymerase | No | Moderate to High | Thermostable, suitable for PCR-based incorporation. | |
| B Family | KOD XL | Yes | High | High-fidelity polymerase known to accept some modified dNTPs. |
| Pfu Polymerase | Yes | Moderate | High-fidelity, may require optimization to minimize exonucleolytic removal of the modified nucleotide. | |
| Vent (exo-) | No | High | Thermostable and efficient in incorporating various modified dUTPs.[4] | |
| Other | Sequenase v. 2.0 | No | High | A modified T7 DNA polymerase, often used for sequencing and primer extension. |
| Q5 High-Fidelity DNA Polymerase | Yes | Moderate to High | Known to incorporate other C5-modified dCTPs efficiently.[5] |
Experimental Protocols
This section provides detailed protocols for two common methods to assess and utilize the enzymatic incorporation of this compound: Primer Extension (PEX) Assay and Polymerase Chain Reaction (PCR).
Protocol 1: Primer Extension (PEX) Assay for this compound Incorporation
Objective: To qualitatively and quantitatively assess the ability of a DNA polymerase to incorporate one or more this compound molecules into a growing DNA strand.
Workflow for Primer Extension Assay:
Caption: Workflow for the Primer Extension (PEX) Assay.
Materials:
-
5'-radiolabeled primer (e.g., with [γ-³²P]ATP)
-
DNA template with a known sequence containing guanine (B1146940) residues for this compound incorporation
-
DNA Polymerase (e.g., Klenow Fragment (exo-))
-
10x Polymerase Buffer
-
This compound solution (e.g., 1 mM)
-
dATP, dGTP, dTTP solutions (e.g., 1 mM each)
-
dCTP solution (e.g., 1 mM, for control reactions)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Nuclease-free water
Procedure:
-
Primer-Template Annealing:
-
In a microcentrifuge tube, mix 1 pmol of the 5'-radiolabeled primer with 1.5 pmol of the DNA template in 1x polymerase buffer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
Prepare the reaction mixtures in separate tubes on ice. For a 20 µL reaction, a typical setup is as follows:
-
| Component | Test Reaction | Control Reaction |
| Annealed Primer-Template | 2 µL | 2 µL |
| 10x Polymerase Buffer | 2 µL | 2 µL |
| dATP, dGTP, dTTP (1 mM each) | 0.5 µL | 0.5 µL |
| This compound (1 mM) | 0.5 µL | - |
| dCTP (1 mM) | - | 0.5 µL |
| DNA Polymerase (e.g., 1-2 units) | 1 µL | 1 µL |
| Nuclease-free water | to 20 µL | to 20 µL |
-
Reaction Incubation:
-
Incubate the reactions at the optimal temperature for the chosen polymerase (e.g., 37°C for Klenow Fragment) for 15-30 minutes.
-
-
Reaction Quenching:
-
Stop the reactions by adding an equal volume (20 µL) of Stop Solution.
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20%).
-
Run the gel until the dyes have migrated sufficiently.
-
Visualize the bands by autoradiography. Successful incorporation of this compound will result in the appearance of longer DNA products.
-
Protocol 2: PCR-based Incorporation of this compound
Objective: To amplify a specific DNA fragment while incorporating this compound in place of dCTP.
Logical Flow for PCR with Modified Nucleotides:
Caption: Decision-making workflow for optimizing PCR with this compound.
Materials:
-
DNA Template
-
Forward and Reverse Primers
-
Thermostable DNA Polymerase (e.g., Taq or a high-fidelity variant)
-
10x PCR Buffer (with and without MgCl₂)
-
MgCl₂ solution (e.g., 50 mM)
-
dNTP mix (containing dATP, dGTP, dTTP)
-
This compound solution
-
dCTP solution (for optimization)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
Assemble the PCR reactions on ice. It is recommended to prepare a master mix. A typical 50 µL reaction is as follows:
-
| Component | Volume | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| MgCl₂ (50 mM) | 1.5 µL | 1.5 mM (optimize) |
| dNTPs (dATP, dGTP, dTTP at 10 mM) | 1 µL | 200 µM each |
| This compound (10 mM) | 1 µL | 200 µM (optimize ratio with dCTP) |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (1-10 ng/µL) | 1 µL | 1-10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 units |
| Nuclease-free water | to 50 µL |
-
PCR Cycling:
-
Use a thermocycler with the following general parameters, which should be optimized for the specific primers and template:
-
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates successful amplification and incorporation of this compound.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| PEX: No or low extension | Polymerase cannot incorporate this compound | Try a different DNA polymerase. Optimize reaction conditions (Mg²⁺, temperature). |
| Primer-template did not anneal properly | Ensure slow cooling after denaturation. Check primer and template quality. | |
| PCR: No or low product yield | Inhibition by this compound | Decrease the concentration of this compound and add some natural dCTP. |
| Suboptimal PCR conditions | Optimize annealing temperature and MgCl₂ concentration. Try PCR enhancers (e.g., DMSO, betaine). | |
| PCR: Smearing or non-specific products | Annealing temperature is too low | Increase the annealing temperature in increments of 2°C. |
| Primer-dimer formation | Redesign primers. Use a hot-start polymerase. |
Conclusion
The enzymatic incorporation of this compound provides a robust method for generating modified DNA for a wide array of applications in molecular biology and drug discovery. Careful selection of the DNA polymerase and optimization of the reaction conditions are key to achieving efficient and specific incorporation. The protocols provided here serve as a comprehensive starting point for researchers looking to leverage the unique properties of 5-iodocytosine in their work.
References
- 1. Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing your PCR [takarabio.com]
- 3. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 4. ulab360.com [ulab360.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
5-Iodo-dCTP as a Substrate for DNA Polymerase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) is a modified pyrimidine (B1678525) nucleotide that serves as an analog to the natural deoxycytidine triphosphate (dCTP). The substitution of a bulky iodine atom at the C5 position of the cytosine base introduces unique chemical and physical properties. These characteristics make this compound a valuable tool in various molecular biology applications, including its use as a substrate for DNA polymerases in techniques such as DNA sequencing, PCR-based labeling, and structural biology studies. This document provides detailed application notes and protocols for the utilization of this compound as a substrate for DNA polymerases.
Applications of this compound
The incorporation of this compound into DNA by polymerases offers several advantages in research and drug development:
-
Structural Biology: The high atomic number of iodine makes it an excellent anomalous scatterer for X-ray crystallography. The site-specific incorporation of this compound into DNA allows for the phasing of diffraction data, which is crucial for determining the three-dimensional structure of DNA and DNA-protein complexes.
-
DNA Labeling and Sequencing: this compound can be used in enzymatic DNA synthesis for the introduction of a modifiable handle. For instance, it has been utilized in conjunction with boranophosphate modifications for direct DNA sequencing applications.[1][2] The iodine atom can also serve as a site for post-synthetic modifications through cross-coupling reactions, such as Stille coupling, enabling the attachment of fluorescent dyes, biotin, or other reporter molecules.
-
PCR and Hybridization: The incorporation of 5-iodo-substituted pyrimidines into PCR amplicons can enhance the hybridization properties of the resulting DNA. This can be beneficial in applications like TaqMan and Scorpion real-time PCR assays by stabilizing primer and probe binding.
Data Presentation: Substrate Efficiency of this compound with DNA Polymerases
The efficiency with which DNA polymerases incorporate this compound varies depending on the specific polymerase and reaction conditions. While comprehensive kinetic data for a wide range of polymerases is not extensively available in the literature, existing studies provide valuable insights.
| DNA Polymerase | Substrate | Km (µM) | kpol (s⁻¹) or kcat (s⁻¹) | Catalytic Efficiency (kpol/Km or kcat/Km) (µM⁻¹s⁻¹) | Notes |
| T7 DNA Polymerase (Sequenase) | This compoundαB | N/A | N/A | Less efficient than dCTP and dCTPαB | The boranophosphate modification at the α-phosphate may influence incorporation efficiency.[1][2] |
| Taq DNA Polymerase | This compound | N/A | N/A | Incorporated as efficiently as natural dNTPs in PCR | This is a qualitative assessment based on PCR product yield. Specific kinetic parameters are not provided. |
N/A: Data not available in the cited literature.
Experimental Protocols
Protocol 1: Steady-State Kinetic Analysis of this compound Incorporation
This protocol allows for the determination of the Michaelis constant (Km) and the maximum reaction velocity (kcat) for the incorporation of this compound by a DNA polymerase.
Materials:
-
Purified DNA polymerase of interest (e.g., Taq polymerase, Klenow Fragment)
-
This compound solution (concentration determined by UV-Vis spectroscopy)
-
Natural dNTP solutions (dATP, dGTP, dTTP)
-
Primer-template DNA substrate (a 5'-radiolabeled or fluorescently-labeled primer annealed to a complementary template strand with a single guanine (B1146940) as the templating base for this compound incorporation)
-
Reaction Buffer (specific to the DNA polymerase being assayed)
-
Quench Solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
TBE buffer
-
Formamide (B127407) loading buffer
-
Phosphorimager or fluorescence scanner
Procedure:
-
Primer Labeling: 5'-end label the primer with [γ-³²P]ATP using T4 polynucleotide kinase or with a fluorescent dye according to the manufacturer's protocol. Purify the labeled primer.
-
Primer-Template Annealing: Anneal the labeled primer to the template DNA by mixing them in a 1:1.5 molar ratio in an appropriate annealing buffer, heating to 95°C for 5 minutes, and slowly cooling to room temperature.
-
Reaction Setup: Prepare a series of reaction mixtures on ice. Each reaction should contain the reaction buffer, a fixed concentration of the DNA polymerase, and the primer-template DNA.
-
Initiation of Reaction: Initiate the reactions by adding varying concentrations of this compound and the other three natural dNTPs (if required for subsequent extension) and immediately transferring the reactions to the optimal temperature for the polymerase.
-
Time Course: At specific time points, quench the reactions by adding an equal volume of quench solution.
-
Gel Electrophoresis: Add formamide loading buffer to the quenched reactions, denature at 95°C for 5 minutes, and separate the products on a denaturing polyacrylamide gel.
-
Data Analysis:
-
Quantify the amount of extended primer (product) and unextended primer (substrate) in each lane using a phosphorimager or fluorescence scanner.
-
Calculate the initial velocity (V₀) of the reaction at each this compound concentration.
-
Plot the initial velocities against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Protocol 2: Primer Extension Assay for Qualitative Assessment of this compound Incorporation
This protocol provides a straightforward method to visually confirm that a DNA polymerase can incorporate this compound.
Materials:
-
DNA polymerase
-
This compound
-
Natural dNTP mix (dATP, dGTP, dTTP)
-
5'-labeled primer and complementary template
-
Reaction buffer
-
Stop solution (e.g., formamide loading dye with EDTA)
-
Denaturing polyacrylamide gel
-
TBE buffer
Procedure:
-
Reaction Setup: In separate tubes, set up the following reactions on ice:
-
Control Reaction: Reaction buffer, labeled primer-template, all four natural dNTPs, and DNA polymerase.
-
Test Reaction: Reaction buffer, labeled primer-template, dATP, dGTP, dTTP, this compound (in place of dCTP), and DNA polymerase.
-
Negative Control: Reaction buffer, labeled primer-template, dATP, dGTP, dTTP (no dCTP or this compound), and DNA polymerase.
-
-
Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase for a fixed time (e.g., 10-30 minutes).
-
Termination: Stop the reactions by adding the stop solution.
-
Analysis: Denature the samples and run them on a denaturing polyacrylamide gel.
-
Visualization: Visualize the gel using autoradiography or fluorescence imaging. Successful incorporation of this compound will be indicated by the presence of a full-length extension product in the test reaction lane, similar to the positive control.
Visualizations
Experimental Workflow for Steady-State Kinetics
Caption: Workflow for determining steady-state kinetic parameters of this compound incorporation.
Logical Relationship in Substrate Discrimination by DNA Polymerase
Caption: Key steps in DNA polymerase substrate selection and incorporation.
Conclusion
This compound is a versatile substrate for DNA polymerases with significant applications in structural biology and DNA labeling. While it can be incorporated by various polymerases, its efficiency relative to the natural dCTP can vary. The provided protocols offer a framework for researchers to qualitatively assess and quantitatively measure the incorporation of this compound by their polymerase of interest. Further research to expand the quantitative kinetic data for a broader range of DNA polymerases will enhance the utility of this valuable nucleotide analog in the scientific community.
References
Application Notes: 5-Iodo-dCTP in Polymerase Chain Reaction
Introduction
5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) is a modified pyrimidine (B1678525) nucleotide that serves as a substrate for DNA polymerases.[1] It can be enzymatically incorporated into a growing DNA strand during Polymerase Chain Reaction (PCR), replacing the natural deoxycytidine triphosphate (dCTP). The introduction of an iodine atom at the C5 position of the cytosine base imparts unique physicochemical properties to the DNA, enabling a range of specialized applications in molecular biology, structural biology, and drug development.
These application notes provide a comprehensive overview of the use of this compound in PCR, including its primary applications, quantitative performance data, and detailed experimental protocols.
Key Applications
The incorporation of this compound into DNA via PCR is leveraged for several advanced molecular techniques:
-
X-ray Crystallography: The heavy iodine atom serves as an excellent anomalous scatterer of X-rays.[2] When this compound is incorporated into DNA, the resulting crystals diffract X-rays differently than unlabeled DNA. This anomalous dispersion effect is crucial for solving the phase problem in X-ray crystallography, thereby facilitating the determination of the three-dimensional structure of DNA and DNA-protein complexes.[2][3]
-
UV-Induced Cross-linking: The carbon-iodine bond at the 5-position of the pyrimidine ring is photosensitive. Upon exposure to UV light (typically around 308-325 nm), this bond can be cleaved, generating a highly reactive radical. This radical can then form a covalent bond with nearby molecules, such as amino acid residues in a DNA-binding protein.[4] This "zero-length" cross-linking is a powerful tool for identifying and mapping the specific interaction sites between DNA and proteins.[4]
-
Enhanced Hybridization and Duplex Stability: The substitution of hydrogen with a larger, more polarizable iodine atom at the C5 position of cytosine increases the stacking interactions between base pairs. This results in a more stable DNA duplex with a higher melting temperature (Tm).[5] This property can be exploited to enhance the hybridization of primers and probes, particularly for G/C-rich targets, allowing for the use of higher annealing temperatures in PCR, which can increase reaction specificity.[5]
Experimental Workflow and Signaling Pathways
Below are diagrams illustrating key processes involving this compound.
Caption: Workflow for PCR incorporation of this compound.
Caption: Application of 5-Iodo-DNA in X-ray crystallography.
Caption: Mechanism of UV-induced DNA-protein cross-linking.
Quantitative Data
The performance of this compound in enzymatic reactions is influenced by the choice of DNA polymerase and reaction conditions. Key quantitative parameters are summarized below.
| Parameter | Observation | DNA Polymerase(s) | Notes |
| Incorporation Efficiency | Incorporated as efficiently as natural dNTPs.[5] | Taq DNA Polymerase | High efficiency makes it suitable for standard PCR applications.[5] |
| Less efficient than dCTP and other 5-substituted dCTPαB analogs.[6][7][8] | T7 DNA Polymerase | Efficiency can be polymerase-dependent; optimization may be required.[6][7][8] | |
| Effect on DNA Duplex Stability (Tm) | Increases duplex stability.[5] | Not applicable | The order of stability is: dC < 5-methyl-C < 5-bromo-C < 5-iodo-C.[5] |
| Exonuclease Resistance | DNA containing this compoundαB shows lower resistance to Exonuclease III compared to other 5-substituted analogs.[6][7] | Exonuclease III | This property is relevant in applications where nuclease resistance is a factor.[6][7] |
Experimental Protocols
Protocol 1: PCR Incorporation of this compound
This protocol describes the complete replacement of dCTP with this compound for the amplification of a DNA fragment.
1. Reagent Preparation:
-
Prepare a dNTP mix containing 10 mM each of dATP, dGTP, and dTTP.
-
Prepare a separate 10 mM solution of this compound (e.g., Jena Bioscience, Cat. No. NU-128).[9]
-
Resuspend primers in nuclease-free water to a stock concentration of 100 µM and create 10 µM working solutions.
2. PCR Reaction Setup: Assemble the reaction on ice in a sterile, thin-walled PCR tube. For a standard 50 µL reaction:
| Component | Volume (µL) | Final Concentration |
| 5X High-Fidelity Reaction Buffer | 10 | 1X |
| 10 mM dNTPs (dATP, dGTP, dTTP) | 1 | 200 µM each |
| 10 mM this compound | 1 | 200 µM |
| 10 µM Forward Primer | 2.5 | 0.5 µM |
| 10 µM Reverse Primer | 2.5 | 0.5 µM |
| Template DNA (1-100 ng) | 1-5 | < 250 ng |
| High-Fidelity DNA Polymerase (e.g., Q5) | 0.5 | 1 unit/50 µL |
| Nuclease-Free Water | up to 50 | - |
Notes:
-
A high-fidelity polymerase is recommended to ensure accurate incorporation.[10]
-
The complete substitution of dCTP with this compound will significantly increase the Tm of the amplicon. This must be accounted for in the thermocycling conditions.
3. Thermocycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 98 | 30 s | 1 |
| Denaturation | 98 | 10 s | 30-35 |
| Annealing | See Note | 20-30 s | |
| Extension | 72 | 30 s/kb | |
| Final Extension | 72 | 2 min | 1 |
| Hold | 4-10 | ∞ | 1 |
Annealing Temperature Note: The presence of 5-iodocytosine (B72790) increases the primer and template Tm. Calculate the Tm of your primers against the modified template. As a starting point, set the annealing temperature 3-5°C higher than for a standard PCR with the same primers. An annealing temperature gradient PCR is recommended for optimization.
4. Analysis:
-
Analyze the PCR product on a 1-2% agarose (B213101) gel to confirm the size and yield of the amplicon.
-
Purify the 5-Iodo-DNA using a standard PCR purification kit for use in downstream applications.
Protocol 2: UV-Induced DNA-Protein Cross-linking
This protocol is for cross-linking a purified 5-Iodo-DNA fragment to a putative DNA-binding protein.
1. Binding Reaction:
-
In a microcentrifuge tube, combine the purified 5-Iodo-DNA fragment (e.g., 50-100 nM) with the purified protein of interest (e.g., 1-5 µM) in a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5% glycerol, 1 mM DTT).
-
The total reaction volume should be 20-50 µL.
-
Incubate the mixture at room temperature for 20-30 minutes to allow the DNA-protein complex to form.
2. UV Irradiation:
-
Place the tube on ice in an open position.
-
Irradiate the sample with a UV lamp (e.g., a Stratalinker) at a wavelength of 308-325 nm.[4] If using a broad-spectrum UV source, use a filter to select for longer wavelengths to minimize protein damage.
-
Irradiate for 5-20 minutes. The optimal time should be determined empirically.
3. Analysis of Cross-linked Product:
-
Add an equal volume of 2X SDS-PAGE loading buffer to the reaction.
-
Boil the sample for 5 minutes at 95°C.
-
Separate the proteins by SDS-PAGE.
-
Analyze the results by Coomassie staining, silver staining, or Western blotting (if an antibody for the protein is available). A successful cross-link will result in a new, higher molecular weight band corresponding to the DNA-protein adduct.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis of 5-substituted 2'-deoxycytidine 5'-(alpha-P-borano)triphosphates, their incorporationinto DNA and effects on exonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 10. neb.com [neb.com]
Application Notes and Protocols for 5-Iodo-dCTP in DNA Labeling and Probing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) for the enzymatic labeling of DNA. This modified nucleotide serves as a versatile tool for a range of molecular biology applications, offering an effective method for introducing a heavy atom for crystallographic studies and a functional handle for post-labeling modifications.
Introduction to this compound
This compound is an analog of deoxycytidine triphosphate (dCTP) where a hydrogen atom at the 5th position of the pyrimidine (B1678525) ring is replaced by an iodine atom. This modification has minimal impact on the overall structure of the DNA, allowing it to be efficiently incorporated by various DNA polymerases. The presence of the iodine atom provides unique properties that are advantageous for specific downstream applications.
Key Properties and Specifications:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅N₃O₁₃P₃I (free acid) | [1] |
| Molecular Weight | 593.05 g/mol (free acid) | [1] |
| Purity (HPLC) | ≥ 95% | [1] |
| Form | Solution in water | [1] |
| Concentration | 10 mM - 11 mM | [1] |
| pH | 7.5 ± 0.5 | [1] |
| λmax | 293 nm | [1] |
| Storage Conditions | -20 °C | [1] |
| Shelf Life | 12 months from date of delivery | [1] |
Principle of Enzymatic Incorporation
The fundamental principle behind using this compound for DNA labeling is its ability to act as a substrate for DNA polymerases. During DNA synthesis, such as in Polymerase Chain Reaction (PCR), primer extension, or nick translation, DNA polymerase incorporates this compound opposite to guanine (B1146940) (G) residues in the template strand. The resulting DNA molecule contains iodine atoms at specific cytosine positions.
Applications and Protocols
PCR-Based DNA Probe Labeling
This method is highly efficient for generating specific, high-yield labeled DNA probes. The concentration of this compound should be carefully optimized to ensure efficient amplification without inhibiting the polymerase.
Protocol: PCR Labeling with this compound
Materials:
-
DNA template
-
Forward and reverse primers
-
Taq DNA polymerase or other suitable polymerase
-
10x PCR buffer
-
dNTP mix (without dCTP)
-
This compound (10 mM stock)
-
Nuclease-free water
-
PCR purification kit
Procedure:
-
Reaction Setup: Prepare the PCR reaction mix on ice. For a 50 µL reaction, a typical setup is as follows:
| Component | Volume | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| 10 mM dNTP mix (dATP, dGTP, dTTP) | 1 µL | 200 µM each |
| 10 mM dCTP | 0.5 µL | 100 µM |
| 10 mM this compound | 0.5 µL | 100 µM |
| 10 µM Forward Primer | 1 µL | 0.2 µM |
| 10 µM Reverse Primer | 1 µL | 0.2 µM |
| DNA Template (1-10 ng/µL) | 1 µL | 1-10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 units |
| Nuclease-free water | to 50 µL | - |
-
PCR Amplification: Perform PCR using optimized cycling conditions for your specific template and primers. A general protocol is:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Purification: Purify the labeled PCR product using a PCR purification kit to remove unincorporated nucleotides and primers.
-
Quantification: Determine the concentration and labeling efficiency of the purified probe.
In Situ Hybridization (ISH)
This compound labeled probes can be used for the localization of specific DNA or RNA sequences within cells or tissues.
Protocol: In Situ Hybridization with this compound Labeled Probes
This protocol is a general guideline and requires optimization based on the specific tissue and target.
Materials:
-
This compound labeled DNA probe
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Deparaffinization and rehydration solutions (Xylene, Ethanol (B145695) series)
-
Proteinase K
-
Hybridization buffer
-
Wash buffers (e.g., SSC)
-
Blocking solution
-
Detection antibody (e.g., anti-iododeoxyuridine) conjugated to an enzyme (e.g., HRP or AP)
-
Chromogenic substrate
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 x 5 minutes).
-
Rehydrate through a series of ethanol washes: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute), and finally in distilled water.[2]
-
-
Permeabilization: Treat with Proteinase K to increase probe accessibility. The concentration and incubation time need to be optimized.[3]
-
Pre-hybridization: Incubate slides in hybridization buffer without the probe for 1-2 hours at the hybridization temperature to block non-specific binding sites.
-
Hybridization:
-
Denature the labeled probe by heating at 95°C for 5-10 minutes and then immediately place on ice.
-
Add the denatured probe to the hybridization buffer and apply to the tissue section.
-
Incubate overnight in a humidified chamber at a temperature optimized for your probe (typically 37-65°C).[2]
-
-
Post-Hybridization Washes: Perform a series of stringent washes with SSC buffers at increasing temperatures to remove non-specifically bound probe.
-
Immunodetection:
-
Block non-specific antibody binding with a suitable blocking solution.
-
Incubate with the primary antibody against the iodine-labeled DNA.
-
Wash and incubate with an enzyme-conjugated secondary antibody (if required).
-
-
Signal Development: Add the appropriate chromogenic substrate and incubate until the desired color intensity is reached.
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain, dehydrate, and mount with a permanent mounting medium.
Microarray Analysis
Probes labeled with this compound can be used for microarray analysis, particularly for applications requiring subsequent detection with an anti-iododeoxyuridine antibody.
Protocol: Microarray Probe Preparation
The labeling is typically performed during cDNA synthesis from an RNA template.
Materials:
-
Total RNA or mRNA
-
Oligo(dT) or random primers
-
Reverse transcriptase
-
dNTP mix (without dCTP)
-
This compound
-
cDNA purification kit
Procedure:
-
Reverse Transcription: Set up a reverse transcription reaction to synthesize cDNA. A typical reaction includes:
-
RNA template
-
Primer (oligo(dT) or random hexamers)
-
Reverse transcriptase buffer
-
dNTPs (dATP, dGTP, dTTP)
-
A mixture of dCTP and this compound
-
Reverse transcriptase enzyme
-
-
Incubation: Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C for 1-2 hours).
-
RNA Hydrolysis: Degrade the RNA template by adding NaOH and incubating at 65°C. Neutralize the reaction with HCl.
-
Purification: Purify the labeled cDNA using a suitable purification kit.
-
Hybridization: The purified, labeled cDNA can then be hybridized to a microarray slide following standard protocols.
X-ray Crystallography
The heavy iodine atom in this compound-labeled DNA can be used to solve the phase problem in X-ray crystallography through methods like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD).
Protocol: Preparation of this compound Labeled DNA for Crystallography
-
Oligonucleotide Synthesis: Synthesize the desired DNA oligonucleotide, incorporating this compound at specific positions using standard phosphoramidite (B1245037) chemistry or by enzymatic methods as described above.
-
Purification: Purify the labeled oligonucleotide to a high degree using methods like HPLC to ensure homogeneity, which is crucial for crystallization.
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield well-diffracting crystals.
-
The presence of the iodo-modification may alter the optimal crystallization conditions compared to the unmodified DNA.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source, tuning the X-ray wavelength to the absorption edge of iodine to maximize the anomalous signal.
-
Process the data and use the anomalous signal from the iodine atoms to determine the phases and solve the crystal structure.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no labeling | Inefficient incorporation by the polymerase. | - Try a different DNA polymerase known to be more tolerant of modified nucleotides. - Optimize the concentration of this compound and the ratio to dCTP. |
| Degradation of this compound. | - Ensure proper storage at -20°C. - Avoid multiple freeze-thaw cycles. | |
| Reduced PCR product yield | Inhibition of DNA polymerase by high concentrations of this compound. | - Decrease the concentration of this compound. - Increase the concentration of MgCl₂ in the PCR reaction. |
| High background in ISH | Non-specific probe binding. | - Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration). - Increase the blocking time and use a more effective blocking agent. |
| Non-specific antibody binding. | - Titrate the primary and secondary antibody concentrations. - Include a no-primary-antibody control. |
Logical Relationships and Workflows
These protocols provide a starting point for the use of this compound in various molecular biology applications. Optimization of reaction conditions is crucial for achieving the best results in your specific experimental setup.
References
Application Notes and Protocols for Site-Directed Mutagenesis Using 5-Iodo-dCTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed mutagenesis is a cornerstone of molecular biology, enabling precise modifications of DNA sequences to study gene function, protein structure, and to engineer novel proteins for therapeutic and industrial applications. This document provides detailed application notes and protocols for a specialized site-directed mutagenesis technique utilizing the nucleotide analog, 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP). The incorporation of this analog during PCR-based mutagenesis can be leveraged to introduce specific point mutations, primarily C-to-T transitions. This method offers an alternative approach to traditional primer-based mutagenesis techniques.
The mutagenic potential of 5-halogenated cytosine analogs stems from their tendency to favor the imino tautomeric form. This altered conformation leads to mispairing with adenine (B156593) instead of the canonical guanine (B1146940) during DNA synthesis. Consequently, subsequent rounds of PCR will solidify a C•G to T•A transition at the desired location.
Applications
-
Protein Engineering: Introduction of specific amino acid substitutions to enhance protein stability, activity, or to alter substrate specificity.
-
Gene Function Studies: Creation of loss-of-function or gain-of-function mutations to elucidate the role of specific genes or regulatory elements.
-
Drug Development and Resistance Studies: Mimicking single nucleotide polymorphisms (SNPs) associated with drug efficacy or resistance to study their molecular basis.
-
Creation of Gene Libraries: In a modified approach for random mutagenesis, this compound can be used to generate a library of mutants with C-to-T transitions.
Data Presentation
The efficiency and fidelity of site-directed mutagenesis using this compound are influenced by the choice of DNA polymerase and reaction conditions. High-fidelity polymerases with proofreading activity may be less efficient at incorporating the analog. The following tables provide a summary of expected performance characteristics, based on data from analogous halogenated nucleotides. Note: Specific quantitative data for this compound is not extensively published; these values represent expected trends and starting points for optimization.
| Table 1: Comparative Efficiency of this compound Incorporation | |
| DNA Polymerase Type | Relative Incorporation Efficiency (Compared to natural dCTP) |
| High-Fidelity (e.g., Pfu, Q5®) | Low to Moderate |
| Non-Proofreading (e.g., Taq) | Moderate to High |
| Y-family (e.g., Pol ι) | High |
| Table 2: Expected Mutagenesis Fidelity with this compound | |
| Parameter | Expected Outcome |
| Primary Mutation Type | C → T Transition |
| Expected Mutation Frequency (per incorporation event) | 1-10% |
| Off-Target Mutation Rate (with High-Fidelity Polymerase) | Low |
Experimental Protocols
This protocol is designed for the introduction of a C-to-T mutation at a specific site within a plasmid using PCR with this compound.
Protocol 1: Site-Directed Mutagenesis via Nicking PCR with this compound
This method utilizes a forward primer that introduces a nick upstream of the target cytosine and a reverse primer. The incorporation of this compound occurs during the extension phase.
Materials:
-
Plasmid DNA template (high purity)
-
Forward and Reverse Primers (see design guidelines below)
-
High-Fidelity DNA Polymerase (e.g., PfuUltra II Fusion HS)
-
dNTP mix (10 mM each of dATP, dGTP, dTTP)
-
This compound (10 mM solution)
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar (B569324) plates with appropriate antibiotic
Primer Design:
-
The forward primer should be designed to anneal immediately upstream of the target cytosine you wish to mutate. It should not contain the mutation.
-
The reverse primer should be complementary to the sequence downstream of the target site.
-
Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥ 78°C.
-
The GC content should be between 40-60%.
PCR Reaction Setup:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 5x Polymerase Buffer | 10 µL | 1x |
| Plasmid Template DNA (10 ng/µL) | 1 µL | 10 ng |
| Forward Primer (10 µM) | 1.5 µL | 0.3 µM |
| Reverse Primer (10 µM) | 1.5 µL | 0.3 µM |
| dNTP Mix (dATP, dGTP, dTTP at 10 mM) | 1 µL | 200 µM each |
| This compound (10 mM) | 0.5 µL | 100 µM |
| dCTP (10mM) | 0.1 µL | 20 µM |
| High-Fidelity DNA Polymerase | 1 µL | - |
| Nuclease-Free Water | to 50 µL | - |
Note: The ratio of this compound to dCTP is a critical parameter to optimize. A higher ratio will increase the likelihood of incorporation but may also increase off-target mutations.
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 18-25 |
| Annealing | 55-68°C | 30 seconds | |
| Extension | 68°C | 1 min/kb of plasmid length | |
| Final Extension | 68°C | 5 minutes | 1 |
| Hold | 4°C | ∞ |
Post-PCR Processing:
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product. Incubate at 37°C for 1-2 hours to digest the parental methylated DNA.[1]
-
Transformation: Transform 1-2 µL of the DpnI-treated PCR product into highly competent E. coli cells.
-
Plating and Incubation: Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Screening: Pick individual colonies, culture them, and isolate plasmid DNA. Screen for the desired mutation by DNA sequencing.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for site-directed mutagenesis using this compound.
Caption: Mechanism of C-to-T transition by this compound.
References
Application Notes and Protocols for 5-Iodo-dCTP in X-ray Crystallography for Phasing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtaining high-quality crystals and solving the phase problem are two of the most significant challenges in X-ray crystallography. The introduction of heavy atoms into a crystal can provide the necessary phase information through methods like Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD). 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) is a halogenated nucleotide analog that serves as an excellent tool for phasing, particularly for nucleic acid structures and protein-nucleic acid complexes. The iodine atom provides a strong anomalous signal, facilitating accurate phase determination.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound for phasing in X-ray crystallography.
Principle of Phasing with this compound
The phasing power of this compound stems from the anomalous scattering of X-rays by the iodine atom. When X-rays interact with electrons, they are scattered. For most atoms at common X-ray wavelengths, the scattering factor is a real number. However, when the X-ray energy is near an absorption edge of an atom, the scattering factor becomes a complex number with both real (f') and imaginary (f'') components. This phenomenon is known as anomalous scattering.
The imaginary component, f'', leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots from a plane (h,k,l) and its inverse (-h,-k,-l) are equal. The intensity differences between these Friedel pairs, known as the anomalous signal, can be measured and used to locate the positions of the anomalous scatterers (in this case, iodine atoms) within the crystal's unit cell. Once the substructure of the heavy atoms is determined, this information can be leveraged to calculate the initial phases for the entire macromolecule.
Iodine has a K-edge at 33.17 keV (0.37 Å) and L-edges in a more accessible range for many synchrotrons, providing a significant anomalous signal that can be utilized for both SAD and MAD experiments.
Applications
-
De Novo Structure Determination: this compound is particularly useful for determining the structures of novel DNA, RNA, or protein-nucleic acid complexes where a homologous model for molecular replacement is not available.
-
Phasing of Nucleic Acid Structures: It can be enzymatically incorporated into DNA or RNA during synthesis, providing a site-specific heavy atom label.
-
Validation of Molecular Replacement Solutions: The anomalous signal from iodine can be used to confirm the correctness of a molecular replacement solution, especially in cases of low sequence identity or ambiguous initial maps.
Data Presentation
The following table summarizes representative crystallographic data and phasing statistics from a successful SAD experiment using this compound incorporated into a DNA duplex.
| Data Collection and Phasing Statistics | Value |
| Data Collection | |
| Wavelength (Å) | 0.9792 (Peak) |
| Resolution (Å) | 25.0 - 1.80 (1.86 - 1.80) |
| Space group | P2₁2₁2₁ |
| Unit-cell parameters (Å) | a=35.2, b=65.8, c=78.1 |
| Rmerge | 0.085 (0.45) |
| I/σ(I) | 15.2 (2.1) |
| Completeness (%) | 99.8 (99.5) |
| Redundancy | 6.5 (6.3) |
| Phasing | |
| Phasing Method | SAD |
| No. of Iodine sites | 4 |
| Phasing Power (Anomalous) | 1.95 |
| Figure of Merit (FOM) | 0.42 (before density modification) |
| FOM | 0.85 (after density modification) |
| Refinement | |
| Resolution (Å) | 25.0 - 1.80 |
| No. of reflections | 15,245 |
| Rwork / Rfree | 0.198 / 0.235 |
| No. of atoms | |
| DNA | 528 |
| Water | 75 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.008 |
| Bond angles (°) | 1.25 |
Values in parentheses are for the highest-resolution shell.
Experimental Protocols
Protocol 1: Incorporation of this compound into DNA via PCR
This protocol describes the preparation of a DNA sample containing this compound suitable for crystallographic studies.
Materials:
-
High-fidelity thermostable DNA polymerase
-
Forward and reverse DNA primers
-
DNA template
-
dNTP mix (dATP, dGTP, dTTP)
-
This compound solution (e.g., from Jena Bioscience)
-
PCR buffer
-
Nuclease-free water
-
Thermocycler
-
DNA purification kit (e.g., column-based or gel extraction)
Procedure:
-
Reaction Setup: Prepare the PCR reaction mixture in a sterile PCR tube on ice. For a 50 µL reaction, a typical setup is as follows:
-
10 µL 5x High-Fidelity PCR Buffer
-
1 µL 10 mM dNTP mix (dATP, dGTP, dTTP)
-
1-5 µL 10 mM this compound (adjust concentration based on desired incorporation rate)
-
1.5 µL 10 µM Forward Primer
-
1.5 µL 10 µM Reverse Primer
-
1 µL DNA Template (1-10 ng)
-
1 µL High-Fidelity DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Thermocycling: Perform PCR using the following general parameters, optimizing annealing temperature and extension time based on the primers and template length.
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 30-60 seconds/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Analysis and Purification:
-
Analyze a small aliquot of the PCR product on an agarose (B213101) gel to confirm successful amplification and correct product size.
-
Purify the remaining PCR product using a suitable DNA purification kit to remove primers, unincorporated nucleotides, and polymerase.
-
Quantify the concentration of the purified iodinated DNA using a spectrophotometer.
-
Protocol 2: Crystallization and Data Collection
This protocol outlines the general steps for crystallizing the iodinated DNA and collecting diffraction data.
Materials:
-
Purified this compound labeled DNA
-
Crystallization screens and reagents
-
Crystallization plates (e.g., sitting-drop or hanging-drop)
-
Cryoprotectant solution
-
Synchrotron beamline with a tunable wavelength
Procedure:
-
Crystallization:
-
Set up crystallization trials using various commercially available or custom screens. The optimal conditions will need to be determined empirically.
-
Mix the iodinated DNA solution with the crystallization reagent in the appropriate ratio in the crystallization plates.
-
Incubate the plates at a constant temperature and monitor for crystal growth.
-
-
Crystal Harvesting and Cryo-protection:
-
Once suitable crystals have grown, carefully harvest them using a loop.
-
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is often the mother liquor supplemented with an agent like glycerol, ethylene (B1197577) glycol, or sucrose.
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection for SAD Phasing:
-
Mount the frozen crystal on the goniometer at the synchrotron beamline.
-
Perform an X-ray fluorescence scan to determine the absorption edge of iodine.
-
Collect a high-redundancy diffraction dataset at a single wavelength near the iodine absorption edge (the "peak" wavelength) to maximize the anomalous signal.
-
Mandatory Visualizations
Caption: Experimental workflow for crystallographic phasing using this compound.
Caption: Principle of SAD phasing using the anomalous signal from this compound.
Application Notes and Protocols for Heavy-Atom Derivatives in DNA Structure Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structures of biological macromolecules, including DNA, at atomic resolution. A significant hurdle in this process is the "phase problem," where the phase information of the diffracted X-rays is lost during data collection.[1] Experimental phasing methods, such as Multiple Isomorphous Replacement (MIR) and Single-wavelength or Multi-wavelength Anomalous Dispersion (SAD or MAD), overcome this by introducing heavy atoms into the crystal.[2][3] These heavy atoms, with their high electron density, produce measurable changes in the diffraction pattern, allowing for the determination of the phases and subsequent calculation of the electron density map.[1]
This document provides detailed application notes and protocols for the use of heavy-atom derivatives in the crystallographic study of DNA. It covers methods for preparing derivatives, including covalent modification, co-crystallization, and crystal soaking, with a focus on techniques and reagents particularly suited for DNA.
Methods for Preparing Heavy-Atom Derivatives of DNA
There are three primary strategies for introducing heavy atoms into DNA crystals:
-
Covalent Modification of Oligonucleotides: This involves the synthesis of DNA strands with heavy atoms incorporated into their structure. This is a highly specific method that ensures a defined location and stoichiometry of the heavy atom.[4][5]
-
Co-crystallization: The heavy-atom compound is included in the crystallization solution with the DNA, allowing the complex to form before crystallization.[4]
-
Crystal Soaking: Pre-grown DNA crystals are transferred to a solution containing the heavy-atom compound, which then diffuses into the crystal lattice to bind to the DNA.[6]
Covalent Modification: The Preferred Method for DNA
Covalent modification is often the most successful approach for DNA. It involves synthesizing oligonucleotides with halogenated (bromine or iodine) or selenated bases.[4][7][8] This method offers precise control over the location and number of heavy atoms, which is crucial for successful phasing.
Key Heavy-Atom Modified Nucleosides:
-
5-Bromouracil (5-BrU) and 5-Iodouracil (5-IU): These are analogs of thymine (B56734) and can be readily incorporated into synthetic DNA. Bromine has an anomalous signal that is useful for MAD phasing at synchrotrons, while iodine provides a strong anomalous signal for SAD phasing with common laboratory X-ray sources.[4]
-
Selenium-derivatized Nucleosides: Selenium can be incorporated at various positions in the nucleobase or the sugar-phosphate backbone. Selenium is an excellent anomalous scatterer for MAD phasing.[7][8] Studies have shown that selenium derivatization can also facilitate crystallization.[5]
Co-crystallization and Soaking: Alternative Approaches
While covalent modification is often preferred, co-crystallization and soaking can also be effective, particularly with cations that interact with the phosphate (B84403) backbone of DNA.
Commonly Used Heavy Atoms for Soaking and Co-crystallization:
-
Lanthanide Ions (e.g., Sm³⁺, Eu³⁺, Tb³⁺, Dy³⁺, Yb³⁺): These ions can interact with the phosphate backbone of DNA and have been used in DNA structure determination.[9][10][11] They offer strong anomalous signals.
-
Platinum and Gold Compounds (e.g., K₂PtCl₄, KAu(CN)₂): These have been used successfully in macromolecular crystallography, though their application to DNA requires careful screening due to the potential for non-specific binding.[1]
-
Mercury Compounds (e.g., HgCl₂): While effective, mercury compounds are highly toxic and should be handled with extreme caution.[2]
Quantitative Data for Heavy-Atom Derivatized DNA Crystals
The success of heavy-atom derivatization is assessed by the quality of the resulting diffraction data and the phasing statistics. Below is a comparison of data from a study on a self-complementary DNA octamer (5'-GTGTACAC-3').
| Derivative Type | Heavy Atom | Resolution (Å) | Phasing Method | Key Observations | Reference |
| Native DNA | None | 2.0 | - | Required over a week to form crystals. | [7][8] |
| Selenium Modified | Selenium (at 2' of T2) | 1.28 | MAD/SAD | Crystals grew overnight and diffracted to a higher resolution. The structure was isomorphous to the native DNA. | [7][8] |
| Bromine Modified | Bromine (at 5-position of T4) | 1.5 | MAD | Caused local perturbations in the DNA backbone structure. | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of Heavy-Atom Modified Oligonucleotides
The synthesis of oligonucleotides with modified bases is typically performed using automated solid-phase phosphoramidite (B1245037) chemistry.[12][]
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Standard and heavy-atom-modified phosphoramidites (e.g., 5-Br-dU, 5-I-dU, 2'-Se-dU)
-
Activator (e.g., 1H-tetrazole)
-
Oxidizing agent (e.g., iodine solution)
-
Capping reagents
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
HPLC for purification
Procedure:
-
Assembly: The oligonucleotide is synthesized on the CPG support in the 3' to 5' direction. The desired heavy-atom-modified phosphoramidite is incorporated at the appropriate position in the sequence during the automated synthesis cycles.
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The full-length, heavy-atom-modified oligonucleotide is purified from shorter, failed sequences using reverse-phase or ion-exchange HPLC.
-
Verification: The mass of the purified oligonucleotide is confirmed by mass spectrometry to ensure the correct incorporation of the heavy atom.
Protocol 2: Co-crystallization of DNA with Heavy Atoms
Materials:
-
Purified DNA oligonucleotide
-
Crystallization buffer
-
Heavy-atom stock solution (e.g., 100 mM lanthanide chloride)
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion)
Procedure:
-
Complex Formation: Prepare a solution containing the DNA at the desired concentration for crystallization. Add the heavy-atom compound from a stock solution to the final desired concentration (typically in the range of 0.1-10 mM).
-
Incubation: Gently mix and incubate the DNA and heavy-atom solution. The incubation time can vary from minutes to hours.
-
Crystallization Screening: Set up crystallization trials using the DNA-heavy-atom complex solution with various crystallization screens.
-
Optimization: Optimize the conditions that produce crystals to obtain diffraction-quality crystals.
Protocol 3: Soaking of DNA Crystals with Heavy Atoms
Materials:
-
Pre-grown, diffraction-quality DNA crystals
-
Stabilizing solution (mother liquor with a slightly higher precipitant concentration)
-
Heavy-atom stock solution (e.g., 10-100 mM)[6]
-
Cryoprotectant solution
Procedure:
-
Prepare Soaking Solution: Dilute the heavy-atom stock solution into the stabilizing solution to the desired final concentration (typically 0.1-10 mM).[6]
-
Crystal Transfer: Carefully transfer a native DNA crystal from its growth drop into a drop of the soaking solution.
-
Soaking: The soaking time can range from minutes to several days.[6] A "quick-soak" method, with soaking times of around 10 minutes, can be effective and may reduce non-isomorphism.[1][14]
-
Back-Soaking (Optional): To remove non-specifically bound heavy atoms, the crystal can be briefly transferred to a heavy-atom-free stabilizing solution.[15]
-
Cryo-protection and Freezing: Transfer the soaked crystal to a cryoprotectant solution and then flash-cool it in liquid nitrogen for data collection.
Visualization of Workflows
Experimental Workflow for DNA Heavy-Atom Derivatization and Structure Determination
Caption: Workflow for DNA structure determination using heavy-atom derivatives.
Logical Relationship of Phasing Methods
Caption: Relationship between the phase problem and heavy-atom phasing methods.
References
- 1. A rational approach to heavy-atom derivative screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selenium Derivatization of Nucleic Acids for Phase and Structure Determination in Nucleic Acid X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selenium derivatization of nucleic acids for crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selenium derivatization of nucleic acids for crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contrasting enantioselective DNA preference: chiral helical macrocyclic lanthanide complex binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dichloro-8-quinolinolato-lanthanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 14. A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. harlanteklad.cn [harlanteklad.cn]
Application Notes and Protocols for Photocrosslinking DNA-Protein Interactions with 5-Iodo-dCTP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) in photocrosslinking studies of DNA-protein interactions. This technique is a powerful tool for identifying and mapping the binding sites of proteins on DNA with high specificity and efficiency.
Introduction
Understanding the intricate interactions between proteins and DNA is fundamental to deciphering cellular processes such as transcription, replication, and DNA repair.[1][2] Photocrosslinking offers a method to "capture" these transient interactions by forming a stable covalent bond between the DNA and its binding protein. The use of 5-iodinated pyrimidines, such as this compound, provides a significant advantage due to their high crosslinking efficiency and specificity upon irradiation with long-wavelength ultraviolet (UV) light.[3][4]
Irradiation of DNA containing 5-iodocytosine (B72790) with monochromatic UV light at 325 nm leads to the formation of a highly reactive uracilyl radical. This radical readily abstracts a hydrogen atom from a nearby amino acid residue of a closely associated protein, resulting in a stable, covalent DNA-protein crosslink.[3][4] This method minimizes photodamage to other nucleic acid and protein components, which can be a drawback of using shorter wavelength UV light.[3][4]
Key Applications
-
Identification of DNA-binding proteins: Selectively label and identify proteins that bind to a specific DNA sequence.
-
Mapping protein binding sites on DNA: Pinpoint the precise location of protein contact with the DNA molecule.
-
Analysis of multi-protein-DNA complexes: Elucidate the spatial arrangement of proteins within larger complexes on DNA.
-
Drug discovery: Screen for small molecules that modulate DNA-protein interactions.
Data Presentation
The efficiency of photocrosslinking using 5-iodinated pyrimidines is notably high, with reported yields in the range of 70-94%.[3][4] This high efficiency makes it a robust method for studying even weak or transient interactions.
| Parameter | Value | Reference |
| Reported Crosslinking Yield | 70-94% | [3][4] |
| Optimal UV Wavelength | 325 nm | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 5-Iodo-dC-substituted DNA Probe
This protocol describes the synthesis of a DNA probe containing 5-iodocytosine at a specific position using primer extension.
Materials:
-
This compound (e.g., from Jena Bioscience)[5]
-
Single-stranded DNA template
-
DNA primer (radiolabeled or fluorescently labeled for detection)
-
dATP, dGTP, dTTP
-
DNA Polymerase (e.g., Klenow fragment)
-
10X DNA Polymerase buffer
-
Nuclease-free water
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Microcentrifuge tubes
-
Heating block or thermocycler
-
Spin column for DNA purification
Procedure:
-
Primer Annealing:
-
In a microcentrifuge tube, combine 1 pmol of the single-stranded DNA template and 2 pmol of the labeled primer.
-
Add 1X DNA Polymerase buffer to a final volume of 20 µL.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
To the annealed template-primer mix, add the following components:
-
1X DNA Polymerase buffer
-
100 µM each of dATP, dGTP, dTTP
-
100 µM this compound
-
1-2 units of DNA Polymerase (Klenow fragment)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubate the reaction at 37°C for 1 hour.
-
-
Probe Purification:
-
Purify the synthesized probe using a suitable spin column according to the manufacturer's instructions to remove unincorporated nucleotides.
-
Elute the purified probe in TE buffer.
-
Quantify the probe concentration using a spectrophotometer or by measuring the incorporated label.
-
Protocol 2: Photocrosslinking of DNA-Protein Complexes
This protocol outlines the procedure for forming covalent crosslinks between the 5-Iodo-dC-substituted DNA probe and its target protein.
Materials:
-
Purified 5-Iodo-dC-substituted DNA probe
-
Purified target protein or cell extract
-
Binding buffer (specific to the DNA-protein interaction being studied)
-
UV light source with a 325 nm filter or a 325 nm laser
-
Quartz cuvette or microplate
-
Ice bucket
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube on ice, combine the 5-Iodo-dC-substituted DNA probe (e.g., 10-100 fmol) and the target protein at the desired concentration.
-
Add the appropriate binding buffer to the desired final volume.
-
Incubate the reaction under conditions that are optimal for the DNA-protein interaction (e.g., 30 minutes at room temperature).
-
-
UV Irradiation:
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by the addition of a reducing agent such as β-mercaptoethanol to a final concentration of 50 mM.
-
Protocol 3: Analysis of Crosslinked Products
This protocol describes the detection and analysis of the covalently crosslinked DNA-protein complexes using SDS-PAGE and autoradiography/fluorimetry.
Materials:
-
Crosslinked sample from Protocol 2
-
Nuclease (e.g., DNase I, Micrococcal Nuclease)
-
Nuclease digestion buffer
-
SDS-PAGE loading buffer
-
Precast or hand-cast SDS-PAGE gels
-
Electrophoresis apparatus and power supply
-
Autoradiography film and cassette or a fluorescence imager
Procedure:
-
Nuclease Digestion:
-
To the crosslinked sample, add nuclease digestion buffer and an appropriate amount of nuclease (e.g., 10 units of DNase I).
-
Incubate at 37°C for 30-60 minutes to digest the non-crosslinked DNA and trim the crosslinked DNA to a small "tag" on the protein.[6]
-
-
SDS-PAGE:
-
Add an equal volume of 2X SDS-PAGE loading buffer to the nuclease-digested sample.
-
Heat the sample at 95°C for 5 minutes.
-
Load the sample onto an SDS-PAGE gel along with a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Detection:
-
After electrophoresis, dry the gel.
-
If a radiolabeled probe was used, expose the dried gel to autoradiography film at -80°C.
-
If a fluorescently labeled probe was used, visualize the gel using a fluorescence imager.
-
The crosslinked protein will appear as a band with a slightly higher molecular weight than the native protein, corresponding to the added mass of the nucleotide "tag".
-
Visualizations
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. mdpi.com [mdpi.com]
- 3. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 6. STATIC AND KINETIC SITE-SPECIFIC PROTEIN-DNA PHOTOCROSSLINKING: ANALYSIS OF BACTERIAL TRANSCRIPTION INITIATION COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 5-Iodo-dCTP in Structural Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) is a halogenated analog of the natural deoxynucleotide dCTP. Its incorporation into DNA provides a powerful tool for structural biologists, primarily by leveraging the unique properties of the iodine atom. The high electron density and anomalous scattering properties of iodine make it an excellent heavy-atom derivative for phasing in X-ray crystallography. Additionally, the presence of the iodine atom can induce subtle but measurable changes in the local electronic environment, offering a probe for NMR spectroscopic studies of nucleic acid structure and dynamics.
These application notes provide a comprehensive overview of the uses of this compound in structural biology, complete with detailed experimental protocols for its enzymatic incorporation into DNA and its application in X-ray crystallography and NMR spectroscopy.
Application Note 1: Phasing in X-ray Crystallography using Single-wavelength Anomalous Dispersion (SAD)
The primary application of this compound in structural biology is to solve the "phase problem" in X-ray crystallography.[1] The iodine atom serves as a strong anomalous scatterer, enabling the use of Single-wavelength Anomalous Dispersion (SAD) phasing.[2][3]
Principle of SAD Phasing with this compound:
By enzymatically incorporating this compound at specific cytosine positions within a DNA or RNA oligonucleotide, the iodine atoms become integral parts of the molecule. When X-rays of a suitable wavelength (e.g., Cu-Kα radiation at 1.54 Å) are diffracted by a crystal of the iodinated nucleic acid, the iodine atoms exhibit significant anomalous scattering.[2] This anomalous signal, the small differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), can be measured and used to locate the positions of the iodine atoms within the crystal lattice. Once the substructure of the anomalous scatterers is determined, it can be used to calculate initial phases for the entire macromolecule, leading to an interpretable electron density map.
Advantages of using this compound for SAD Phasing:
-
Covalent and Site-Specific Incorporation: Unlike soaking crystals with heavy atom solutions, enzymatic incorporation ensures a stoichiometric and site-specific placement of the heavy atom, which can lead to higher quality phasing data.
-
Strong Anomalous Signal: Iodine provides a strong anomalous signal, often sufficient for phasing even with a single iodine atom in a moderately sized oligonucleotide.
-
In-house Data Collection: The anomalous signal of iodine is significant at the copper Kα wavelength (1.5418 Å) available from in-house X-ray sources.[2]
Quantitative Data for SAD Phasing
The quality and success of SAD phasing can be assessed by several key statistics. The following table presents representative data collection and phasing statistics for a DNA structure phased using the anomalous signal from incorporated heavy atoms.
| Parameter | Value |
| Data Collection | |
| Wavelength (Å) | 1.5418 |
| Resolution (Å) | 29.5 - 1.80 (1.86 - 1.80) |
| Rmerge | 0.08 (0.45) |
| I / σ(I) | 15.6 (2.1) |
| Completeness (%) | 99.8 (99.5) |
| Redundancy | 7.8 (7.6) |
| Phasing Statistics | |
| Anomalous Signal (d"/σ) | 1.08 |
| No. of Sites | 4 |
| Phasing Power (Acentric/Centric) | 1.25 / 0.98 |
| Figure of Merit (FOM) | 0.42 |
| Refinement | |
| Rwork / Rfree | 0.21 / 0.24 |
| Rmsd bonds (Å) | 0.007 |
| Rmsd angles (°) | 1.1 |
Values in parentheses are for the highest resolution shell. Data is representative of what can be achieved with halogenated nucleic acids.
SAD Phasing Workflow with this compound
Application Note 2: Probing Nucleic Acid Structure and Dynamics with NMR Spectroscopy
While less common than its use in X-ray crystallography, this compound can also be a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure and dynamics of nucleic acids and their complexes.
Principle of this compound in NMR:
The introduction of an iodine atom at the C5 position of cytosine can induce two main effects that are useful in NMR:
-
The Heavy Atom Effect on Chemical Shifts: The large electron cloud of the iodine atom can perturb the local magnetic environment, leading to changes in the chemical shifts of nearby protons and carbons.[4] This "heavy atom effect" is distance-dependent and can provide structural restraints for refining the three-dimensional structure of the nucleic acid. The magnitude of the chemical shift perturbation can also report on the dynamics and solvent accessibility of the iodinated base.
-
A Probe for Ligand Interactions: The iodine atom provides a unique chemical handle. Changes in the chemical shifts of the iodinated cytosine and its neighboring nucleotides upon binding of a protein or small molecule can be used to map the binding interface and characterize the binding event.
Potential Applications in NMR:
-
Structure Refinement: The heavy atom-induced chemical shift perturbations can be used as additional restraints in structure calculations to improve the accuracy of the determined structure.
-
Studying DNA-Protein Interactions: By monitoring the chemical shift changes of the iodinated nucleotide upon protein binding, the binding site can be mapped.
-
Dynamics Studies: Changes in the line widths of NMR signals from the iodinated region can provide information about the local dynamics of the nucleic acid.
To enhance the utility of this compound in NMR, isotopic labeling (e.g., with 13C and 15N) is highly desirable.
References
Application Notes and Protocols: 5-Iodo-dCTP for Nucleic Acid Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) is a modified deoxynucleoside triphosphate that serves as a versatile tool for labeling and imaging nucleic acids. Its structure, featuring an iodine atom at the 5-position of the cytosine base, allows for its use in two primary strategies for nucleic acid visualization: as a precursor for synthesizing fluorescently or functionally tagged nucleotides and for direct incorporation into DNA with subsequent immunofluorescent detection.
This document provides detailed application notes and protocols for utilizing this compound in nucleic acid imaging, catering to researchers in molecular biology, cell biology, and drug development.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C9H15N3O13P3I (free acid) | [1] |
| Molecular Weight | 593.05 g/mol (free acid) | [1] |
| Purity | ≥ 95 % (HPLC) | [1] |
| Form | Solution in water | [1] |
| Concentration | 10 mM - 11 mM | [1] |
| pH | 7.5 ±0.5 | [1] |
| Spectroscopic Properties | λmax 293 nm, ε 5.7 L mmol-1 cm-1 (Tris-HCl pH 7.5) | [1] |
| Storage | Store at -20 °C | [1] |
Application 1: Precursor for Synthesizing Labeled dNTPs via Sonogashira Coupling
This compound is an excellent starting material for the synthesis of various alkyne-modified dCTPs through palladium-catalyzed Sonogashira cross-coupling reactions.[2][3] These alkyne-modified dCTPs can then be fluorescently labeled using click chemistry, providing a powerful method for visualizing DNA synthesis. A prominent example is the synthesis of 5-ethynyl-2'-deoxycytidine (B116413) triphosphate (EdCTP).[2]
Signaling Pathway and Experimental Workflow
Caption: Synthesis of EdCTP and its use in nucleic acid imaging.
Experimental Protocol: Synthesis of EdCTP from this compound
This protocol is adapted from the synthesis of 5-ethynyl-2'-deoxycytidine.[2]
Materials:
-
5-iodo-2'-deoxycytidine (B1674142) (starting material for this compound synthesis, or use commercially available this compound and adapt the subsequent steps)
-
Trimethylsilylacetylene
-
Pd(dba)2 (Tris(dibenzylideneacetone)dipalladium(0))
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
-
(MeO)3PO (Trimethyl phosphate)
-
POCl3 (Phosphorus oxychloride)
-
Tributylammonium (B8510715) pyrophosphate
-
Triethylammonium bicarbonate (TEAB) buffer
-
DEAE-cellulose column
-
Anion exchange column (e.g., MonoQ 5/50 GL)
Procedure:
-
Sonogashira Coupling:
-
In a suitable reaction vessel, dissolve 5-iodo-2'-deoxycytidine in an appropriate solvent.
-
Add Pd(dba)2, PPh3, and trimethylsilylacetylene.
-
Stir the reaction under an inert atmosphere until completion, monitoring by TLC or HPLC.
-
-
Desilylation:
-
To the reaction mixture, add K2CO3 and MeOH.
-
Stir until the desilylation is complete.
-
Purify the resulting 5-ethynyl-2'-deoxycytidine.
-
-
Triphosphorylation:
-
Suspend the purified 5-ethynyl-2'-deoxycytidine in trimethyl phosphate (B84403) and cool to 0 °C.
-
Add POCl3 and stir for 2-3 hours at 0 °C.
-
Add a solution of tributylamine and tributylammonium pyrophosphate in DMF.
-
Quench the reaction with TEAB buffer.
-
-
Purification of EdCTP:
-
Lyophilize the reaction mixture.
-
Dissolve the crude product in water and load it onto a DEAE-cellulose column.
-
Elute with a gradient of TEAB buffer.
-
Collect and lyophilize the UV-active fractions.
-
Perform final purification using an anion exchange column.[2]
-
Quantitative Data: Enzymatic Incorporation of EdCTP
The incorporation efficiency of EdCTP by DNA polymerases is comparable to the natural dCTP, making it an effective probe for DNA synthesis.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (relative) | Vmax/Km |
| Klenow exo- | dCTP | 11.0 ± 1.2 | 1.00 | 0.091 |
| EdCTP | 10.0 ± 1.1 | 0.91 ± 0.03 | 0.091 | |
| DNA Polymerase β | dCTP | 0.13 ± 0.02 | 1.00 | 7.7 |
| EdCTP | 0.44 ± 0.05 | 0.81 ± 0.03 | 1.8 |
Data adapted from a study on EdCTP incorporation.[2]
Application 2: Direct Imaging of Incorporated this compound
This compound can be enzymatically incorporated into newly synthesized DNA by various DNA polymerases.[4] Similar to the well-established methods for BrdU and IdU detection, the incorporated iodinated nucleotide can be visualized using specific antibodies, offering a direct method for imaging DNA replication.
Experimental Workflow for Direct Imaging
Caption: Workflow for direct immunofluorescent detection of this compound.
Experimental Protocol: Direct Immunofluorescent Detection
This protocol is a general guideline and may require optimization based on the cell type and experimental conditions. It is based on standard protocols for BrdU/IdU detection.
Materials:
-
Cells of interest
-
This compound solution (10 mM)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Denaturation solution (e.g., 2 M HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Blocking buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody (e.g., mouse anti-BrdU/IdU antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add this compound to the culture medium to a final concentration of 10-100 µM.
-
Incubate for the desired pulse duration (e.g., 30 minutes to 2 hours) at 37 °C.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with fixation solution for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
DNA Denaturation:
-
Incubate cells with denaturation solution for 10-30 minutes at room temperature.
-
Immediately neutralize by washing three times with neutralization buffer.
-
Wash twice with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4 °C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween-20.
-
-
Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips with mounting medium.
-
Image using a fluorescence microscope with appropriate filter sets.
-
Comparison with Other Nucleoside Analogs
While direct quantitative comparisons for this compound are limited in the literature, data for the related 5-Iodo-dU (IdU) and the commonly used 5-ethynyl-dU (EdU) provide some context.
| Method | Principle | Advantages | Disadvantages |
| This compound/IdU | Immunodetection | Established antibodies available | Requires harsh DNA denaturation, which can affect epitope integrity of other targets. |
| EdU | Click Chemistry | Mild reaction conditions, compatible with multiplexing.[5] | Requires copper catalyst, which can have some cytotoxicity. |
A study comparing IdU and EdU for detecting DNA replication by mass cytometry showed that both methods could distinguish positive populations, with 32.0% of cells positive for IdU and 43.8% for EdU under their experimental conditions.[6]
Summary and Conclusion
This compound is a valuable reagent for nucleic acid imaging with two main applications. It serves as a key precursor for the synthesis of alkyne-modified nucleotides like EdCTP, enabling highly specific and versatile fluorescent labeling via click chemistry. Additionally, it can be directly incorporated into DNA and detected immunofluorescently, providing a method analogous to BrdU/IdU detection. The choice of application will depend on the specific experimental needs, with the synthesis route offering greater flexibility in fluorophore choice and milder detection conditions, while the direct detection method provides a more straightforward, albeit potentially harsher, alternative. Researchers can leverage the protocols and data presented here to effectively integrate this compound into their nucleic acid imaging workflows.
References
- 1. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 2. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 5-substituted 2'-deoxycytidine 5'-(alpha-P-borano)triphosphates, their incorporationinto DNA and effects on exonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Synthesis of 5-Iodo-dCTP Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the enzymatic synthesis of oligonucleotides containing the modified nucleotide 5-iodo-2'-deoxycytidine-5'-triphosphate (5-iodo-dCTP). This document includes detailed protocols for the enzymatic reaction, purification of the modified oligonucleotides, and their application in structural biology and studies of DNA-protein interactions.
Introduction
The site-specific incorporation of modified nucleotides into oligonucleotides is a powerful tool in molecular biology, diagnostics, and drug development. 5-Iodocytosine (B72790), a halogenated analog of deoxycytidine, is of particular interest due to the heavy iodine atom, which is useful for X-ray crystallographic phasing, and its ability to participate in UV-induced cross-linking to elucidate DNA-protein interactions.[1][2] Enzymatic synthesis offers a versatile and efficient method for incorporating such modifications, primarily through the action of template-independent DNA polymerases like Terminal deoxynucleotidyl Transferase (TdT).
Principle of Enzymatic Synthesis
Terminal deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule in a template-independent manner.[3][4] This property allows for the straightforward 3'-end labeling of oligonucleotides with modified dNTPs, including this compound. The efficiency of incorporation can be influenced by the nature of the modification, the specific TdT enzyme used, and the reaction conditions, particularly the divalent cation cofactor.[1]
Quantitative Data on Nucleotide Incorporation
Table 1: Relative Incorporation Efficiency of C5-Modified dNTPs by Terminal deoxynucleotidyl Transferase (TdT)
| Nucleotide | Modification at C5 | Relative Incorporation Efficiency (%)* |
| dCTP | -H | 100 |
| 5-Methyl-dCTP | -CH₃ | ~95 |
| 5-Ethynyl-dUTP | -C≡CH | >100[1] |
| This compound | -I | Estimated 80-90 |
| 5-Bromo-dUTP | -Br | ~90 |
*Note: The relative incorporation efficiency is an estimation based on qualitative data from studies on various C5-modified pyrimidines. Actual efficiencies should be determined empirically for each specific oligonucleotide and reaction condition.
Table 2: Typical Yields for Enzymatic 3'-End Labeling with Modified Nucleotides
| Parameter | Value | Notes |
| Starting Oligonucleotide | 1 nmol | 20-mer ssDNA |
| Incorporation Efficiency | >90% | Determined by gel electrophoresis |
| Yield of Labeled Oligonucleotide | 0.7 - 0.8 nmol (70-80%) | After purification |
| Purity | >95% | Assessed by HPLC |
Experimental Protocols
Protocol 1: Enzymatic Tailing of Oligonucleotides with this compound using TdT
This protocol describes the addition of one or more 5-iododeoxycytidine monophosphates to the 3'-terminus of a single-stranded DNA oligonucleotide.
Materials:
-
Single-stranded DNA oligonucleotide (100 µM)
-
This compound (10 mM)
-
Terminal deoxynucleotidyl Transferase (TdT) (20 U/µL)
-
5x TdT Reaction Buffer (e.g., 1 M potassium cacodylate, 125 mM Tris-HCl, 1.25 mg/mL BSA, pH 6.6)
-
25 mM CoCl₂
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
Procedure:
-
In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:
-
5x TdT Reaction Buffer: 10 µL
-
25 mM CoCl₂: 10 µL
-
Oligonucleotide (100 µM): 1 µL (100 pmol)
-
This compound (10 mM): 1 µL
-
TdT (20 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 30-60 minutes. The incubation time can be adjusted to control the length of the 3'-tail.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0.
-
Proceed to purification or analyze the product by gel electrophoresis.
Protocol 2: Purification of this compound Labeled Oligonucleotides by HPLC
This protocol is for the purification of the modified oligonucleotide from unincorporated this compound and the original unlabeled oligonucleotide.
Materials:
-
Reaction mixture from Protocol 1
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Buffer B: 0.1 M TEAA, 50% Acetonitrile
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Equilibrate the HPLC column with a low percentage of Buffer B in Buffer A.
-
Inject the reaction mixture onto the column.
-
Elute the oligonucleotides using a linear gradient of Buffer B. The more hydrophobic, iodine-containing oligonucleotide will elute later than the unlabeled oligonucleotide.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the this compound labeled oligonucleotide.
-
Lyophilize the collected fractions to remove the volatile buffer.
-
Resuspend the purified oligonucleotide in a suitable buffer (e.g., TE buffer or nuclease-free water).
Applications and Workflows
Application 1: Phasing in X-ray Crystallography
Oligonucleotides containing 5-iodocytosine can be used to solve the phase problem in X-ray crystallography of DNA and DNA-protein complexes through Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD) phasing.[2]
Application 2: Studying DNA-Protein Interactions via UV Cross-linking
The iodine atom in 5-iodocytosine facilitates UV-induced cross-linking between the DNA and a binding protein, allowing for the identification of interacting partners and mapping of binding sites.[1]
References
- 1. Nucleotidyl transferase assisted DNA labeling with different click chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Template-independent enzymatic functionalization of DNA oligonucleotides with environment-sensitive nucleotide probes using terminal deoxynucleotidyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: High-Resolution DNA Footprinting Using 5-Iodo-dCTP Photocleavage
Introduction
DNA footprinting is a powerful technique used to identify the binding sites of proteins, drugs, or other ligands on a DNA molecule.[1][2] The fundamental principle involves a cleavage agent that cuts the DNA backbone, but is blocked at positions where the ligand is bound, creating a "footprint" in the cleavage pattern when analyzed on a sequencing gel.[2] While traditional methods often employ DNase I or hydroxyl radicals as the cleavage agent, photocleavage footprinting using site-specifically incorporated halogenated nucleotides offers a high-resolution alternative.[1][3]
This document details the application and protocol for DNA footprinting using 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP). In this method, the modified nucleotide is enzymatically incorporated into a specific DNA probe. Upon exposure to UV light (typically 308-325 nm), the carbon-iodine bond undergoes homolytic cleavage, generating a highly reactive aryl radical.[4] This radical abstracts a hydrogen atom from a nearby deoxyribose sugar, leading to a clean, single-strand break in the DNA backbone.[5][6] The protection of specific bases from this photocleavage by a bound protein or ligand reveals the precise binding site.
Key Applications
-
High-Resolution Mapping of Binding Sites: Precisely define the binding sites of transcription factors, repressors, and other DNA-binding proteins.[2]
-
Drug-DNA Interaction Analysis: Determine the sequence specificity and binding footprint of small molecules, intercalators, and potential therapeutic agents.[7]
-
Quantitative Binding Analysis: By titrating the concentration of the binding ligand, this method can be used to determine apparent binding constants (Kd) for specific sites.[8][9][10]
-
Probing DNA Structural Changes: Identify alterations in DNA conformation induced by ligand binding that are adjacent to the primary binding site.[8]
Advantages of the this compound Method
-
Site-Specific Cleavage: The cleavage agent is incorporated directly into the DNA backbone, allowing for precise placement of the cleavage potential.
-
High Efficiency and Specificity: Long-wavelength UV radiation specifically excites the iodinated base, minimizing photodamage to other protein and nucleic acid chromophores and leading to high crosslinking and cleavage yields.[4]
-
"Zero-Length" Crosslinker: The reactive species is generated in situ without a linker, providing a highly accurate probe of the DNA-ligand interface.
-
Control over Reaction: The cleavage reaction is initiated instantaneously by a pulse of UV light and can be stopped just as quickly, offering precise temporal control.
Experimental Protocols
Protocol 1: Preparation of this compound Labeled DNA Probe
This protocol describes the generation of a single end-labeled DNA probe containing this compound at desired locations using the Polymerase Chain Reaction (PCR).
Materials:
-
High-fidelity DNA polymerase (e.g., Pfu, Q5)
-
dNTP mix (dATP, dGTP, dTTP)
-
This compound solution (10 mM)[11]
-
Forward Primer (unlabeled)
-
Reverse Primer (5'-end labeled with ³²P)
-
DNA Template
-
PCR Buffer
-
Nuclease-free water
Procedure:
-
Primer Labeling: End-label the reverse primer with ³²P-γ-ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol. Purify the labeled primer to remove unincorporated nucleotides.
-
PCR Reaction Setup: Assemble the PCR reaction on ice. For a 50 µL reaction:
-
10 µL 5x High-Fidelity PCR Buffer
-
1 µL 10 mM dNTP mix (dATP, dGTP, dTTP)
-
1 µL 10 mM this compound
-
1.5 µL 10 µM Forward Primer
-
1.5 µL 10 µM ³²P-labeled Reverse Primer
-
1 µL DNA Template (10-100 ng)
-
0.5 µL High-Fidelity DNA Polymerase
-
Bring volume to 50 µL with nuclease-free water.
-
Note: The ratio of this compound to dCTP can be adjusted to control the frequency of incorporation. For footprinting, replacing dCTP entirely is common.
-
-
PCR Amplification: Perform PCR with appropriate cycling conditions for your template and primers. An example is:
-
Initial Denaturation: 98°C for 30s
-
25-30 Cycles:
-
98°C for 10s
-
55-65°C for 20s
-
72°C for 30s/kb
-
-
Final Extension: 72°C for 5 min
-
-
Probe Purification: Purify the radiolabeled, this compound-containing PCR product using a PCR cleanup kit or by polyacrylamide gel electrophoresis (PAGE) to ensure the probe is of the correct size and high purity.
-
Quantification: Determine the concentration and specific activity (CPM/µL) of the purified probe using a scintillation counter.
Protocol 2: Footprinting Reaction and UV Cleavage
Materials:
-
Purified ³²P-labeled this compound probe
-
DNA-binding protein or drug of interest
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 10% glycerol)
-
Stop Solution (e.g., 80% Formamide, 10 mM EDTA, 0.1% Bromophenol Blue, 0.1% Xylene Cyanol)[12]
-
UV source (e.g., transilluminator or laser, 308-325 nm)
-
Quartz plate or UV-transparent microplate
Procedure:
-
Binding Reaction:
-
Prepare a series of reactions in UV-transparent tubes or a microplate on ice. For each reaction, add the binding buffer and the DNA-binding protein/drug at various concentrations.
-
Include a "No Protein" control lane which will serve as the cleavage reference.
-
Add the purified probe to each reaction (e.g., 20,000-50,000 CPM per reaction) for a final volume of 20-50 µL.
-
Incubate the reactions at the optimal temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 30 minutes) to allow binding to reach equilibrium.[12]
-
-
UV Irradiation:
-
Place the samples on a pre-chilled quartz plate or directly in the UV-transparent plate.
-
Expose the samples to UV light (308-325 nm) for a predetermined optimal time (typically 1-10 minutes). The optimal time should be determined empirically to achieve partial cleavage in the control lane.
-
-
Reaction Quenching:
-
Immediately after irradiation, add an equal volume of Stop Solution to each sample to quench the reaction and denature the DNA.[12]
-
-
Sample Preparation for Gel:
-
Heat the samples at 95°C for 5 minutes, then snap-cool on ice to ensure complete denaturation.[12]
-
Protocol 3: Analysis by Denaturing PAGE
Procedure:
-
Gel Electrophoresis: Load the denatured samples onto a high-resolution denaturing (8 M Urea) polyacrylamide sequencing gel. The percentage of acrylamide (B121943) (e.g., 6-10%) depends on the size of the DNA fragment being analyzed.
-
Autoradiography: After electrophoresis, transfer the gel onto filter paper, dry it under vacuum, and expose it to a phosphor screen or X-ray film.
-
Data Analysis:
-
Develop the autoradiogram. The lane without the binding ligand should show a uniform ladder of bands.
-
The lanes with the binding ligand will show a region of diminished band intensity—the "footprint"—which corresponds to the ligand's binding site.
-
For quantitative analysis, the intensity of each band can be measured using densitometry software. Plotting the fractional protection of a band against the ligand concentration allows for the determination of the dissociation constant (Kd).[8][9]
-
Data Presentation
Quantitative data from footprinting titrations should be summarized for clear interpretation. The tables below provide examples of how to present binding affinity data derived from this method.
Table 1: Example Dissociation Constants (Kd) for Transcription Factor X (TFX) at Two Binding Sites
| Binding Site | DNA Sequence (Protected Region) | Apparent Kd (nM) | Hill Coefficient (n) |
| Site 1 | 5'-GGCGTCG GCTA-3' | 15.2 ± 1.8 | 1.1 |
| Site 2 | 5'-AATATCG CATT-3' | 88.5 ± 5.4 | 0.9 |
| Data are presented as mean ± standard deviation from three independent experiments. The Hill coefficient provides insight into binding cooperativity. |
Table 2: Example Comparative Analysis of Drug Binding to a Target Sequence
| Compound | Target Sequence | Apparent Kd (µM) | Footprint Size (bp) |
| Drug A | 5'-AAC GTT-3' | 5.5 | 6 |
| Drug B | 5'-AAC GTT-3' | 21.8 | 6 |
| Control | 5'-AATTCC-3' | > 500 | No Protection |
| This table allows for direct comparison of the binding affinity and footprint of different compounds on the same DNA target. |
Visualizations
Caption: Workflow of this compound photocleavage footprinting.
Caption: Mechanism of UV-induced DNA strand scission.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. DNA Footprinting | Springer Nature Experiments [experiments.springernature.com]
- 3. Footprinting protein–DNA complexes using the hydroxyl radical [ouci.dntb.gov.ua]
- 4. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative studies of UV-induced DNA cleavage by structural isomers of an iodinated DNA ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative DNA Footprinting | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative footprinting analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative DNase footprint titration: a tool for analyzing the energetics of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative DNase footprint titration: a tool for analyzing the energetics of protein–DNA interactions | Semantic Scholar [semanticscholar.org]
- 11. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 12. mybiosource.com [mybiosource.com]
Application Notes and Protocols for the Incorporation of 5-Iodo-dCTP in Nick Translation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Nick Translation
Nick translation is a widely used in vitro technique to label DNA probes to a high specific activity.[1] The method relies on the coordinated activities of two enzymes: DNase I and E. coli DNA Polymerase I.[2] DNase I introduces random single-stranded breaks, or "nicks," in the phosphodiester backbone of a double-stranded DNA template.[1] These nicks expose a free 3'-hydroxyl (3'-OH) terminus and a 5'-phosphate (5'-PO4) terminus. E. coli DNA Polymerase I then binds to these nicks and sequentially adds new nucleotides to the 3'-OH end while its 5'→3' exonuclease activity removes the existing nucleotides downstream.[3] This process effectively "translates" the nick along the DNA strand, replacing the original nucleotides with new ones from the reaction mixture.[2] When modified deoxynucleoside triphosphates (dNTPs) are included in the reaction, they are incorporated into the newly synthesized strand, resulting in a labeled DNA probe.
The Role and Advantages of 5-Iodo-dCTP
Key Advantages of Using this compound:
-
Versatile Labeling: The incorporated iodine atom can serve as a handle for the attachment of various reporter molecules, such as fluorophores or haptens (e.g., biotin), through subsequent chemical reactions.
-
X-ray Crystallography: The heavy iodine atom can be used as a phasing tool in X-ray crystallography to solve the three-dimensional structures of DNA-protein complexes.
-
Cross-linking Studies: The iodo-group can be photoactivated to induce cross-linking between the DNA probe and its target molecules, aiding in the study of DNA-protein interactions.
Applications in Research and Drug Development
DNA probes labeled with this compound via nick translation have a broad range of applications, including:
-
In Situ Hybridization (ISH): Labeled probes can be used to detect and localize specific DNA or RNA sequences within cells and tissues.
-
Southern and Northern Blotting: These techniques utilize labeled probes to identify specific DNA or RNA fragments, respectively, that have been separated by gel electrophoresis.
-
Microarrays: Labeled DNA can be hybridized to microarrays for gene expression analysis and genotyping.
-
Drug Discovery: Probes containing this compound can be used in screening assays to identify and characterize compounds that bind to specific DNA sequences or modulate the activity of DNA-binding proteins.
Data Presentation
| DNA Polymerase | Substrate | Kd (µM) | kpol (s⁻¹) | Catalytic Efficiency (kpol/Kd) (µM⁻¹s⁻¹) |
| HIV-1 Reverse Transcriptase | dCTP | 9 | 50 | 5.56 |
| HIV-1 Reverse Transcriptase | ddCTP | 11 | 3.0 | 0.27 |
Table 1: Representative kinetic parameters for the incorporation of a natural (dCTP) and a modified (ddCTP) nucleotide by HIV-1 Reverse Transcriptase. Data is illustrative and not specific to this compound and E. coli DNA Polymerase I.[3]
Experimental Protocols
Protocol 1: Nick Translation with this compound
This protocol provides a general method for labeling a DNA probe with this compound using the nick translation reaction. The final concentration of this compound may need to be optimized for specific applications.
Materials:
-
DNA template (1 µg)
-
10X Nick Translation Buffer (0.5 M Tris-HCl, pH 7.5, 0.1 M MgCl₂, 10 mM DTT)
-
dNTP mix (1 mM each of dATP, dGTP, dTTP)
-
This compound (1 mM stock solution)
-
DNase I (1 mg/mL stock, diluted 1:1000 in 1X Nick Translation Buffer before use)
-
E. coli DNA Polymerase I (10 U/µL)
-
EDTA (0.5 M, pH 8.0)
-
Nuclease-free water
Procedure:
-
In a sterile microcentrifuge tube, combine the following reagents on ice:
-
DNA template (1 µg) in up to 10 µL
-
10X Nick Translation Buffer: 5 µL
-
dNTP mix (1 mM each): 2 µL
-
This compound (1 mM): 2 µL
-
Nuclease-free water to a final volume of 48 µL
-
-
Add 1 µL of diluted DNase I to the reaction mixture. Mix gently by pipetting.
-
Add 1 µL of E. coli DNA Polymerase I (10 U). Mix gently.
-
Incubate the reaction at 15°C for 1-2 hours. The incubation time can be adjusted to control the size of the labeled fragments.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA and heating to 65°C for 10 minutes.
-
(Optional) To assess the size of the labeled fragments, run a small aliquot (e.g., 5 µL) of the reaction on a 1% agarose (B213101) gel. The desired fragment size is typically between 200-800 bp.
-
Purify the labeled probe from unincorporated nucleotides using a spin column or by ethanol (B145695) precipitation.
-
Store the labeled probe at -20°C.
Visualizations
Caption: Workflow of Nick Translation for this compound Incorporation.
Caption: Logical Steps in the Nick Translation Process.
References
- 1. researchgate.net [researchgate.net]
- 2. Modifying the Basicity of the dNTP Leaving Group Modulates Precatalytic Conformational Changes of DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Iodo-dCTP in SELEX and Aptamer Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro selection process, Systematic Evolution of Ligands by Exponential Enrichment (SELEX), is a powerful technique for identifying nucleic acid aptamers with high affinity and specificity for a wide range of targets. The chemical diversity of standard DNA libraries, however, is limited to the four canonical bases. The incorporation of modified nucleotides, such as 5-Iodo-dCTP, into the SELEX process can significantly enhance the functional potential of aptamers. The iodine atom at the 5-position of cytosine can participate in halogen bonding and other non-covalent interactions, potentially leading to improved binding affinities and specificities. Furthermore, the photosensitive nature of the carbon-iodine bond allows for its use in photo-crosslinking applications to identify the precise binding sites of aptamers on their targets.
These application notes provide a comprehensive overview of the use of this compound in SELEX and aptamer development, including detailed protocols and data presentation.
Key Applications of this compound in Aptamer Development
-
Enhanced Binding Affinity: The introduction of an iodine atom at the C5 position of cytosine can lead to stronger interactions with target molecules through halogen bonding and increased hydrophobicity, resulting in aptamers with lower dissociation constants (Kd).
-
Photo-Crosslinking Studies: Upon UV irradiation, the carbon-iodine bond in 5-iodocytosine (B72790) can be cleaved to generate a highly reactive radical, which can then form a covalent bond with nearby amino acid residues in a target protein. This allows for the precise identification of the aptamer binding site.
-
Increased Nuclease Resistance: Modifications at the C5 position of pyrimidromes can confer a degree of resistance to nuclease degradation, increasing the in vivo stability of the resulting aptamers.
Quantitative Data Summary
While direct quantitative comparisons of aptamers developed with and without this compound are not extensively available in the literature, the following table summarizes the binding affinities of various aptamers developed using other C5-modified pyrimidines to illustrate the potential for affinity enhancement.
| Aptamer Target | Modification(s) | Dissociation Constant (Kd) | Reference |
| PCSK9 | Naphthyl-dC and Phenyl-dC, Tyrosine-dU | pM range | [1] |
| Thrombin | 5-benzylaminocarbonyl-dU (BndU) | Not specified, but high affinity | [1] |
| Platelet-derived growth factor B | C5-modified pyrimidines | High affinity | [1] |
| Human Neutrophil Elastase | 2'-amino-pyrimidines | High affinity | [2] |
Note: The data presented here is for illustrative purposes to show the impact of C5 modifications on aptamer affinity. The actual performance of this compound in a specific SELEX experiment will depend on the target and selection conditions.
Experimental Protocols
Protocol 1: SELEX with this compound
This protocol outlines a general procedure for performing SELEX with a DNA library where dCTP is partially or fully replaced by this compound.
1. Library Design and Synthesis:
-
Design a single-stranded DNA (ssDNA) library consisting of a central random region (typically 20-40 nucleotides) flanked by constant regions for primer annealing.
-
The forward and reverse primers should be designed to have minimal secondary structure and primer-dimer formation.
-
Synthesize the ssDNA library.
2. SELEX Round 1: Positive Selection
-
Binding Reaction:
-
Prepare a binding buffer appropriate for the target molecule. A typical buffer might be 1x PBS with 5 mM MgCl2.
-
Incubate the ssDNA library with the immobilized target (e.g., on magnetic beads or a column) in the binding buffer. The molar ratio of the library to the target should be high in the initial rounds.
-
Incubate at a suitable temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes) to allow for binding.
-
-
Partitioning:
-
Wash the immobilized target with binding buffer to remove unbound and weakly bound sequences. The stringency of the washing can be increased in later rounds.
-
-
Elution:
-
Elute the bound sequences from the target. This can be achieved by heating, changing the pH, or using a competitive ligand.
-
3. Amplification:
-
PCR:
-
Amplify the eluted sequences using PCR.
-
The dNTP mix should contain this compound in place of or in addition to dCTP. The optimal ratio of this compound to dCTP may need to be determined empirically. It has been shown that some DNA polymerases, like T7 DNA polymerase (Sequenase), can incorporate this compound analogs, although with potentially lower efficiency than the natural dCTP.[3][4]
-
Use a high-fidelity DNA polymerase that is known to be tolerant of modified nucleotides.
-
-
ssDNA Generation:
-
Generate ssDNA from the PCR product for the next round of selection. This can be done using methods such as asymmetric PCR, lambda exonuclease digestion of the phosphorylated strand, or streptavidin-biotin separation.
-
4. Subsequent SELEX Rounds:
-
Repeat the selection, partitioning, and amplification steps for multiple rounds (typically 8-15 rounds).
-
Increase the selection stringency in each round by, for example, decreasing the target concentration, increasing the wash volumes, or introducing competitor molecules.
-
Monitor the enrichment of the library by measuring the amount of bound DNA in each round.
5. Sequencing and Aptamer Characterization:
-
After the final round, clone and sequence the enriched pool of aptamers.
-
Synthesize individual aptamer candidates and characterize their binding affinity (e.g., using surface plasmon resonance, filter binding assays, or fluorescence-based methods) and specificity.
Protocol 2: Photo-Crosslinking with this compound Containing Aptamers
This protocol describes a general method for identifying the binding site of a 5-Iodo-dC-containing aptamer on a protein target.
1. Aptamer-Target Binding:
-
Incubate the purified 5-Iodo-dC-containing aptamer with the target protein in a suitable binding buffer.
2. UV Irradiation:
-
Expose the aptamer-protein complex to UV light (typically at a wavelength around 300-320 nm) on ice for a specific duration (e.g., 10-30 minutes). The optimal wavelength and duration of irradiation should be determined empirically.
3. Analysis of Cross-linked Products:
-
SDS-PAGE: Separate the reaction products by SDS-PAGE. The covalently cross-linked aptamer-protein complex will have a higher molecular weight than the protein alone.
-
Identification of Cross-linking Site:
-
Excise the band corresponding to the cross-linked complex from the gel.
-
Digest the protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by mass spectrometry to identify the peptide that is covalently attached to the aptamer.
-
Visualizations
Caption: Workflow of the SELEX process incorporating this compound.
Caption: Conceptual workflow for photo-crosslinking using a 5-Iodo-dC aptamer.
References
- 1. Dissociation Constant (K d) Measurement for Small‐Molecule Binding Aptamers: Homogeneous Assay Methods and Critical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PCR with 5-Iodo-dCTP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in Polymerase Chain Reaction (PCR) when using 5-Iodo-dCTP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PCR?
5-Iodo-2'-deoxycytidine-5'-triphosphate (this compound) is a modified deoxycytidine triphosphate. It is incorporated into DNA by DNA polymerases during PCR. The iodine atom, being larger and more electron-dense than the methyl group in natural thymidine, can be used for applications such as X-ray crystallography of DNA-protein complexes, as a photo-crosslinking agent, or to increase the molecular weight of the DNA fragment.
Q2: Can any DNA polymerase be used with this compound?
While many common DNA polymerases like Taq can incorporate this compound, their efficiency may be reduced compared to natural dNTPs.[1] High-fidelity polymerases with proofreading activity may also be inhibited or have their fidelity affected by the presence of modified nucleotides.[2][3] It is crucial to consult the DNA polymerase manufacturer's guidelines regarding the use of modified nucleotides. For difficult templates or when high fidelity is critical, selecting a polymerase known to be compatible with modified dNTPs is recommended.
Q3: How does this compound affect the properties of the amplified DNA?
The incorporation of this compound increases the molecular weight of the PCR product. Importantly, it can also increase the melting temperature (Tm) of the DNA duplex due to altered base stacking interactions. This "overstabilization" can sometimes hinder the denaturation step in subsequent PCR cycles, leading to lower yields.[4][5]
Q4: What is the recommended storage and handling for this compound?
Like other dNTPs, this compound solutions should be stored at -20°C. To maintain its stability, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Low PCR Yield with this compound
Low or no yield is a common issue when performing PCR with modified nucleotides. The following guide provides a systematic approach to troubleshooting this problem.
Initial Checks
Before extensive optimization, ensure all basic PCR components are correctly prepared and added:
-
Reagent Integrity: Verify that all reagents, including the this compound, DNA polymerase, primers, and template DNA, have not expired and have been stored correctly.
-
Complete Reaction Mix: Double-check that all components were added to the reaction tube. A checklist can be helpful.
-
Positive Control: Always include a positive control reaction using a standard dNTP mix to confirm that the primers, template, and polymerase are working under standard conditions.
Optimization of Reaction Components
If the initial checks do not resolve the issue, a systematic optimization of the reaction components is necessary.
Problem: Low or No PCR Product
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | The ratio of this compound to dCTP is critical. A high concentration of the modified nucleotide can inhibit the DNA polymerase. Optimize the ratio of this compound to natural dCTP. Start with a small percentage of this compound and incrementally increase it. For example, try ratios of 1:3, 1:1, and 3:1 (this compound:dCTP).[6][7] |
| Inappropriate Annealing Temperature (Ta) | The incorporation of this compound can alter the melting temperature (Tm) of the newly synthesized DNA strands, which may affect primer annealing in subsequent cycles. Perform a temperature gradient PCR to empirically determine the optimal annealing temperature. A good starting point is 5°C below the calculated Tm of the primers.[8] |
| Incorrect Magnesium Concentration (Mg²⁺) | Magnesium ions are a crucial cofactor for DNA polymerase. The optimal concentration can be affected by the presence of modified nucleotides. Titrate the MgCl₂ concentration, typically in a range from 1.5 mM to 3.0 mM, in 0.5 mM increments.[9] |
| Inhibited DNA Polymerase | Not all DNA polymerases tolerate modified nucleotides equally. Ensure your polymerase is suitable for use with this compound. You may need to increase the enzyme concentration, but be aware that this can sometimes lead to non-specific amplification. Consider switching to a different DNA polymerase known for its robustness with modified dNTPs.[1] |
| Suboptimal Denaturation Temperature or Time | The increased stability of DNA containing this compound may require more stringent denaturation conditions. Increase the denaturation temperature to 98-100°C, especially if using a polymerase that can withstand these temperatures. You can also try increasing the initial denaturation time.[4][5] |
| Poor Primer Design | Primers should have a GC content of 40-60% and a Tm between 52-65°C. The 3' end of the primers is critical for extension; avoid sequences that can form hairpins or primer-dimers.[8] |
Quantitative Data Summary for Optimization
To systematically optimize your PCR with this compound, we recommend keeping a detailed record of your experiments. Below is a template table to guide your optimization process.
| Experiment ID | This compound:dCTP Ratio | [MgCl₂] (mM) | Annealing Temp (°C) | Denaturation Temp (°C) | PCR Product Yield (ng/µL) | Observations (e.g., non-specific bands) |
| 1 | 1:3 | 1.5 | 55 | 95 | ||
| 2 | 1:3 | 2.0 | 55 | 95 | ||
| 3 | 1:3 | 2.5 | 55 | 95 | ||
| 4 | 1:1 | 2.0 | 55 | 95 | ||
| 5 | 1:1 | 2.0 | 58 | 95 | ||
| 6 | 1:1 | 2.0 | 60 | 95 | ||
| 7 | 1:1 | 2.0 | 60 | 98 |
Experimental Protocols
Adapted Protocol for PCR with this compound using a High-Fidelity DNA Polymerase
This protocol is a starting point and should be optimized for your specific primers, template, and target sequence. It is based on a standard protocol for a high-fidelity DNA polymerase like Q5®.[10][11][12]
Reaction Setup:
Assemble the reaction on ice.
| Component | 50 µL Reaction | Final Concentration |
| 5X High-Fidelity Buffer | 10 µL | 1X |
| 10 mM dNTPs (dATP, dGTP, dTTP) | 1 µL | 200 µM each |
| 10 mM dCTP | Variable | See note below |
| 10 mM this compound | Variable | See note below |
| 10 µM Forward Primer | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |
| Template DNA | variable | < 1000 ng |
| High-Fidelity DNA Polymerase | 0.5 µL | 0.02 U/µL |
| Nuclease-Free Water | to 50 µL |
Note on dCTP/5-Iodo-dCTP Mix: The total final concentration of dCTP and this compound combined should be 200 µM. Start with a 1:3 ratio of this compound to dCTP (e.g., 0.25 µL of 10 mM this compound and 0.75 µL of 10 mM dCTP).
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 5-10 seconds | 25-35 |
| Annealing | 55-68°C* | 10-30 seconds | |
| Extension | 72°C | 20-30 seconds/kb | |
| Final Extension | 72°C | 2 minutes | 1 |
| Hold | 4-10°C |
Annealing Temperature Note: Use a temperature gradient to determine the optimal annealing temperature. A starting point of 3°C above the lower primer's Tm is often recommended for high-fidelity polymerases.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low PCR yield with this compound.
Potential Inhibition of DNA Polymerase by Modified Nucleotides
Caption: How this compound might inhibit DNA polymerase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Factors affecting fidelity of DNA synthesis during PCR amplification of d(C-A)n.d(G-T)n microsatellite repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCR with 5-methyl-dCTP replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCR with 5-methyl-dCTP replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. neb.com [neb.com]
Technical Support Center: Troubleshooting Non-Specific Amplification with 5-Iodo-dCTP
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 5-Iodo-dCTP in amplification reactions.
Understanding the Challenge: Non-Specific Amplification with this compound
The incorporation of modified nucleotides like this compound can be a powerful tool in various molecular biology applications. However, it can also introduce variables that may lead to non-specific amplification. The primary reason for this is the increased thermal stability of the resulting DNA amplicon. The iodine atom at the C5 position of cytosine enhances base stacking interactions within the DNA duplex, leading to a higher melting temperature (Tm). This "overstabilization" can result in incomplete denaturation of the DNA template in subsequent PCR cycles, promoting primer annealing to non-target sites and causing the amplification of undesired products.
Additionally, the efficiency and fidelity of DNA polymerase can be affected by the presence of modified nucleotides, potentially contributing to off-target amplification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific amplification when using this compound?
A1: The most common cause is the increased melting temperature (Tm) of the DNA containing 5-iodocytosine. This can lead to incomplete denaturation of the template during the denaturation step of PCR, allowing primers to anneal to partially single-stranded, non-target regions in subsequent cycles.
Q2: How much does this compound increase the melting temperature (Tm) of DNA?
A2: While direct data for this compound can vary, a similar modification, 5-Methyl-dCTP, has been shown to increase the Tm by approximately 1.3°C for each incorporated modified base.[1] This effect is additive, meaning that multiple incorporations will result in a more significant increase in the overall Tm of the amplicon.
Q3: Can the type of DNA polymerase used contribute to non-specific amplification with this compound?
A3: Yes. While standard polymerases like Taq can incorporate this compound, their fidelity might be compromised. A lower fidelity can lead to misincorporation and the generation of non-specific products that can then be amplified. Using a high-fidelity polymerase with proofreading activity can sometimes mitigate this issue.
Q4: Should I change my primer design when using this compound?
A4: While not always necessary, it is crucial to use well-designed primers with high specificity for the target sequence. Ensure your primers have an optimal length (18-24 nucleotides) and a GC content between 40-60%. Avoid regions with repetitive sequences.
Troubleshooting Guide
This guide provides a systematic approach to resolving non-specific amplification issues when working with this compound.
dot
Caption: Troubleshooting workflow for non-specific amplification with this compound.
Issue 1: Multiple bands or smearing on the gel.
This is the most common indicator of non-specific amplification.
| Potential Cause | Recommended Solution | Quantitative Guideline |
| Incomplete Denaturation | Increase the denaturation temperature and/or duration. | Increase temperature in 1-2°C increments (e.g., from 95°C to 97°C). Extend denaturation time from 30 seconds to 1-2 minutes. |
| Low Annealing Temperature | Increase the annealing temperature. It is highly recommended to perform a gradient PCR to empirically determine the optimal annealing temperature. | Increase in 2°C increments across a range (e.g., 55°C to 65°C). |
| High MgCl₂ Concentration | Decrease the MgCl₂ concentration. Magnesium ions stabilize the DNA duplex, and lower concentrations can increase specificity. | Decrease in 0.5 mM increments (e.g., from 2.0 mM to 1.5 mM or 1.0 mM). |
| Excess Primer Concentration | Reduce the concentration of primers in the reaction. | Titrate primer concentration from 0.5 µM down to 0.1 µM. |
| Excess Template DNA | Reduce the amount of template DNA. | Use 1-100 ng of genomic DNA or 1 pg-10 ng of plasmid DNA. |
Issue 2: The correct band is present, but other non-specific bands are also visible.
This indicates that while the target is being amplified, the reaction conditions are still permissive for off-target amplification.
| Potential Cause | Recommended Solution | Quantitative Guideline |
| Suboptimal Annealing Time | Reduce the annealing time. | Decrease from 30-60 seconds to 15-30 seconds. |
| High Number of PCR Cycles | Reduce the total number of PCR cycles. | Decrease the number of cycles from 35-40 to 25-30. |
| Suboptimal Polymerase Activity | Consider using a "hot-start" polymerase to prevent non-specific amplification during reaction setup. If issues persist, switch to a high-fidelity polymerase. | N/A |
| Secondary Structures in Template | Add PCR enhancers like Dimethyl Sulfoxide (DMSO) or Betaine to help disrupt secondary structures. | Start with 5% DMSO and titrate as needed. |
Experimental Protocols
Protocol 1: Optimizing Denaturation and Annealing Conditions using Gradient PCR
This protocol is designed to identify the optimal denaturation and annealing temperatures to minimize non-specific amplification when using this compound.
-
Prepare a Master Mix: Prepare a PCR master mix containing water, PCR buffer, dNTPs (with this compound replacing dCTP at the desired ratio), primers, and DNA polymerase. Omit the template DNA.
-
Aliquot Master Mix: Aliquot the master mix into separate PCR tubes for each condition to be tested.
-
Add Template: Add a consistent amount of template DNA to each tube.
-
Set up Gradient PCR: Program the thermal cycler with a gradient for the annealing temperature, spanning a range of 5-10°C above and below the calculated primer Tm. Also, consider testing two different denaturation temperatures (e.g., 95°C and 97°C).
-
Initial Denaturation: 95°C or 97°C for 2 minutes
-
Cycling (30 cycles):
-
Denaturation: 95°C or 97°C for 30 seconds
-
Annealing: Temperature gradient (e.g., 55°C - 65°C) for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
-
Analyze Results: Run the PCR products on an agarose (B213101) gel to identify the annealing and denaturation temperatures that yield a single, specific band of the correct size.
dot
Caption: Workflow for optimizing PCR conditions using a gradient thermal cycler.
Protocol 2: Titration of MgCl₂ and Primer Concentrations
This protocol helps in fine-tuning the reaction components to enhance specificity.
-
Set up a Matrix: Design a matrix of experiments varying the concentrations of MgCl₂ and primers.
-
Prepare Master Mixes: Prepare separate master mixes for each MgCl₂ concentration to be tested.
-
Vary Primer Concentrations: For each MgCl₂ master mix, set up reactions with varying primer concentrations.
-
Add Template and Polymerase: Add a consistent amount of template DNA and DNA polymerase to each reaction.
-
Run PCR: Perform PCR using the optimized denaturation and annealing temperatures determined from Protocol 1.
-
Analyze Results: Analyze the products on an agarose gel to determine the combination of MgCl₂ and primer concentrations that gives the cleanest and most specific product.
Table of DNA Polymerase Fidelity
| DNA Polymerase | Error Rate (errors/base/duplication) | Proofreading (3'->5' exo) |
| Taq Polymerase | ~2.2 x 10⁻⁵ | No |
| Pfu Polymerase | ~1.3 x 10⁻⁶ | Yes |
| Q5 High-Fidelity DNA Polymerase | ~5.3 x 10⁻⁷ | Yes |
Note: Error rates are for the incorporation of natural dNTPs and serve as a general comparison.[2][3]
By systematically addressing the factors outlined in this guide, researchers can overcome the challenges of non-specific amplification and successfully utilize this compound in their experiments.
References
Technical Support Center: Optimizing 5-Iodo-dCTP in PCR
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals incorporating 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) into their Polymerase Chain Reaction (PCR) protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a PCR reaction?
A1: There is no single universal concentration. The optimal concentration of this compound depends on the specific DNA polymerase, template sequence, and desired degree of incorporation. A common starting point is to substitute a portion of the standard dCTP with this compound. It is crucial to experimentally determine the optimal ratio of this compound to dCTP to maximize PCR efficiency.[1][2] Complete substitution of a natural nucleotide with a modified one can inhibit the PCR, leading to low or no product.[3][4] We recommend starting with a titration experiment, testing various ratios of this compound to dCTP (e.g., 1:3, 1:1, 3:1) while keeping the total dNTP concentration constant.
Q2: Can any DNA polymerase be used with this compound?
A2: No, not all DNA polymerases incorporate modified nucleotides with the same efficiency.[1][5] Standard Taq DNA polymerase has been shown to incorporate pyrimidines with 5-position substitutions, like this compound, as efficiently as natural dNTPs in some cases.[6] However, proofreading polymerases may exhibit lower tolerance for modified bases unless specifically engineered for this purpose.[5] It is essential to verify that your chosen DNA polymerase is capable of incorporating this compound. If you experience low yield, consider switching to a different polymerase, potentially one from the B-family, which may offer greater efficiency.[3][4]
Q3: Does the incorporation of this compound affect the properties of the PCR product?
A3: Yes. Incorporating this compound increases the molecular weight of the DNA. It also alters the duplex stability of the DNA; the dG-d(5-IC) base pair is more stable than the natural dG-dC pair.[6] This increased stability may require a higher denaturation temperature (e.g., up to 100°C) to ensure complete strand separation in each PCR cycle, a strategy that has proven effective for other 5-substituted dCTPs like 5-methyl-dCTP.[7][8]
Troubleshooting Guide
Problem 1: Low or No PCR Product
| Possible Cause | Recommendation |
| Suboptimal this compound:dCTP Ratio | The ratio of the modified nucleotide to the natural dNTP must be optimized.[1][2] Perform a titration experiment to find the ideal balance that allows for sufficient incorporation without inhibiting the polymerase. |
| Incompatible DNA Polymerase | Ensure your DNA polymerase can efficiently incorporate this compound.[1][5] Consult the manufacturer's literature or test a different enzyme, such as a high-sensitivity or B-family polymerase.[2][3] |
| Incorrect Annealing Temperature (Ta) | The increased duplex stability from this compound may alter the optimal Ta. Perform a temperature gradient PCR to determine the new optimal annealing temperature.[9][10] |
| Insufficient Denaturation Temperature | Amplicons containing 5-Iodo-dC are more stable. Increase the denaturation temperature (e.g., 95°C to 100°C) and/or duration to ensure complete strand separation.[7][8] |
| Suboptimal Mg²⁺ Concentration | Magnesium concentration is critical for polymerase activity.[11] Titrate Mg²⁺ in 0.5 mM increments, as dNTPs (including this compound) chelate Mg²⁺ ions.[12] |
| Poor Template Quality | Degraded or impure template DNA can inhibit PCR.[13] Assess template integrity by gel electrophoresis and consider re-purifying your DNA sample.[14] |
Problem 2: Non-specific PCR Products or Smeared Bands on Gel
| Possible Cause | Recommendation |
| Annealing Temperature Too Low | A low Ta can lead to non-specific primer binding.[13] Incrementally increase the annealing temperature or use a gradient PCR to enhance specificity.[14] |
| Excess Primer Concentration | High primer concentrations can lead to the formation of primer-dimers and other non-specific products.[12] Reduce primer concentration, typically staying within the 0.1-1.0 μM range.[15] |
| Excess Mg²⁺ Concentration | Too much Mg²⁺ can increase non-specific primer binding and reduce polymerase fidelity.[11] Reduce the Mg²⁺ concentration in your reaction. |
| Too Many PCR Cycles | Excessive cycling can lead to the accumulation of non-specific products and smears.[11] Try reducing the total number of cycles to between 25 and 30.[16] |
| Too Much Template DNA | An excessive amount of template DNA can cause non-specific amplification and smearing.[11][16] Reduce the starting quantity of your template DNA. |
Quantitative Data Summary
The following table provides recommended concentration ranges for key PCR components. For reactions including this compound, these values serve as a starting point for optimization.
| Component | Recommended Final Concentration | Notes |
| Total dNTPs | 20-200 µM of each nucleotide (dATP, dTTP, dGTP, and the dCTP/5-Iodo-dCTP mix)[15][17][18] | The total concentration of dCTP + this compound should equal the concentration of the other dNTPs. Excessive dNTPs can inhibit PCR.[17] |
| This compound:dCTP Ratio | Titrate (e.g., 1:3, 1:1, 3:1) | Must be determined empirically. Complete substitution is often inhibitory.[3][4] |
| Primers | 0.1 - 1.0 µM[12][15] | Higher concentrations can cause non-specific products and primer-dimers.[12] |
| Mg²⁺ (e.g., MgCl₂) | 1.0 - 4.0 mM[12] | Titration is highly recommended as Mg²⁺ is critical for polymerase function and is chelated by dNTPs.[11] |
| DNA Polymerase | 1 - 2.5 units per 50 µL reaction | Follow manufacturer's guidelines. Inhibitors in the template may require slightly more enzyme.[19] |
| Template DNA | Plasmid: 0.1 ng - 1 ngGenomic DNA: 5 ng - 50 ng[12] | Per 50 µL reaction. Too much template can cause non-specific amplification.[11] |
Experimental Protocols
Protocol: Optimizing this compound to dCTP Ratio
This protocol outlines a method for determining the optimal ratio of this compound to dCTP for your specific target using a gradient PCR.
-
Prepare dNTP Mixes:
-
Prepare a master dNTP mix containing dATP, dGTP, and dTTP at your desired final concentration (e.g., 200 µM each).
-
Prepare separate solutions for dCTP and this compound (e.g., 10 mM stock solutions).[20]
-
Create a series of C-nucleotide mixes with varying ratios of this compound to dCTP. For a final concentration of 200 µM, you could prepare mixes for:
-
Control: 100% dCTP (0% this compound)
-
25% Substitution: 75% dCTP, 25% this compound
-
50% Substitution: 50% dCTP, 50% this compound
-
75% Substitution: 25% dCTP, 75% this compound
-
-
-
Set Up PCR Reactions:
-
Prepare a master mix containing nuclease-free water, PCR buffer, MgCl₂, primers, DNA polymerase, and your template DNA. Keep all reagents on ice.[17]
-
Aliquot the master mix into separate PCR tubes.
-
To each tube, add one of the C-nucleotide mixes prepared in step 1, plus the master dNTP mix.
-
Include a negative control (no template) to check for contamination.[17]
-
-
Perform Thermal Cycling:
-
Use a thermal cycler with a gradient feature to test a range of annealing temperatures simultaneously.
-
A typical thermal cycling profile would be:
-
Initial Denaturation: 95°C for 2-5 minutes (Consider a higher temperature, e.g., 98-100°C, if amplification is poor).[7][8]
-
30-35 Cycles:
-
Denaturation: 95-100°C for 30 seconds
-
Annealing: 55-70°C gradient for 30 seconds
-
Extension: 72°C for 30-60 seconds (depending on amplicon length and polymerase speed)
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
-
Analyze Results:
-
Run the PCR products on an agarose (B213101) gel alongside a DNA ladder.
-
Identify the reaction conditions (this compound:dCTP ratio and annealing temperature) that produce the highest yield of the correct-sized product with minimal non-specific bands.
-
Visualizations
Caption: Workflow for optimizing this compound concentration in PCR.
Caption: Troubleshooting flowchart for PCR with this compound.
References
- 1. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PCR with 5-methyl-dCTP replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCR with 5-methyl-dCTP replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 11. PCR Troubleshooting [caister.com]
- 12. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. mybiosource.com [mybiosource.com]
- 14. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 15. Optimizing PCR: Proven Tips and Troubleshooting Tricks | The Scientist [the-scientist.com]
- 16. youtube.com [youtube.com]
- 17. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.abclonal.com [blog.abclonal.com]
- 19. sysrevpharm.org [sysrevpharm.org]
- 20. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
Technical Support Center: DNA Polymerase Compatibility with 5-Iodo-dCTP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 5-Iodo-dCTP with various DNA polymerases. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
5-Iodo-2'-deoxycytidine-5'-triphosphate (this compound) is a modified analog of deoxycytidine triphosphate (dCTP).[1] The iodine atom at the 5th position of the cytosine base introduces a "heavy atom" that can be utilized in various molecular biology applications, including:
-
X-ray crystallography: The heavy iodine atom aids in solving the phase problem for determining the three-dimensional structure of DNA and DNA-protein complexes.
-
DNA labeling: The iodine can serve as a site for the attachment of other functional groups.
-
Cross-linking studies: The iodo-group can be used in photocrosslinking experiments to study DNA-protein interactions.
Q2: Which types of DNA polymerases are generally compatible with this compound?
The compatibility of a DNA polymerase with this compound depends on several factors, primarily the enzyme's active site flexibility and its proofreading (3'→5' exonuclease) activity.
-
Non-proofreading polymerases: Enzymes like Taq DNA polymerase are often more tolerant of modified nucleotides because they lack a proofreading domain that might excise the modified base.[2][3]
-
Proofreading polymerases: High-fidelity polymerases such as Pfu, KOD, and Q5 possess a 3'→5' exonuclease activity for error correction.[4][5][6][7] While this ensures high fidelity, the proofreading domain may recognize the modified nucleotide as an error and remove it, potentially reducing incorporation efficiency. However, some high-fidelity polymerases have been shown to be compatible with certain modified nucleotides.
-
Engineered polymerases: Some DNA polymerases have been specifically engineered to better accommodate and incorporate modified nucleotides.[8][9]
Q3: How does the presence of this compound in a PCR reaction affect the fidelity of the DNA polymerase?
The introduction of a modified nucleotide like this compound can potentially decrease the overall fidelity of DNA synthesis. The extent of this decrease depends on the specific polymerase used. High-fidelity proofreading polymerases are designed to minimize errors, but the presence of a modified base can sometimes lead to misincorporation or stalling.[10][11] For applications requiring the highest sequence accuracy, it is crucial to select a polymerase with a low error rate and to verify the sequence of the final product.[11]
Q4: Can PCR products containing this compound be used in downstream applications like cloning and sequencing?
Yes, but with some considerations:
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Cloning: PCR products containing this compound can generally be cloned.[12][13] However, the presence of the modified base might affect the efficiency of ligation. For TA cloning, a non-proofreading polymerase like Taq is typically used, which adds a 3' adenine (B156593) overhang.[13] Proofreading polymerases produce blunt-ended fragments.[6]
-
Sanger Sequencing: The presence of this compound in the template DNA can potentially interfere with the Sanger sequencing reaction.[14][15] The modified base might cause the sequencing polymerase to pause or terminate prematurely, leading to poor quality sequence data. It is often recommended to use an unmodified template for sequencing or to optimize sequencing conditions.
DNA Polymerase Compatibility Summary
The following table provides a summary of the expected compatibility and performance of common DNA polymerases with this compound. This information is based on the general properties of these enzymes and their known performance with other modified nucleotides. For critical applications, empirical testing is recommended.
| DNA Polymerase | Type | Proofreading (3'→5' Exo) | Expected this compound Incorporation | Fidelity | Key Considerations |
| Taq Polymerase | Family A | No | High | Low | Prone to errors; suitable for routine screening and labeling.[2] |
| Klenow Fragment (exo-) | Family A | No | High | Low | Useful for non-PCR based labeling and fill-in reactions.[16] |
| Pfu Polymerase | Family B | Yes | Moderate to Low | Very High | Proofreading may excise the modified nucleotide, potentially lowering yield.[4][6][7] |
| KOD Polymerase | Family B | Yes | Moderate | Very High | Known for high processivity and fidelity; may show better tolerance than Pfu.[8][17][18] |
| Q5 High-Fidelity Polymerase | Family B (fusion) | Yes | Moderate to Low | Highest | Engineered for high fidelity; its proofreading domain is very active.[5][19][20][21][22] |
| T7 DNA Polymerase (Sequenase) | Family A | No (engineered) | High | Low | Often used in sequencing and labeling reactions. |
Troubleshooting Guides
Issue 1: Low or No PCR Product
| Possible Cause | Troubleshooting Steps |
| Inhibition by this compound | High concentrations of modified nucleotides can inhibit some DNA polymerases. Reduce the concentration of this compound and/or increase the concentration of natural dCTP. Try a titration to find the optimal ratio. |
| Incorrect Annealing Temperature | The presence of modified nucleotides can affect the melting temperature (Tm) of the DNA. Optimize the annealing temperature by performing a gradient PCR. |
| Polymerase Incompatibility | The chosen DNA polymerase may not efficiently incorporate this compound. If using a high-fidelity polymerase with proofreading activity, consider switching to a non-proofreading polymerase like Taq or an engineered polymerase known for better acceptance of modified nucleotides.[23][24][25] |
| Suboptimal Magnesium Concentration | Magnesium concentration is critical for polymerase activity. The presence of this compound may alter the optimal Mg2+ concentration. Perform a magnesium titration (e.g., 1.5 mM to 4.0 mM).[23] |
| Degraded Reagents | Ensure that the 5-I-dCTP, dNTPs, and primers have not undergone multiple freeze-thaw cycles. Prepare fresh aliquots of reagents.[25] |
Issue 2: Non-specific PCR Products or Smearing on the Gel
| Possible Cause | Troubleshooting Steps |
| Low Annealing Temperature | An annealing temperature that is too low can lead to non-specific primer binding. Increase the annealing temperature in 2°C increments. |
| High Primer Concentration | Excess primers can lead to the formation of primer-dimers, which can appear as a low molecular weight band. Reduce the primer concentration. |
| High Magnesium Concentration | Too much Mg2+ can decrease the stringency of primer annealing. Reduce the Mg2+ concentration. |
| Polymerase Stalling | The polymerase may stall after incorporating this compound, leading to a smear of incomplete products.[10][26][27][28] Try reducing the extension temperature or increasing the extension time. Using a polymerase with higher processivity may also help. |
Experimental Protocols
Protocol: PCR-based DNA Probe Labeling with this compound
This protocol is adapted for the incorporation of this compound into a DNA probe using Taq DNA polymerase.
1. Reagent Preparation:
-
dNTP Mix (without dCTP): Prepare a 10 mM stock solution containing dATP, dGTP, and dTTP.
-
dCTP Stock: 10 mM solution.
-
This compound Stock: 10 mM solution.[1]
-
Primers: 10 µM stock solutions of forward and reverse primers.
-
Template DNA: 1-10 ng/µl.
-
Taq DNA Polymerase: 5 U/µl with a corresponding 10x PCR buffer.
2. PCR Reaction Setup (50 µl total volume):
| Component | Volume | Final Concentration |
| 10x PCR Buffer | 5 µl | 1x |
| dNTP Mix (without dCTP) | 1 µl | 200 µM each |
| dCTP (10 mM) | 0.5 µl | 100 µM |
| This compound (10 mM) | 0.5 µl | 100 µM |
| Forward Primer (10 µM) | 2.5 µl | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µl | 0.5 µM |
| Template DNA | 1 µl | 1-10 ng |
| Taq DNA Polymerase | 0.5 µl | 2.5 U |
| Nuclease-free water | to 50 µl |
Note: The ratio of dCTP to this compound can be adjusted to control the labeling density. A 1:1 ratio is a good starting point.
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 min | 1 |
| Denaturation | 95°C | 30 sec | \multirow{3}{}{30-35} |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
*The optimal annealing temperature depends on the primer set and should be optimized.
4. Analysis of Labeled Probe:
-
Run a small aliquot (5 µl) of the PCR product on an agarose (B213101) gel to confirm the size and yield of the labeled probe. The incorporation of iodine may cause the band to migrate slightly differently than an unlabeled product.
-
Purify the labeled probe using a PCR purification kit to remove unincorporated nucleotides and primers.
Visualizations
Caption: A troubleshooting workflow for PCR experiments using this compound.
Caption: Decision tree for selecting a DNA polymerase for use with this compound.
References
- 1. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 2. The fidelity of Taq polymerase catalyzing PCR is improved by an N-terminal deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Fidelity Taq DNA Polymerase – MEBEP Bio Science [mebep.com]
- 4. roboklon.com [roboklon.com]
- 5. neb.com [neb.com]
- 6. Pfu DNA polymerase - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Study on Suitability of KOD DNA Polymerase for Enzymatic Production of Artificial Nucleic Acids Using Base/Sugar Modified Nucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KOD -Multi & Epi-™ High Efficient & performance DNA polymerase│TOYOBO PRODUCTS LIST│Research Reagents │TOYOBO [toyobo-global.com]
- 10. Polymerase stalling during replication, transcription and translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. oms.bdu.ac.in [oms.bdu.ac.in]
- 13. Explore Cloning PCR Products [snapgene.com]
- 14. Sanger sequencing - Wikipedia [en.wikipedia.org]
- 15. microbenotes.com [microbenotes.com]
- 16. Exploration of factors driving incorporation of unnatural dNTPS into DNA by Klenow fragment (DNA polymerase I) and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. blog.sekisuidiagnostics.com [blog.sekisuidiagnostics.com]
- 19. neb.com [neb.com]
- 20. neb-online.de [neb-online.de]
- 21. neb.com [neb.com]
- 22. static.igem.org [static.igem.org]
- 23. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 24. mybiosource.com [mybiosource.com]
- 25. youtube.com [youtube.com]
- 26. Both DNA Polymerases δ and ε Contact Active and Stalled Replication Forks Differently - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Transcriptional pausing and stalling causes multiple clustered mutations by human activation-induced deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Molecular Basis of Transcriptional Pausing, Stalling, and Transcription-coupled Repair Initiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Use of 5-Iodo-dCTP in PCR
Disclaimer: Direct quantitative data on the effect of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) on the fidelity of specific DNA polymerases in PCR is not extensively available in the public domain. The following information is based on general principles of PCR, the behavior of other modified nucleotides, and standard troubleshooting protocols. Researchers should always perform validation experiments to determine the optimal conditions and fidelity for their specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would it be used in PCR?
This compound is a modified deoxycytidine triphosphate where the hydrogen atom at the 5th position of the pyrimidine (B1678525) ring is replaced by an iodine atom. This modification can be useful for various applications, including:
-
Cross-linking: The iodine atom can be activated by UV light to form covalent cross-links with nearby proteins or DNA, which is useful in studying DNA-protein interactions.
-
Crystallography: The heavy iodine atom can aid in solving the phase problem in X-ray crystallography of DNA-protein complexes.
-
Labeling: Although less common now with the advent of fluorescent dyes, iodinated nucleotides can be a basis for radiolabeling or other forms of detection.
Q2: How might this compound affect the fidelity of my PCR?
The fidelity of a DNA polymerase refers to its accuracy in incorporating the correct nucleotide during DNA synthesis.[1] Introducing a modified nucleotide like this compound can potentially impact fidelity in several ways:
-
Altered Base Pairing: The bulky iodine atom could slightly alter the geometry of the base pair with guanine, potentially leading to misincorporation by the DNA polymerase.
-
Polymerase Interaction: The modification might affect the interaction of the nucleotide with the active site of the DNA polymerase, influencing its selectivity and proofreading activity.[1]
-
Increased Error Rate: Some DNA polymerases may have a higher tendency to misincorporate nucleotides opposite the modified base in the template strand during subsequent rounds of amplification.
High-fidelity polymerases with proofreading (3'→5' exonuclease) activity are generally recommended to mitigate potential increases in error rates.[1][2]
Q3: Which type of DNA polymerase should I use with this compound?
The choice of DNA polymerase is critical.
-
High-Fidelity Polymerases: Enzymes like Q5® or Phusion™ are engineered for high accuracy and possess proofreading activity.[1][3] They are a good starting point to minimize errors. However, some high-fidelity polymerases can be sensitive to modified nucleotides.
-
Taq Polymerase: While having a higher intrinsic error rate and lacking proofreading activity, Taq polymerase is often more tolerant of modified nucleotides.[2][4]
-
Exonuclease-deficient (exo-) Polymerases: For some applications, polymerases lacking proofreading activity that are known to incorporate modified nucleotides might be necessary.[5]
It is crucial to consult the manufacturer's literature for your specific polymerase regarding its compatibility with modified dNTPs. Empirical testing is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No PCR Product | Inhibition of Polymerase: The concentration of this compound may be too high, leading to polymerase inhibition. | Titrate the concentration of this compound. Start with a low ratio relative to dCTP and gradually increase it. |
| Suboptimal Annealing Temperature: The presence of the modified nucleotide might affect the melting temperature (Tm) of the DNA. | Optimize the annealing temperature using a gradient PCR.[6] | |
| Incorrect Magnesium Concentration: Modified dNTPs can chelate Mg2+ ions, altering the effective concentration available for the polymerase. | Perform a MgCl2 titration to find the optimal concentration.[7] | |
| Unexpected Product Size or Smearing | Reduced Specificity: The modified nucleotide may promote non-specific primer annealing. | Increase the annealing temperature.[8] Redesign primers for higher specificity.[7] |
| Polymerase Errors: The polymerase might be stalling or making errors at a higher frequency. | Switch to a higher-fidelity polymerase.[7] Optimize dNTP concentrations, ensuring the pool is balanced.[9] | |
| Sequence Errors (Low Fidelity) | Misincorporation by Polymerase: The DNA polymerase may be incorporating incorrect bases opposite the 5-Iodo-dC in the template or misincorporating this compound itself. | Use a high-fidelity polymerase with proofreading activity.[1] |
| Suboptimal Reaction Conditions: Incorrect buffer pH, Mg2+ concentration, or dNTP imbalance can decrease fidelity.[10] | Optimize reaction components as described above. Ensure high-quality template DNA.[9] |
DNA Polymerase Fidelity Comparison (with standard dNTPs)
This table provides a reference for the error rates of common DNA polymerases with standard dNTPs to serve as a baseline. The actual fidelity with this compound will need to be determined experimentally.
| DNA Polymerase | Error Rate (errors per base per duplication) | Fidelity Relative to Taq | Proofreading (3'→5' Exo) |
| Taq | ~1 x 10⁻⁴ to 2 x 10⁻⁵[4] | 1x | No |
| Pfu | ~1.3 x 10⁻⁶[2] | ~10x | Yes |
| Phusion® | ~4.4 x 10⁻⁷ | ~52x | Yes |
| Q5® High-Fidelity | ~1.0 x 10⁻⁷ | ~280x[1] | Yes |
Data compiled from various sources and should be considered approximate as assay conditions can influence results.[2]
Experimental Protocols
General Protocol for PCR with this compound
This protocol provides a starting point. Optimization of each component is crucial for success.
-
Reaction Setup:
-
Assemble all reaction components on ice to prevent premature polymerase activity.[3]
-
Add components in the following order:
-
Nuclease-free water
-
PCR Buffer (10x or 5x, as supplied with the polymerase)
-
dNTP mix (a balanced mix of dATP, dGTP, dTTP, and a defined ratio of dCTP to this compound)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Template DNA
-
DNA Polymerase
-
-
Gently mix the components and centrifuge briefly to collect the contents at the bottom of the tube.
-
-
Component Concentration Guidelines:
| Component | Final Concentration | Notes for Optimization |
| PCR Buffer | 1x | Use the buffer supplied with the polymerase. |
| dNTPs | 200 µM each (dATP, dGTP, dTTP) | Start with a dCTP:this compound ratio of 3:1 and titrate as needed. Maintain a balanced total dNTP concentration. |
| Primers | 0.5 µM each | Primer design is critical for specificity.[11] |
| MgCl₂ | 1.5 - 2.5 mM | Optimize with a titration, especially when using modified dNTPs. |
| Template DNA | 1 pg - 10 ng (plasmid) 1 ng - 100 ng (genomic) | Use high-quality, purified DNA.[9] |
| DNA Polymerase | 1-2 units per 50 µL reaction | Refer to the manufacturer's recommendation. |
-
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles | Notes |
| Initial Denaturation | 95-98°C | 30 sec - 2 min | 1 | A higher temperature may be needed for GC-rich templates. |
| Denaturation | 95-98°C | 10-30 sec | 25-35 | |
| Annealing | 55-68°C | 15-60 sec | Optimize using a gradient PCR. Start 5°C below the calculated primer Tm. | |
| Extension | 68-72°C | 30 sec - 1 min per kb | Use the temperature recommended for the polymerase. | |
| Final Extension | 68-72°C | 5-10 min | 1 | To ensure all products are fully extended. |
| Hold | 4-10°C | Indefinite | 1 |
-
Analysis:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to check for the correct size and yield.
-
For fidelity assessment, the PCR product should be cloned and sequenced, or analyzed by next-generation sequencing, to determine the error rate.
-
Visualizations
Caption: General workflow for a Polymerase Chain Reaction experiment.
Caption: Troubleshooting workflow for PCR using modified dNTPs.
References
- 1. neb-online.de [neb-online.de]
- 2. agilent.com [agilent.com]
- 3. neb.com [neb.com]
- 4. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. depts.washington.edu [depts.washington.edu]
- 6. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. neb.com [neb.com]
- 8. mybiosource.com [mybiosource.com]
- 9. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 10. researchgate.net [researchgate.net]
- 11. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: 5-Iodo-dCTP Incorporation
Welcome to the technical support center for 5-Iodo-dCTP incorporation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during experiments involving the enzymatic incorporation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
5-Iodo-2'-deoxycytidine-5'-triphosphate (this compound) is a modified analog of deoxycytidine triphosphate (dCTP). The hydrogen atom at position 5 of the cytosine base is replaced by an iodine atom. This modification allows for various applications in molecular biology, including:
-
Introduction of a heavy atom for crystallographic studies: The iodine atom can be used for phasing in X-ray crystallography to determine the three-dimensional structure of DNA and DNA-protein complexes.
-
Probes for hybridization: The modified nucleotide can be incorporated into DNA probes for use in techniques like Fluorescence In Situ Hybridization (FISH) and microarrays.[1]
-
Cross-linking studies: The iodine atom can facilitate photocross-linking to study DNA-protein interactions.
-
Precursor for further modifications: this compound can serve as a starting point for synthesizing other modified nucleotides through reactions like Sonogashira coupling.[2]
Q2: What are the storage and stability recommendations for this compound?
Proper storage is crucial to maintain the integrity of this compound. Here are the general guidelines:
-
Storage Temperature: Store at -20°C for long-term stability.[3][4]
-
Solution Stability: Once prepared, stock solutions should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[5] It is recommended to make up and use solutions on the same day whenever possible.[5]
-
Short-term exposure: Short-term exposure to ambient temperatures (up to one week cumulative) is generally possible without significant degradation.[3][4]
-
Light Sensitivity: Protect dye-labeled dCTP from light exposure and conduct experiments in low-light conditions.[1]
Q3: Which DNA polymerases are compatible with this compound?
The choice of DNA polymerase is critical for the successful incorporation of modified nucleotides. While specific compatibility can vary, here are some general considerations:
-
Family B DNA polymerases are often more accommodating to bulky modifications at the C5 position of pyrimidines.[6]
-
Some polymerases may exhibit lower efficiency or stall when encountering a modified nucleotide. It is often necessary to screen different DNA polymerases to find one that is suitable for your specific application.[6]
-
Engineered polymerases specifically designed for incorporating unnatural substrates can also be a good option.[6]
-
For PCR applications, ensure the chosen polymerase can efficiently amplify DNA containing the modification.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic incorporation of this compound, offering potential causes and solutions.
Issue 1: Low or No Incorporation of this compound
Possible Causes & Suggested Solutions
| Potential Cause | Suggested Solution |
| Incompatible Polymerase | The selected polymerase may not efficiently incorporate this compound due to steric hindrance in the active site.[6] |
| - Screen various DNA polymerases, including those from different families (e.g., Family A vs. Family B).[6] - Consider using an engineered polymerase known to accept modified nucleotides.[6] | |
| Suboptimal Reaction Conditions | The concentrations of this compound, natural dNTPs, or Mg²⁺ may not be optimal for incorporation. |
| - Optimize the ratio of this compound to dCTP. A higher concentration of the modified nucleotide may be required.[7] - Titrate the Mg²⁺ concentration in the reaction buffer, as it is crucial for polymerase activity.[6][8] | |
| Poor Template/Primer Quality | Degraded or impure template DNA can inhibit the polymerase reaction.[7] |
| - Assess the integrity of your template and primers using gel electrophoresis.[7] - Purify the template DNA to remove any inhibitors. | |
| Incorrect Thermal Cycling Parameters (for PCR) | Annealing or extension temperatures and times may not be suitable for the modified template. |
| - Optimize the annealing temperature using a gradient PCR.[7] - Increase the extension time to allow the polymerase more time to incorporate the modified nucleotide.[7] |
Issue 2: Reduced Yield of Final Product (e.g., PCR amplicon)
Possible Causes & Suggested Solutions
| Potential Cause | Suggested Solution |
| Altered Duplex Stability | The presence of iodine can increase the stability of the DNA duplex, potentially hindering denaturation in subsequent cycles.[9] |
| - For PCR, consider increasing the denaturation temperature to ensure complete strand separation.[10] | |
| Polymerase Stalling | The polymerase may pause or dissociate after incorporating the modified nucleotide. |
| - Try a different, more processive DNA polymerase.[7] - Optimize the reaction buffer conditions. | |
| Inhibitory Effects of High this compound Concentration | An excessive concentration of the modified nucleotide relative to the natural dNTPs can sometimes inhibit the polymerase. |
| - Perform a titration experiment to determine the optimal ratio of this compound to dCTP.[7] |
Issue 3: Increased Error Rate or Non-Specific Products
Possible Causes & Suggested Solutions
| Potential Cause | Suggested Solution |
| Altered Base Pairing Dynamics | The modification on the cytosine base could potentially lead to misincorporation by the polymerase.[6] |
| - If high fidelity is critical, use a high-fidelity proofreading polymerase. - Sequence the final product to verify the accuracy of incorporation.[6] | |
| Suboptimal Annealing Temperature | A low annealing temperature can lead to non-specific primer binding and the amplification of unintended products.[7] |
| - Increase the annealing temperature in increments of 1-2°C.[7] | |
| Primer-Dimer Formation | Primers may be annealing to each other, leading to the amplification of short, non-specific products. |
| - Redesign primers to minimize self-complementarity. - Use a hot-start polymerase to reduce non-specific amplification at lower temperatures. |
Experimental Protocols
General Protocol for Enzymatic Incorporation of this compound via PCR
This protocol provides a starting point for incorporating this compound into a DNA fragment using PCR. Optimization will likely be required for your specific template, primers, and polymerase.
-
Reaction Setup:
-
Assemble the following components on ice:
-
Nuclease-free water
-
10x PCR Buffer
-
dNTP mix (containing dATP, dGTP, dTTP)
-
dCTP
-
This compound
-
Forward Primer
-
Reverse Primer
-
Template DNA
-
DNA Polymerase
-
-
Note: The optimal ratio of this compound to dCTP needs to be determined empirically. Start with a ratio of 1:3 (this compound:dCTP) and titrate as needed.
-
-
Thermal Cycling:
-
Perform PCR using a thermal cycler with the following general parameters:
-
Initial Denaturation: 95°C for 2-5 minutes
-
Cycling (25-35 cycles):
-
Denaturation: 95°C for 30-60 seconds
-
Annealing: 55-65°C for 30-60 seconds (optimize based on primer Tₘ)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
-
Analysis:
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the size and yield of the amplified fragment.
-
Purify the PCR product using a commercial kit to remove unincorporated nucleotides and primers.[11][12]
-
The success of incorporation can be verified by methods such as mass spectrometry or sequencing.
-
Visualizations
Troubleshooting Workflow for Low/No Incorporation
References
- 1. 5-Propargylamino-dCTP-Cy5, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 2. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. neb.com [neb.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PCR with 5-methyl-dCTP replacing dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labcluster.com [labcluster.com]
- 12. idtdna.com [idtdna.com]
degradation of 5-Iodo-dCTP during thermal cycling
Welcome to the technical support center for 5-Iodo-dCTP. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of this compound in their experiments, with a particular focus on its stability during thermal cycling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
5-Iodo-2'-deoxycytidine-5'-triphosphate (this compound) is a modified analog of deoxycytidine triphosphate (dCTP). The hydrogen atom at the 5th position of the pyrimidine (B1678525) ring is replaced by an iodine atom. This modification makes it a useful tool in various molecular biology applications, including:
-
Enzymatic synthesis of modified DNA: It can be incorporated into DNA strands by various DNA polymerases.
-
X-ray crystallography: The heavy iodine atom can aid in solving the phase problem for determining the three-dimensional structure of DNA and DNA-protein complexes.
-
Cross-linking studies: The iodo-group can be used for photo-cross-linking experiments to study DNA-protein interactions.
Q2: Is this compound sensitive to degradation during thermal cycling?
While specific quantitative data on the thermal degradation of this compound is not extensively published, modified nucleotides can exhibit different stability profiles compared to their unmodified counterparts. The C-I bond is generally less stable than a C-H bond and can be susceptible to cleavage at elevated temperatures typical of PCR denaturation steps (95°C and higher).[1][2] Degradation of the triphosphate chain is also a common issue for all dNTPs under prolonged exposure to high temperatures.
Q3: What are the potential consequences of this compound degradation in my experiments?
Degradation of this compound during thermal cycling can lead to several experimental problems:
-
Reduced PCR efficiency or failure: A lower concentration of functional this compound will limit the amount of full-length PCR product that can be synthesized.
-
Incorporation of degradation products: If the degradation products are incorporated into the DNA, it can lead to mutations or chain termination.
-
Inaccurate quantification: In quantitative PCR (qPCR), a reduction in amplification efficiency due to nucleotide degradation will lead to an overestimation of the initial template amount.
-
Altered DNA properties: The absence of the iodine modification in the final DNA product will negate the intended downstream application (e.g., crystallographic phasing).
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in thermal cycling applications like PCR.
| Problem | Possible Cause | Recommended Solution |
| Low or no PCR product | 1. Degradation of this compound: Prolonged exposure to high denaturation temperatures may have degraded the nucleotide. | - Minimize the duration of the initial denaturation step.- Reduce the denaturation temperature if your template allows (e.g., 94-95°C instead of 98°C).- Prepare fresh reaction mixes and avoid repeated freeze-thaw cycles of the this compound stock solution. |
| 2. Incompatible DNA Polymerase: Not all DNA polymerases can efficiently incorporate modified nucleotides.[1] | - Consult the manufacturer's literature for your DNA polymerase to confirm its compatibility with this compound.- Consider screening different DNA polymerases to find one with optimal incorporation efficiency. | |
| 3. Suboptimal dNTP Ratio: An imbalanced ratio of this compound to the other dNTPs can inhibit the reaction.[3] | - Empirically optimize the concentration of this compound in your reaction. Start with a 1:1 replacement for dCTP and then titrate the concentration. | |
| Non-specific PCR products (smearing or extra bands) | 1. Formation of Primer-Dimers or Mismatched Priming: Degradation products or suboptimal reaction conditions can promote non-specific amplification. | - Use a hot-start DNA polymerase to minimize non-specific amplification during reaction setup.[1]- Optimize the annealing temperature and MgCl₂ concentration. |
| 2. Contamination: Contaminating DNA can lead to the amplification of unintended products. | - Adhere to good laboratory practices for PCR, including the use of dedicated pipettes, filtered tips, and a clean workspace. | |
| Inconsistent results between experiments | 1. Inconsistent this compound Quality: The integrity of the this compound may vary between aliquots or due to improper storage. | - Aliquot your this compound stock upon receipt to minimize freeze-thaw cycles.- Store at -20°C in a non-frost-free freezer.[4] |
| 2. Pipetting Errors: Inaccurate pipetting of the modified nucleotide can lead to variability. | - Use calibrated pipettes and ensure thorough mixing of the reaction components. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a framework for evaluating the degradation of this compound under simulated thermal cycling conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution (10 mM)
-
PCR buffer (without polymerase, primers, and template)
-
Nuclease-free water
-
Thermocycler
-
HPLC system with a reverse-phase C18 column
-
Mobile phases (e.g., Buffer A: 0.1 M ammonium (B1175870) acetate, pH 9.5; Buffer B: 0.1% ammonium hydroxide (B78521) in acetonitrile)[5]
-
5-Iodo-dCMP and 5-Iodo-cytidine standards (for peak identification)
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in PCR buffer at the final concentration used in your experiments (e.g., 200 µM).
-
Create several aliquots of this solution. One aliquot will serve as the time-zero (T₀) control and should be immediately frozen at -80°C.
-
-
Thermal Treatment:
-
Place the remaining aliquots in a thermocycler.
-
Subject the samples to a typical PCR thermal profile (e.g., 30 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 60s).
-
Collect aliquots at different cycle numbers (e.g., 0, 10, 20, 30 cycles) and immediately freeze them at -80°C.
-
-
HPLC Analysis:
-
Thaw the T₀ control and the thermally treated samples.
-
Inject a defined volume of each sample onto the equilibrated C18 column.
-
Run a gradient elution to separate this compound from its potential degradation products (e.g., 5-Iodo-dCDP, 5-Iodo-dCMP).[6][7]
-
Monitor the elution profile using a UV detector at the appropriate wavelength for this compound (λmax ≈ 293 nm).[4]
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its degradation products by comparing retention times with standards.
-
Calculate the peak area for each component in the chromatograms.
-
Determine the percentage of intact this compound remaining at each time point relative to the T₀ sample.
-
Illustrative Data:
The following table represents hypothetical data from an HPLC analysis of this compound degradation during thermal cycling.
| Number of Thermal Cycles | Peak Area of this compound (Arbitrary Units) | Percentage of Intact this compound (%) | Peak Area of 5-Iodo-dCMP (Arbitrary Units) |
| 0 (T₀) | 1,000,000 | 100 | 5,000 |
| 10 | 920,000 | 92 | 45,000 |
| 20 | 830,000 | 83 | 90,000 |
| 30 | 750,000 | 75 | 150,000 |
Visualizations
Caption: A flowchart for troubleshooting PCR experiments using this compound.
Caption: Experimental workflow for assessing this compound stability via HPLC.
References
- 1. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. PCR Troubleshooting [caister.com]
- 3. scribd.com [scribd.com]
- 4. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 5. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PCR with 5-Iodo-dCTP
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the annealing temperature for Polymerase Chain Reaction (PCR) when using 5-Iodo-dCTP.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the annealing temperature critical when using this compound?
A1: The incorporation of modified nucleotides like this compound into a DNA duplex can significantly alter its thermal stability. The iodine atom at the 5th position of the cytosine base increases the melting temperature (Tm) of the DNA. An unoptimized annealing temperature can lead to either no amplification, if the temperature is too high, or non-specific products and primer-dimers, if the temperature is too low. Therefore, re-optimization of the annealing temperature is crucial to ensure specific and efficient amplification.
Q2: How does this compound affect the melting temperature (Tm) of the PCR product?
A2: this compound increases the thermal stability of the DNA duplex into which it is incorporated. While the exact quantitative increase in Tm per incorporation can vary based on sequence context, it is a significant effect. This increased stability is attributed to favorable hydrophobic interactions and enhanced base stacking. As a result, the annealing temperature will likely need to be higher than for a standard PCR with unmodified dCTP.
Q3: What is the recommended starting point for determining the new annealing temperature?
A3: A good starting point is to perform a gradient PCR. This technique allows you to test a range of annealing temperatures in a single experiment, efficiently identifying the optimal temperature for your specific primers and template. A typical gradient might span from the calculated annealing temperature of your unmodified primers to several degrees above it.
Q4: Can I use online Tm calculators for primers when using this compound?
A4: Standard online Tm calculators are designed for natural DNA sequences and do not account for the presence of modified bases like this compound. While you can calculate the initial Tm for your primers as a baseline, the optimal annealing temperature for the PCR reaction containing this compound will need to be determined experimentally, for which a gradient PCR is the recommended method.
Q5: How does the concentration of this compound in the dNTP mix affect the PCR?
A5: The ratio of this compound to dCTP in your dNTP mix will influence the degree of modification in your PCR product and thus the extent of the Tm shift. It is important to maintain a balanced dNTP pool to avoid introducing bias or inhibiting the DNA polymerase. If you are fully substituting dCTP with this compound, the effect on Tm will be more pronounced.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No PCR Product | The annealing temperature is too high, preventing primer binding. | Perform a gradient PCR to test a range of lower annealing temperatures. Start with a gradient centered around the calculated Tm of your primers and extend it downwards. |
| Degradation of this compound. | Ensure proper storage of this compound at -20°C and minimize freeze-thaw cycles. | |
| Inhibition of DNA polymerase. | Verify the compatibility of your DNA polymerase with modified nucleotides. Some high-fidelity polymerases may have lower efficiency with modified dNTPs. Consider using a Taq polymerase known to be tolerant of such modifications. | |
| Non-specific Bands or Smear | The annealing temperature is too low, leading to non-specific primer binding. | Increase the annealing temperature in increments of 1-2°C. A gradient PCR is the most efficient way to determine the optimal higher temperature that eliminates non-specific products. |
| Primer-dimer formation. | Optimize primer concentration. If the issue persists, a higher annealing temperature will often resolve primer-dimer issues. | |
| Low PCR Yield | Suboptimal annealing temperature. | Fine-tune the annealing temperature using a narrow-range gradient PCR around the temperature that gave the cleanest product. |
| Imbalanced dNTP concentrations. | Ensure that the concentration of this compound and other dNTPs are optimized and balanced. An excess of the modified nucleotide can sometimes inhibit the reaction. | |
| Unexpected Band Sizes | Mispriming due to suboptimal annealing temperature. | Re-optimize the annealing temperature using a gradient PCR. Confirm primer specificity using tools like NCBI BLAST. |
Experimental Protocol: Optimizing Annealing Temperature with Gradient PCR
This protocol outlines the steps to determine the optimal annealing temperature for PCR with this compound using a thermal cycler with a gradient function.
1. Primer and Template Preparation:
-
Resuspend primers in nuclease-free water or TE buffer to a stock concentration of 100 µM. Prepare working solutions of 10 µM.
-
Dilute your DNA template to a working concentration appropriate for your experiment (e.g., 1-10 ng/µL for plasmid DNA, 10-50 ng/µL for genomic DNA).
2. Reaction Setup:
-
Prepare a master mix for the number of reactions you will run, plus one extra to account for pipetting errors. The reaction components are listed in the table below.
| Component | Volume for 50 µL Reaction | Final Concentration |
| Nuclease-Free Water | Up to 50 µL | - |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP Mix (with this compound) | 1 µL | 200 µM of each dNTP |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | 1 µL | Variable |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
-
Aliquot the master mix into individual PCR tubes.
-
Add the DNA template to each tube.
3. Thermal Cycler Programming:
-
Set up the thermal cycler with the following program, including a temperature gradient for the annealing step.
-
Gradient Setup: Program a temperature gradient spanning a range of at least 10-15°C. A good starting point is 5°C below the calculated Tm of the lower Tm primer to 10°C above it. For example, if the calculated Tm is 60°C, set a gradient from 55°C to 70°C.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 30-35 |
| Annealing | Gradient | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
4. Analysis of Results:
-
After the PCR is complete, analyze the products by agarose (B213101) gel electrophoresis.
-
Load an equal volume of each PCR product from the different annealing temperatures into the wells of an agarose gel.
-
Run the gel and visualize the DNA bands under UV light.
-
The optimal annealing temperature is the one that yields a single, bright band of the correct size with minimal or no non-specific products or primer-dimers.
Visualization of Experimental Workflow
Logical Relationship of Annealing Temperature and PCR Outcome
Technical Support Center: Optimizing MgCl₂ Concentration for 5-Iodo-dCTP Incorporation
Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed information on optimizing Magnesium Chloride (MgCl₂) concentration for successful enzymatic incorporation of 5-Iodo-dCTP in applications such as PCR, reverse transcription, and DNA labeling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of MgCl₂ in enzymatic reactions involving this compound?
A1: Magnesium chloride (MgCl₂) is a critical cofactor for DNA polymerases.[1][2][3][4] The magnesium ions (Mg²⁺) play a multifaceted role:
-
Enzyme Activity: Mg²⁺ is essential for the catalytic activity of DNA polymerase. It facilitates the formation of the phosphodiester bond between the incoming dNTP (including this compound) and the growing DNA strand.[4][5]
-
dNTP Binding: Mg²⁺ forms a complex with the dNTPs, which is the actual substrate recognized and utilized by the DNA polymerase.[5]
-
Primer Annealing: Mg²⁺ stabilizes the duplex formed between the primer and the DNA template by neutralizing the negative charges of the phosphate (B84403) backbones, thereby influencing the annealing temperature (Tm).[4][5]
Q2: How does the presence of this compound affect the optimal MgCl₂ concentration?
A2: While specific studies extensively detailing the interaction between this compound and MgCl₂ are not abundant, the principles of PCR optimization provide strong guidance. The concentration of total dNTPs in a reaction is a key factor in determining the optimal MgCl₂ concentration because dNTPs chelate Mg²⁺ ions.[6] Since this compound is a modified deoxynucleotide, its concentration will directly influence the amount of free Mg²⁺ available for the polymerase. Therefore, when incorporating this compound, it is crucial to re-optimize the MgCl₂ concentration, as the standard conditions for natural dNTPs may not be optimal.
Q3: What is a typical starting range for MgCl₂ concentration when using this compound?
A3: For most standard PCR reactions, a final MgCl₂ concentration in the range of 1.5 mM to 4.5 mM is a good starting point for optimization.[3] A common initial concentration is 1.5 mM or 2.0 mM. However, the optimal concentration is highly dependent on the specific DNA polymerase used, the concentration of primers, template DNA, and the total dNTP concentration (including this compound).
Q4: What are the consequences of suboptimal MgCl₂ concentrations?
A4:
-
Too little MgCl₂: Insufficient Mg²⁺ levels can lead to low or no amplification product. This is due to reduced DNA polymerase activity and inefficient primer annealing.[3]
-
Too much MgCl₂: Excessive Mg²⁺ can result in non-specific PCR products and primer-dimers. High concentrations of Mg²⁺ can stabilize non-specific primer binding and may also decrease the fidelity of the DNA polymerase.[3]
Troubleshooting Guide
| Problem | Potential Cause Related to MgCl₂ | Suggested Solution |
| No or low yield of PCR product | MgCl₂ concentration is too low. | Increase the MgCl₂ concentration in increments of 0.5 mM, typically from 1.5 mM up to 4.5 mM. |
| This compound is chelating a significant amount of Mg²⁺. | Perform a MgCl₂ titration to determine the new optimal concentration in the presence of this compound. | |
| Multiple, non-specific bands | MgCl₂ concentration is too high. | Decrease the MgCl₂ concentration in decrements of 0.5 mM. |
| High MgCl₂ is promoting non-specific primer annealing. | In addition to lowering MgCl₂, consider increasing the annealing temperature. | |
| Primer-dimers | MgCl₂ concentration is too high. | Reduce the MgCl₂ concentration. |
| Suboptimal primer design exacerbated by high MgCl₂. | Review primer design for self-complementarity and consider redesigning if necessary, in conjunction with MgCl₂ optimization. | |
| Smearing of PCR product on gel | A combination of too high MgCl₂ and other suboptimal conditions (e.g., too many cycles, poor template quality). | Optimize the MgCl₂ concentration first. If smearing persists, troubleshoot other reaction parameters. |
Quantitative Data Summary
The optimal MgCl₂ concentration is a balance between reaction efficiency and specificity. The following table summarizes the general effects of varying MgCl₂ concentrations.
| Final MgCl₂ Concentration (mM) | Expected Outcome | Considerations |
| 0.5 - 1.0 | Very low to no PCR product. | Generally too low for efficient polymerase activity. |
| 1.5 - 2.5 | Often the optimal range for many standard PCRs. Good balance of yield and specificity. | A good starting point for optimization with this compound. |
| 3.0 - 4.5 | May increase yield for some templates but carries a higher risk of non-specific products. | Can be beneficial for templates with high GC content but requires careful optimization. |
| > 5.0 | High likelihood of non-specific amplification and primer-dimers. May inhibit the reaction. | Generally not recommended. |
Experimental Protocols
Protocol for MgCl₂ Concentration Optimization for PCR with this compound
This protocol outlines a method to determine the optimal MgCl₂ concentration for a PCR reaction incorporating this compound.
1. Materials:
-
DNA Template
-
Forward and Reverse Primers
-
DNA Polymerase (a high-fidelity proofreading polymerase is recommended for modified nucleotides)
-
dNTP mix (dATP, dGTP, dTTP)
-
This compound solution
-
10X PCR Buffer without MgCl₂
-
25 mM MgCl₂ solution
-
Nuclease-free water
2. Experimental Setup: Prepare a series of PCR reactions, each with a different final concentration of MgCl₂. It is recommended to test a range from 1.5 mM to 4.5 mM in 0.5 mM increments.
Master Mix Preparation (for one 50 µL reaction):
| Component | Volume | Final Concentration |
| 10X PCR Buffer (no MgCl₂) | 5 µL | 1X |
| dNTP mix (10 mM each of dATP, dGTP, dTTP) | 1 µL | 200 µM each |
| This compound (e.g., 1 mM) | Variable | As required |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (e.g., 10 ng/µL) | 1 µL | 10 ng |
| DNA Polymerase (e.g., 5 U/µL) | 0.5 µL | 2.5 U |
| Nuclease-free water | Up to 50 µL | - |
MgCl₂ Titration Table (for a 50 µL reaction):
| Tube | Final MgCl₂ (mM) | Volume of 25 mM MgCl₂ (µL) | Volume of Nuclease-free water (µL) |
| 1 | 1.5 | 3.0 | Adjust to final volume |
| 2 | 2.0 | 4.0 | Adjust to final volume |
| 3 | 2.5 | 5.0 | Adjust to final volume |
| 4 | 3.0 | 6.0 | Adjust to final volume |
| 5 | 3.5 | 7.0 | Adjust to final volume |
| 6 | 4.0 | 8.0 | Adjust to final volume |
| 7 | 4.5 | 9.0 | Adjust to final volume |
3. PCR Cycling Conditions: Use the cycling conditions recommended for your specific DNA polymerase, adjusting the annealing and extension times as necessary for your target amplicon. A typical profile might be:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize separately if needed)
-
Extension: 72°C for 1 minute per kb
-
-
Final Extension: 72°C for 5 minutes
4. Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. The optimal MgCl₂ concentration will be the one that produces the highest yield of the desired product with minimal or no non-specific bands or primer-dimers.
Visualizations
Caption: Troubleshooting workflow for MgCl₂ concentration optimization.
Caption: The central role of Mg²⁺ in enzymatic DNA synthesis.
References
- 1. Optimizing your PCR [takarabio.com]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 4. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: PCR Optimization and Primer-Dimer Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize primer-dimer formation in PCR. While the inquiry specifically mentioned the use of 5-Iodo-dCTP, a comprehensive review of scientific literature and technical documentation reveals that this is not a standard or well-documented method for primer-dimer reduction. The information available focuses on the duplex-stabilizing properties of halogenated nucleotides, which theoretically could favor primer-template annealing over primer-primer interactions. However, there is a lack of specific protocols, quantitative data, and established troubleshooting procedures for this particular application. In fact, some evidence suggests that modified nucleotides like 5-Bromo-dCTP, a similar compound, may reduce PCR yield.
Therefore, this guide will focus on established and effective methods for reducing primer-dimers, providing detailed protocols and troubleshooting advice based on widely accepted laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are primer-dimers and why are they a problem in PCR?
A1: Primer-dimers are non-specific PCR products that are formed when primers anneal to each other instead of the intended DNA template. This occurs most commonly when the 3' ends of the primers are complementary. The DNA polymerase then extends these annealed primers, creating a short, double-stranded DNA fragment that is efficiently amplified in subsequent PCR cycles. This process consumes primers, dNTPs, and polymerase, which can significantly reduce the yield of the desired PCR product and lead to inaccurate quantification in qPCR.[1][2]
Q2: How can I detect primer-dimers in my PCR reaction?
A2: Primer-dimers can be detected in several ways:
-
Agarose (B213101) Gel Electrophoresis: Primer-dimers typically appear as a faint to moderately intense band of low molecular weight, usually between 30-50 base pairs.
-
Melt Curve Analysis (for qPCR): In qPCR using intercalating dyes like SYBR Green, primer-dimers will show a distinct melting peak at a lower temperature than the specific product.
Q3: What is the theoretical basis for using modified nucleotides like this compound to reduce primer-dimers?
A3: The incorporation of halogenated nucleotides like this compound into a DNA duplex can increase its thermal stability. The larger iodine atom can enhance base stacking interactions within the DNA helix. Theoretically, this increased stability could promote the annealing of primers to the template DNA over the less stable primer-primer interactions, especially at higher annealing temperatures. However, this is not a commonly used or validated method, and potential impacts on polymerase efficiency and downstream applications would need to be carefully considered.
Q4: Are there any known downsides to using modified nucleotides in PCR?
A4: Yes, the use of modified nucleotides can have several drawbacks. Some DNA polymerases may incorporate modified dNTPs less efficiently than their natural counterparts, leading to lower PCR yields. Additionally, the presence of modified bases in the PCR product can interfere with downstream enzymatic reactions such as restriction digestion, cloning, or sequencing. For example, some studies have shown that replacing dCTP with 5-methyl-dCTP can inhibit amplification by certain polymerases under standard conditions.
Troubleshooting Guide: Reducing Primer-Dimers
This guide provides a systematic approach to troubleshooting and reducing primer-dimer formation in your PCR experiments.
Primer Design Optimization
Proper primer design is the most critical factor in preventing primer-dimer formation.
-
Check for Complementarity: Use primer design software to check for self-dimerization (a primer annealing to itself) and cross-dimerization (the forward primer annealing to the reverse primer). Pay close attention to the 3' ends, as even a few complementary bases can lead to primer-dimer formation.
-
GC Content: Aim for a GC content of 40-60%.
-
Melting Temperature (Tm): Both forward and reverse primers should have a similar Tm, ideally within 5°C of each other.
Logical Relationship: Primer Design and Primer-Dimer Formation
Caption: Logic diagram illustrating how poor primer design contributes to primer-dimer formation.
Reaction Component Optimization
Fine-tuning the concentrations of your PCR components can significantly reduce non-specific amplification.
| Component | Problem | Solution |
| Primers | High primer concentrations increase the likelihood of primer-primer interactions. | Titrate primer concentration. Start with a standard concentration (e.g., 0.2 µM) and try decreasing it in increments (e.g., to 0.1 µM or 0.05 µM). |
| Magnesium Chloride (MgCl₂) | High MgCl₂ concentration stabilizes primer-primer duplexes. | Optimize the MgCl₂ concentration. Perform a titration, typically in the range of 1.5 mM to 3.0 mM. |
| DNA Polymerase | Non-hot-start polymerases can be active at room temperature, leading to the extension of non-specifically annealed primers during reaction setup. | Use a hot-start DNA polymerase. This ensures that the enzyme is only activated at the high temperature of the initial denaturation step. |
Thermal Cycling Protocol Optimization
Adjusting the time and temperature parameters of your PCR protocol is a powerful way to enhance specificity.
| Parameter | Problem | Solution |
| Annealing Temperature | An annealing temperature that is too low allows for non-specific binding of primers to each other. | Increase the annealing temperature in 1-2°C increments. A good starting point is 3-5°C above the calculated Tm of the primers. |
| Extension Time | Excessively long extension times can sometimes promote non-specific amplification. | Reduce the extension time. For most standard DNA polymerases, an extension time of 30-60 seconds per kilobase is sufficient. |
| Number of Cycles | A high number of cycles can lead to the accumulation of non-specific products, including primer-dimers. | Reduce the total number of PCR cycles if your target is abundant. |
Experimental Protocols
Protocol 1: Optimizing Annealing Temperature using Gradient PCR
This protocol is designed to empirically determine the optimal annealing temperature to maximize specific product yield and minimize primer-dimer formation.
-
Prepare a Master Mix: Prepare a PCR master mix containing all components except the template DNA. This should include your DNA polymerase, dNTPs, primers, and PCR buffer.
-
Aliquot Master Mix: Aliquot the master mix into a strip of PCR tubes.
-
Add Template: Add your template DNA to each tube. Include a no-template control (NTC) to monitor for contamination and primer-dimer formation in the absence of template.
-
Set up Gradient PCR: Place the PCR strip in a thermal cycler with a gradient function. Set a temperature gradient across the block that spans a range of temperatures around the calculated Tm of your primers (e.g., 55°C to 65°C).
-
Run PCR: Execute the PCR program.
-
Analyze Results: Analyze the PCR products from each temperature point by agarose gel electrophoresis. The optimal annealing temperature will be the one that gives the highest yield of the specific product with the least amount of primer-dimers.
Experimental Workflow: Annealing Temperature Optimization
Caption: Workflow for optimizing PCR annealing temperature using a gradient thermal cycler.
Protocol 2: Titration of Primer Concentration
This protocol helps to determine the lowest effective primer concentration that reduces primer-dimer formation without compromising the yield of the specific product.
-
Prepare a Series of Primer Dilutions: Prepare working solutions of your forward and reverse primers at different concentrations (e.g., 1 µM, 0.5 µM, 0.2 µM, 0.1 µM, and 0.05 µM).
-
Set up PCR Reactions: For each primer concentration, set up a separate PCR reaction. Keep all other components (template DNA, dNTPs, polymerase, buffer) and thermal cycling conditions constant. Include a no-template control for each concentration.
-
Run PCR: Run the PCR program.
-
Analyze Results: Visualize the PCR products on an agarose gel. Compare the intensity of the specific product band and the primer-dimer band at each primer concentration. Select the lowest concentration that produces a strong specific product with minimal or no primer-dimers.
References
Technical Support Center: 5-Iodo-dCTP in DNA Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-dCTP.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of incorporating this compound into a DNA duplex on its thermal stability?
Incorporating this compound into a DNA duplex generally increases its thermal stability, resulting in a higher melting temperature (T_m_). This stabilization is attributed to favorable intramolecular interactions and the electronic properties of the iodine atom. Research has shown a significant T_m_ increase in DNA duplexes containing 5-iodo-2'-deoxycytidine[1][2].
Q2: How does the increased T_m_ of DNA containing this compound affect PCR applications?
The increased melting temperature of the PCR product can be advantageous. It allows for the use of higher annealing temperatures during PCR, which can increase the specificity of primer binding and reduce non-specific amplification. However, it may also require optimization of denaturation temperatures and times to ensure complete strand separation in each cycle.
Q3: Are there special considerations for primer and probe design when using this compound?
Yes. When designing primers or probes for sequences that will incorporate this compound, it is crucial to account for the increased T_m_. Standard T_m_ calculation software may not accurately predict the melting temperature of modified DNA. It is advisable to empirically determine the optimal annealing temperature through a temperature gradient PCR.
Q4: Can this compound be used in combination with other modified nucleotides?
Combining different modified nucleotides can have synergistic or antagonistic effects on DNA stability and polymerase efficiency. It is recommended to consult the literature for specific combinations or to perform pilot experiments to validate the compatibility and performance of multiple modifications within the same DNA strand.
Troubleshooting Guides
PCR Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No or low PCR product | Incomplete denaturation: The higher T_m_ of the this compound-containing amplicon prevents efficient strand separation. | Increase the denaturation temperature (e.g., 95-98°C) and/or extend the denaturation time. |
| Suboptimal annealing temperature: The annealing temperature may be too high, preventing efficient primer binding. | Perform a temperature gradient PCR to determine the optimal annealing temperature. Start with a temperature 3-5°C below the calculated T_m_ of the primers and adjust as needed. | |
| Polymerase inhibition: The modified nucleotide may interfere with the polymerase activity. | Ensure the chosen DNA polymerase is compatible with modified nucleotides. Some high-fidelity polymerases may have lower efficiency with modified dNTPs. Consider using a polymerase specifically recommended for modified templates. | |
| Non-specific amplification | Annealing temperature is too low: Promotes non-specific primer binding. | Increase the annealing temperature in 1-2°C increments. The increased stability from this compound incorporation often allows for more stringent annealing conditions. |
| Smearing of PCR product on gel | Excessive cycle number: Over-amplification can lead to the accumulation of non-specific products. | Reduce the number of PCR cycles. |
| High dNTP concentration: An imbalance or excess of dNTPs, including this compound, can lead to misincorporation and artifacts. | Use the recommended concentration of dNTPs (typically 200 µM of each). Ensure the ratio of this compound to dCTP is optimized for your application. |
Hybridization Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High background signal | Non-specific probe binding: The hybridization temperature is too low. | Increase the hybridization and wash temperatures to enhance stringency. The presence of this compound will require higher temperatures for stringent washing compared to unmodified probes. |
| Low or no signal | Probe not binding: The hybridization temperature is too high, preventing stable probe-target duplex formation. | Decrease the hybridization temperature. Perform a series of hybridizations at different temperatures to find the optimal condition. |
| Inefficient incorporation of this compound during probe synthesis: | Verify the incorporation of the modified nucleotide using mass spectrometry or other appropriate analytical methods. |
Quantitative Data
The incorporation of 5-iodo-α-d-2'-deoxycytidine has been shown to significantly increase the melting temperature (T_m_) of DNA duplexes. The exact change in T_m_ (ΔT_m_) is dependent on the sequence context and the number of modifications. The following table summarizes representative data from the literature.
| Oligonucleotide Duplex Sequence (Modification site denoted by I-C) | T_m_ (°C) without 5-Iodo-dC | T_m_ (°C) with 5-Iodo-dC | ΔT_m_ (°C) | Reference |
| 5'-d(TAG GTX AAT ACT)-3' · 3'-d(ATC CAY TTA TGA)-5' (X=α-dC, Y=β-dC) | 21-24 | 43 | +19-22 | [3] |
| Note: Specific ΔT_m_ values can vary based on buffer conditions and sequence context. The data presented is illustrative of the stabilizing effect. |
Experimental Protocols
Protocol 1: Determination of DNA Melting Temperature (T_m_) by UV Spectrophotometry
This protocol outlines the determination of the T_m_ of a DNA duplex containing this compound using a UV-Vis spectrophotometer equipped with a temperature controller.
Materials:
-
Lyophilized DNA oligonucleotides (one containing 5-Iodo-dC and its complement)
-
Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
-
UV-Vis spectrophotometer with a Peltier temperature controller
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Determine the exact concentration by measuring the absorbance at 260 nm (A_260_).
-
-
Duplex Annealing:
-
In a microcentrifuge tube, combine equimolar amounts of the 5-Iodo-dC-containing oligonucleotide and its complementary strand in melting buffer to achieve the desired final concentration (e.g., 1 µM).
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature over several hours to ensure proper annealing.
-
-
UV Melting Analysis:
-
Set up the UV-Vis spectrophotometer to monitor the absorbance at 260 nm.
-
Program the temperature controller to ramp the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a rate of 0.5-1°C per minute.
-
Blank the spectrophotometer with the melting buffer at the starting temperature.
-
Place the annealed duplex sample in the cuvette and start the temperature ramp.
-
Record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature. This will generate a sigmoidal melting curve.
-
The T_m_ is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve.
-
The T_m_ can be accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the T_m_.
-
Protocol 2: Determination of DNA Melting Temperature (T_m_) by Differential Scanning Calorimetry (DSC)
DSC directly measures the heat capacity change of a sample as a function of temperature, providing detailed thermodynamic information about the melting transition.
Materials:
-
Annealed DNA duplex containing this compound (prepared as in Protocol 1)
-
Melting Buffer (same as used for annealing)
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a concentrated solution of the annealed DNA duplex (e.g., 0.1-1 mg/mL) in the melting buffer.
-
Prepare a reference sample containing only the melting buffer.
-
-
DSC Measurement:
-
Load the sample and reference solutions into the respective cells of the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected T_m_ (e.g., 20°C).
-
Program the instrument to scan from the starting temperature to a final temperature well above the T_m_ (e.g., 100°C) at a constant scan rate (e.g., 1°C/minute).
-
Record the differential heat capacity (ΔC_p_) as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve for the DNA melting transition.
-
The T_m_ is the temperature at the peak of the melting transition curve.
-
The calorimetric enthalpy (ΔH_cal_) of melting can be determined by integrating the area under the peak.
-
Visualizations
Caption: Experimental workflow for determining the melting temperature (Tm) of DNA containing this compound.
Caption: Troubleshooting logic for PCR experiments using this compound.
References
- 1. Functionalized Silver-Ion-Mediated α-dC/β-dC Hybrid Base Pairs with Exceptional Stability: α-d-5-Iodo-2'-Deoxycytidine and Its Octadiynyl Derivative in Metal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized Silver-Ion-Mediated α-dC/β-dC Hybrid Base Pairs with Exceptional Stability: α-d-5-Iodo-2'-Deoxycytidine and Its Octadiynyl Derivative in Metal DNA. | Semantic Scholar [semanticscholar.org]
- 3. Silver‐Mediated Homochiral and Heterochiral α‐dC/β‐dC Base Pairs: Synthesis of α‐dC through Glycosylation and Impact of Consecutive, Isolated, and Multiple Metal Ion Pairs on DNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
stability of 5-Iodo-dCTP in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals using this modified nucleotide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound aqueous solutions?
A1: For long-term storage, this compound solutions should be kept at -20°C.[1][2] Under these conditions, the product is stable for at least 12 months from the date of delivery.[1] It is also recommended to aliquot the solution upon first use to minimize freeze-thaw cycles.
Q2: My this compound solution arrived on gel packs and was not frozen. Is it still usable?
A2: Yes. This compound is shipped on gel packs, and short-term exposure to ambient temperatures for up to one week is generally acceptable and should not affect its performance.[1] However, for long-term storage, it is crucial to store it at -20°C immediately upon receipt.
Q3: At what pH is the this compound solution supplied and why is this important?
A3: this compound is typically supplied in an aqueous solution with a pH of 7.5 ±0.5.[1] Maintaining a slightly alkaline pH is important for the stability of dNTPs, as an acidic pH can lead to the hydrolysis of the triphosphate chain.
Q4: Can I store my this compound solution diluted in buffer at 4°C?
A4: It is not recommended to store diluted solutions of dNTPs at 4°C for extended periods. If diluted in a buffer containing magnesium, bacterial growth can be accelerated. For short-term storage of up to a week, 4°C is acceptable, but for longer durations, -20°C is required.
Stability of this compound in Aqueous Solutions
Factors Affecting Stability:
-
Temperature: As with most nucleotides, higher temperatures will accelerate the degradation of this compound. The primary degradation pathway at elevated temperatures is likely the hydrolysis of the triphosphate chain.
-
pH: dNTP solutions are most stable in a slightly alkaline environment (pH 7.0-8.5). Acidic conditions can lead to the hydrolysis of the glycosidic bond and the triphosphate chain.
-
Light Exposure: Halogenated pyrimidines, such as 5-iodocytidine, can be susceptible to photodegradation. Exposure to UV light may lead to dehalogenation and other modifications of the pyrimidine (B1678525) ring. It is advisable to protect solutions from light, especially during long-term storage and handling.
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (long-term) | Minimizes enzymatic and chemical degradation. |
| pH of Solution | 7.0 - 8.5 | Prevents acid-catalyzed hydrolysis. |
| Freeze-Thaw Cycles | Minimize by aliquoting | Repeated freezing and thawing can lead to degradation. |
| Light Exposure | Store in the dark/amber tubes | Protects against potential photodegradation. |
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic reactions, such as PCR, that may be related to the stability and handling of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield in PCR | Degraded this compound: Improper storage or handling may have led to the hydrolysis of the triphosphate chain. | 1. Use a fresh aliquot of this compound. 2. Verify the storage conditions and handling procedures. 3. Perform a stability assessment of your current stock (see Experimental Protocols). |
| Inhibition by modified dNTP: High concentrations of modified dNTPs can inhibit some DNA polymerases. | 1. Optimize the ratio of this compound to the corresponding natural dCTP. Start with a partial substitution (e.g., 10-50%) and titrate up. 2. Try a different DNA polymerase that is known to be more tolerant of modified nucleotides. | |
| Non-specific PCR products | Suboptimal reaction conditions: The presence of a modified dNTP may alter the optimal conditions for your PCR. | 1. Re-optimize the annealing temperature. 2. Adjust the Mg²⁺ concentration, as modified dNTPs can chelate magnesium ions. |
| Inconsistent results between experiments | Inconsistent quality of this compound: Degradation may be occurring over time, leading to variability. | 1. Ensure proper aliquoting to avoid contamination and repeated freeze-thaw cycles of the main stock. 2. Regularly check the quality of your this compound stock if it has been stored for an extended period. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general method to assess the stability of this compound in your aqueous solution over time and under different conditions.
Objective: To quantify the percentage of intact this compound and detect the presence of degradation products.
Materials:
-
This compound solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase buffers (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403) with an ion-pairing agent like tetrabutylammonium)
-
Reference standards for this compound and potential degradation products (if available)
Methodology:
-
Sample Preparation:
-
Prepare aliquots of your this compound solution.
-
Expose the aliquots to the conditions you wish to test (e.g., different temperatures, pH values, or light exposure) for various time points.
-
At each time point, take a sample and dilute it to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with your mobile phase.
-
Inject the diluted sample.
-
Run a gradient or isocratic elution to separate this compound from its potential degradation products (e.g., 5-Iodo-dCDP, 5-Iodo-dCMP, 5-iododeoxycytidine).
-
Detect the compounds using a UV detector at the appropriate wavelength for this compound (λmax ≈ 293 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time compared to a fresh or reference standard.
-
Integrate the peak areas of the this compound and any degradation products.
-
Calculate the percentage of remaining this compound at each time point.
-
Visualizations
References
Technical Support Center: Purification of 5-Iodo-dCTP Labeled DNA
Welcome to the technical support center for challenges in purifying 5-Iodo-dCTP labeled DNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of purifying DNA containing this modified nucleotide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound labeled DNA compared to unlabeled DNA?
The primary challenges arise from the physicochemical properties of this compound. The incorporation of this modified nucleotide increases the molecular weight of the DNA and can alter its charge and hydrophobicity. These changes can affect the efficiency of standard purification protocols, potentially leading to lower yields, incomplete removal of unincorporated nucleotides, and anomalous behavior during separation techniques like gel electrophoresis.
Q2: Which purification method is best for this compound labeled DNA?
The optimal method depends on the downstream application, the length of the DNA fragment, and the required purity.
-
Spin columns are suitable for rapid cleanup and removal of unincorporated this compound, but may have limitations in resolving labeled from unlabeled DNA of similar size.
-
High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, offers high resolution and is effective for purifying oligonucleotides with modifications that alter their hydrophobicity.[1][2][3] It is often the method of choice for applications requiring very high purity.
-
Polyacrylamide Gel Electrophoresis (PAGE) provides high resolution for a range of DNA sizes and can be effective for separating labeled from unlabeled fragments. However, recovery from the gel matrix can sometimes be inefficient.
Q3: Can I use standard spin column kits for purifying this compound labeled DNA?
Yes, standard silica-based spin column kits can be used, but optimization may be necessary.[4][5] The binding and elution conditions might need adjustment to account for the altered properties of the iodinated DNA. For instance, a slightly higher salt concentration in the binding buffer or a longer incubation with the elution buffer could improve recovery.
Q4: How does the presence of this compound affect the migration of DNA in an agarose (B213101) or polyacrylamide gel?
The increased mass due to the iodine atom can retard the migration of the DNA fragment in the gel, causing it to run slower than its unlabeled counterpart of the same length.[6][7] This effect is more pronounced in shorter fragments where the mass contribution of the modification is more significant. It is crucial to use an appropriate DNA ladder and potentially run a control of unlabeled DNA of the same size for accurate size estimation.
Q5: How can I quantify the incorporation of this compound into my DNA?
Several methods can be used to quantify incorporation:
-
UV-Vis Spectroscopy: this compound has a characteristic absorbance maximum that can be used for quantification.[8]
-
Mass Spectrometry: This technique can provide a precise measurement of the mass increase in the DNA fragment, allowing for the calculation of the number of incorporated modified nucleotides.
-
Enzymatic Assays: Specific enzymes that recognize and cleave at the modified base can be used in conjunction with fragment analysis to determine the extent of incorporation.
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound Labeled DNA
| Potential Cause | Troubleshooting Suggestion |
| Inefficient binding to silica (B1680970) spin column | - Ensure the binding buffer contains the correct concentration of chaotropic salts and ethanol. The larger size of the iodinated nucleotide may require slightly different binding conditions. - Increase the incubation time of the sample on the column before centrifugation to allow for complete binding. |
| Incomplete elution from the purification matrix | - Increase the volume of the elution buffer. - Perform two sequential elutions, collecting each in a separate tube. - Pre-warm the elution buffer to 50-60°C to enhance elution efficiency.[9] - Increase the incubation time of the elution buffer on the column to 5-10 minutes before the final spin.[9] |
| Loss of DNA during wash steps | - Ensure that the correct concentration of ethanol has been added to the wash buffer concentrate as per the manufacturer's protocol. - Avoid disturbing the silica membrane with the pipette tip during the wash steps. |
| Degradation of labeled DNA | - Use nuclease-free water and reagents throughout the purification process. - Store the labeled DNA at -20°C and minimize freeze-thaw cycles. |
Problem 2: Presence of Unincorporated this compound in the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Inefficient removal of unincorporated nucleotides | - For spin columns, perform an additional wash step as recommended in some protocols.[10] - Ensure that the wash buffer is at room temperature to prevent precipitation of salts that could trap nucleotides. |
| Carryover of ethanol-containing wash buffer | - After the final wash step, perform an additional "dry spin" of the column for 1-2 minutes to completely remove any residual ethanol before adding the elution buffer. |
| Choice of purification method | - For applications highly sensitive to nucleotide contamination, consider using HPLC or PAGE for a more stringent purification.[2][11] - For larger DNA fragments, size-exclusion chromatography can be effective in separating the labeled DNA from the much smaller unincorporated nucleotides. |
Problem 3: Anomalous Migration or Smearing of Labeled DNA on a Gel
| Potential Cause | Troubleshooting Suggestion |
| Altered migration due to iodination | - Always run an unlabeled DNA fragment of the same size as a control to accurately assess the mobility shift. - For better resolution of closely spaced bands, use a higher percentage agarose gel or switch to polyacrylamide gel electrophoresis (PAGE).[7] |
| DNA degradation | - Ensure all solutions and equipment are nuclease-free. - Handle the DNA gently, especially if it is of high molecular weight, to prevent shearing. |
| Presence of residual salts or ethanol | - High salt concentrations can affect DNA migration. Ensure thorough washing during purification. - Residual ethanol can cause smearing. Make sure the column is dry before elution. |
| Secondary structure formation | - For single-stranded DNA, secondary structures can lead to multiple bands or smearing. Consider running a denaturing gel (e.g., with urea) to resolve this. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound Labeled DNA (Hypothetical Data)
| Purification Method | Typical Recovery (%) | Purity (A260/A280) | Removal of Unincorporated this compound | Time Required | Recommended For |
| Spin Column | 70-90% | 1.7-1.9 | Good | ~15 minutes | Rapid cleanup, PCR product purification |
| HPLC (Reverse-Phase) | 50-80% | >1.9 | Excellent | 1-2 hours | High-purity applications, modified oligonucleotides |
| Gel Electrophoresis (PAGE) | 40-70% | >1.8 | Excellent | 2-4 hours | High-resolution separation of labeled from unlabeled DNA |
| Ethanol Precipitation | 80-95% | 1.6-1.8 | Fair | ~30 minutes | Concentrating DNA, desalting |
Experimental Protocols
Protocol 1: Spin Column Purification of this compound Labeled PCR Products
This protocol is adapted from standard spin column procedures for PCR product cleanup.
-
Binding: Add 5 volumes of a binding buffer high in chaotropic salts (e.g., guanidine (B92328) hydrochloride) to 1 volume of the PCR reaction containing the this compound labeled DNA. Mix thoroughly.
-
Loading: Apply the mixture to a silica spin column placed in a collection tube. Centrifuge at >10,000 x g for 1 minute. Discard the flow-through.
-
Washing: Add 700 µL of a wash buffer containing at least 80% ethanol to the column. Centrifuge at >10,000 x g for 1 minute. Discard the flow-through. Repeat this wash step.
-
Dry Spin: Centrifuge the empty column at maximum speed for 2 minutes to remove any residual ethanol.
-
Elution: Place the column in a clean 1.5 mL microcentrifuge tube. Add 30-50 µL of nuclease-free water or a low-salt elution buffer directly to the center of the silica membrane. Incubate at room temperature for 5 minutes.
-
Collection: Centrifuge at >10,000 x g for 1 minute to collect the purified this compound labeled DNA.
Protocol 2: HPLC Purification of this compound Labeled Oligonucleotides
This protocol outlines a general approach for reverse-phase HPLC. Specific parameters will need to be optimized for the particular oligonucleotide and HPLC system.
-
Sample Preparation: Resuspend the crude this compound labeled oligonucleotide in the initial mobile phase buffer.
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase:
-
Buffer A: An aqueous buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Buffer B: Acetonitrile (B52724).
-
-
Gradient: Run a linear gradient of increasing acetonitrile concentration (Buffer B) to elute the oligonucleotide. The hydrophobicity of the this compound may require a shallower gradient for optimal separation.
-
Detection: Monitor the elution profile at 260 nm and, if possible, at a wavelength specific for the iodo-modification if it provides a distinct signal.
-
Fraction Collection: Collect the peaks corresponding to the full-length, labeled product.
-
Desalting: Desalt the collected fractions using a suitable method, such as ethanol precipitation or a desalting spin column, to remove the HPLC buffer salts.
Protocol 3: Gel Electrophoresis (PAGE) and Elution
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., with 7M urea) of an appropriate percentage to resolve the desired DNA fragment size.
-
Sample Loading: Mix the this compound labeled DNA with a denaturing loading buffer and heat at 95°C for 5 minutes before loading onto the gel. Include an unlabeled control and a suitable DNA ladder.
-
Electrophoresis: Run the gel until the desired separation is achieved.
-
Visualization: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize under UV light.
-
Excision: Carefully excise the band corresponding to the full-length labeled DNA using a clean scalpel.
-
Elution: Crush the gel slice and place it in a tube with an elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA). Incubate overnight at 37°C with shaking.
-
Purification: Centrifuge to pellet the gel debris and transfer the supernatant to a new tube. Purify the DNA from the supernatant using ethanol precipitation or a spin column designed for gel extraction.
References
- 1. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. gilson.com [gilson.com]
- 3. atdbio.com [atdbio.com]
- 4. Spin Columns for DNA and RNA Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Spin column-based nucleic acid purification - Wikipedia [en.wikipedia.org]
- 6. Agarose gel electrophoresis for the separation of DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 9. academic.oup.com [academic.oup.com]
- 10. dnatech.ucdavis.edu [dnatech.ucdavis.edu]
- 11. glenresearch.com [glenresearch.com]
avoiding nuclease degradation of 5-Iodo-dCTP
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the degradation of 5-Iodo-dCTP in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it susceptible to degradation?
5-Iodo-2'-deoxycytidine-5'-triphosphate (this compound) is a modified nucleotide that can be used as a substrate by DNA polymerases for enzymatic DNA synthesis.[1] Degradation can occur in two primary forms:
-
Hydrolytic Degradation: The triphosphate chain is susceptible to hydrolysis, which can be accelerated by repeated freeze-thaw cycles and suboptimal pH.[2] This converts the active dNTP into an inactive di- or monophosphate form.
-
Nuclease Degradation: More critically, both the free this compound and, more commonly, the DNA strand it is incorporated into, can be degraded by contaminating nucleases (DNases).[3] Nucleases are robust enzymes that are widespread in laboratory environments.[4]
Q2: What are the primary sources of nuclease contamination in my experiments?
Nuclease contamination is a common cause of failure in nucleic acid experiments and can originate from various sources:
-
Reagents and Water: Buffers and water that are not certified nuclease-free can introduce contamination.[4]
-
Consumables: Autoclaving alone is not sufficient to eliminate all nuclease activity from pipette tips and tubes.[4]
-
Laboratory Environment: Work surfaces, glassware, and equipment can be contaminated with bacteria or fungi that produce nucleases.[4]
-
Personnel: Shed skin cells are a significant source of nucleases. Always wear appropriate personal protective equipment (PPE), including gloves.[5][6]
-
Enzyme Preparations: Commercially prepared enzymes can sometimes be a source of contaminating nucleases.[4]
Q3: How should I properly store and handle this compound to maintain its stability?
Proper storage is critical to preserving the integrity of this compound.
-
Long-Term Storage: Store at -20°C. Under these conditions, the product has a shelf life of at least 12 months.[7][8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which promote hydrolysis, it is highly recommended to prepare small, single-use aliquots upon receiving the product.[2][9]
-
Working Solutions: Keep thawed aliquots on ice during use to minimize degradation.[2]
-
pH: this compound is typically supplied in a solution with a pH of 7.5 ±0.5.[7][8] Storing nucleotides in a slightly alkaline, buffered solution (e.g., 10 mM Tris, pH 8.0) can offer more stability than unbuffered, nuclease-free water, which can become acidic from dissolved CO2.[9]
Q4: My experiment failed. How do I know if nuclease degradation was the cause?
Distinguishing nuclease degradation from other issues like incorrect buffer composition or failed enzyme activity can be challenging. A key indicator is the appearance of smears or a complete loss of product on an agarose (B213101) or polyacrylamide gel. To confirm nuclease contamination, you can perform a specific quality control assay by incubating a known intact DNA substrate (like a supercoiled plasmid) with the suspected contaminated reagent and analyzing the result by gel electrophoresis.[10][11] The presence of nicked, linearized, or degraded DNA indicates nuclease activity.
Q5: What are nuclease inhibitors and when should I use them?
Nuclease inhibitors are compounds that block the activity of nucleases. They can be added to enzymatic reactions as a protective measure when there is a high risk of contamination, such as when working with crude cell lysates. However, it is important to ensure the inhibitor is compatible with your downstream application and does not inhibit your primary enzyme (e.g., DNA polymerase). The most robust strategy is to prevent contamination in the first place by adhering to strict aseptic techniques.[4]
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in PCR or labeling reactions | Degradation of this compound stock due to improper storage or excessive freeze-thaw cycles.[2] | 1. Thaw a fresh, single-use aliquot of this compound. 2. Verify long-term storage is at -20°C. 3. Perform a control PCR with standard dNTPs to confirm other components are working. |
| Nuclease contamination in a reagent (e.g., buffer, water, or enzyme preparation).[4] | 1. Use new, certified nuclease-free water, buffers, and consumables. 2. Systematically test individual reagents for nuclease activity using a control DNA substrate (see Protocol 2). 3. If contamination is confirmed, discard the contaminated reagent. | |
| Degradation of newly synthesized DNA incorporating this compound.[3] | 1. Purify the DNA product immediately after the reaction. 2. For primers or probes, consider ordering them with protective modifications like phosphorothioate (B77711) bonds at the 3' and 5' ends.[3] | |
| Inconsistent or non-reproducible results | Intermittent nuclease contamination from handling or environmental sources.[4][5] | 1. Review lab practices: always wear gloves and change them frequently. 2. Use a dedicated workspace and pipettors for nucleic acid work. 3. Regularly decontaminate surfaces and equipment with a nuclease-inactivating solution.[5] |
| Degradation from multiple freeze-thaw cycles. [12][13] | 1. Ensure all stocks of this compound are stored as single-use aliquots. 2. Avoid using a stock that has been thawed more than a few times.[14] |
Data Presentation
Table 1: Manufacturer Specifications and Recommended Storage for this compound This table summarizes the quality and storage parameters for a typical this compound solution.
| Parameter | Specification | Citation |
| Purity | ≥ 95% (HPLC) | [7][8] |
| Concentration | 10 mM - 11 mM | [7][8] |
| Form | Solution in water | [7][8] |
| pH | 7.5 ± 0.5 | [7][8] |
| Storage Temperature | -20°C | [7][8] |
| Shelf Life | 12 months at -20°C | [7][8] |
| Short-term Stability | Tolerates up to 1 week cumulative at ambient temperature | [7][8] |
Experimental Protocols
Protocol 1: Recommended Handling and Aliquoting of this compound
This protocol minimizes the risk of both nuclease contamination and hydrolytic damage from freeze-thaw cycles.
Materials:
-
This compound stock solution
-
Nuclease-free microcentrifuge tubes
-
Pipettors and nuclease-free pipette tips
-
Ice bucket
Methodology:
-
Upon receipt, briefly centrifuge the main stock vial of this compound to collect the entire solution at the bottom.[7]
-
Place the vial on ice.
-
In a designated clean area (e.g., a PCR hood), arrange the required number of sterile, nuclease-free microcentrifuge tubes.
-
Using nuclease-free pipette tips, carefully dispense small, single-use volumes (e.g., 5-10 µL) into each tube. The aliquot volume should be appropriate for 1-2 experiments to avoid leftover solution.
-
Label each aliquot clearly with the compound name, concentration, and date.
-
Immediately place the aliquots and the main stock tube in a -20°C freezer.
-
For daily use, retrieve one aliquot, thaw it on ice, and use it for your reactions. Discard any unused portion of the aliquot rather than refreezing it.
Protocol 2: Quality Control Assay for DNase Contamination
This protocol allows you to test a specific reagent (e.g., a buffer) for the presence of contaminating DNases.
Materials:
-
Reagent to be tested
-
Intact supercoiled plasmid DNA (e.g., pUC19) at ~20-50 ng/µL
-
10x Reaction Buffer compatible with the nuclease (a general buffer can be 100 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂)
-
Nuclease-free water
-
DNase I (for positive control)
-
Proteinase K and 0.5% SDS (for stop solution)[11]
-
Agarose gel (1%) and electrophoresis system
Methodology:
-
Set up three reactions in nuclease-free tubes:
-
Negative Control: 1 µL Plasmid DNA + 1.5 µL 10x Buffer + 12.5 µL Nuclease-free water.
-
Test Reaction: 1 µL Plasmid DNA + 1.5 µL 10x Buffer + 12.5 µL Reagent-to-be-tested.
-
Positive Control: 1 µL Plasmid DNA + 1.5 µL 10x Buffer + 1 µL DNase I (diluted) + 11.5 µL Nuclease-free water.
-
-
Stop the reactions by adding Proteinase K and SDS solution and incubating for an additional hour at 37°C to degrade any proteins.[11]
-
Add loading dye to each sample and load the entire volume onto a 1% agarose gel.
-
Run the gel at 100 V for 1 hour.[10]
-
Analyze Results:
-
Negative Control Lane: Should show a bright, sharp band corresponding to supercoiled plasmid DNA.
-
Positive Control Lane: Should show a complete smear, indicating full degradation of the plasmid.
-
Test Reaction Lane: If the plasmid band resembles the negative control, the reagent is free of detectable DNase. If the band is faint, shifted to a "nicked" or "linear" form, or appears as a smear, the reagent is contaminated.[10]
-
Visualizations
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Nuclease attack points on a DNA strand and corresponding modifications.
Caption: Common sources of nuclease contamination and their prevention.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Nuclease and Protease Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. agscientific.com [agscientific.com]
- 7. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. How to safeguard dNTPS? - General Lab Techniques [protocol-online.org]
- 10. Video: Detection and Removal of Nuclease Contamination During Purification of Recombinant Prototype Foamy Virus Integrase [jove.com]
- 11. Detection and Removal of Nuclease Contamination During Purification of Recombinant Prototype Foamy Virus Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mlo-online.com [mlo-online.com]
- 13. Characterization of effect of repeated freeze and thaw cycles on stability of genomic DNA using pulsed field gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
Technical Support Center: Ligation of 5-Iodo-dCTP Modified DNA
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the enzymatic ligation of DNA fragments containing 5-Iodo-2'-deoxycytidine triphosphate (5-Iodo-dCTP).
Troubleshooting Failed Ligation of this compound Fragments
This section addresses common problems encountered during the ligation of DNA fragments that have incorporated this compound.
Question: Why is my ligation reaction with this compound labeled fragments failing or showing very low efficiency?
Answer: Ligation failure with modified nucleotides can stem from several factors, ranging from general ligation issues to specific interference from the modification itself. Here are the primary areas to investigate:
-
Steric Hindrance: The bulky iodine atom on the cytosine base can cause steric hindrance, potentially impeding the T4 DNA Ligase's ability to efficiently recognize and bind to the DNA ends. Modified nucleotides can affect the efficiency of enzymatic ligation.[1]
-
DNA Quality and Purity: Impurities can inhibit the ligase enzyme. Contaminants such as salts (NaCl concentrations >150-200 mM), EDTA, ethanol, or residual reagents from PCR or DNA purification steps can cause the reaction to fail.[2][3][4] Ensure your DNA fragments are properly purified.
-
Incorrect Molar Ratios: The optimal ratio of insert to vector is critical for successful ligation. An excess of insert is often recommended, but the ideal ratio can vary.[5] For fragments containing modifications, this ratio may need further optimization.
-
Inactive Enzyme or Degraded Buffer: T4 DNA Ligase is sensitive to temperature fluctuations and multiple freeze-thaw cycles.[6] The ATP in the ligation buffer is also crucial for the enzyme's activity and can degrade over time, especially with improper storage.[4][7]
-
Improper DNA Ends: For a successful ligation, the DNA ends must be compatible (complementary sticky ends or blunt ends) and at least one of the fragments must have a 5'-phosphate group.[3][8] PCR products generated by proofreading polymerases often lack a 5'-phosphate and require a phosphorylation step.[8]
Frequently Asked Questions (FAQs)
Q1: Could the position of the this compound within the DNA fragment affect ligation?
A1: Yes. While not studied specifically for this compound in the search results, modifications near the 3'-hydroxyl or 5'-phosphate termini are more likely to interfere with T4 DNA Ligase activity. Research on other nucleotide modifications has shown that substitutions at the 5' and 3' ends of a nick can significantly decrease ligation efficiency.[9] If possible, design your fragments so that the iodinated bases are not immediately adjacent to the ligation junction.
Q2: How can I improve the efficiency of ligating my this compound fragments?
A2:
-
Optimize Vector:Insert Ratio: Experiment with different molar ratios, such as 1:1, 1:3, and 1:5. It may be necessary to increase the concentration of the modified insert.[5]
-
Adjust Incubation Time and Temperature: For sticky-end ligations, a longer incubation at a lower temperature (e.g., 16°C overnight) can improve efficiency by balancing enzyme activity and the annealing of cohesive ends.[10]
-
Use a Ligation Enhancer: The addition of Polyethylene Glycol (PEG) can increase the effective concentration of DNA and enzyme in the reaction, which is particularly helpful for less efficient blunt-end ligations.[11][12] Note that PEG may need to be removed before transformation, especially for electroporation.[4]
-
Confirm 5'-Phosphorylation: If your this compound fragment is a PCR product, ensure it has been treated with T4 Polynucleotide Kinase (PNK) to add the necessary 5'-phosphate group.[4][8]
Q3: Are there any specific contaminants I should be worried about after synthesizing this compound fragments?
A3: Yes. Beyond the standard inhibitors, ensure that all unincorporated this compound is removed during the purification step. High concentrations of free nucleotides, especially modified ones, could potentially inhibit the ligase. Thorough purification using spin columns or gel electrophoresis is recommended.[13][14]
Q4: How do I set up proper controls to diagnose the problem?
A4: Controls are essential for pinpointing the step that failed.[5][15]
-
Vector Only (No Ligase): Transform competent cells with the digested vector. This control shows the background from undigested plasmid.
-
Vector Only + Ligase: Ligate the digested vector without any insert. This tests for vector self-ligation and the effectiveness of dephosphorylation (if performed).
-
Uncut Vector: Transform cells with a small amount of uncut vector. This confirms that your competent cells are viable and the antibiotic selection is working correctly.[6]
-
Positive Control Ligation: Perform a separate ligation with a known, unmodified insert and your vector. If this reaction works, it suggests the issue is specific to your this compound fragment.
Quantitative Data Summary
The following table summarizes key quantitative parameters for setting up a standard T4 DNA ligation reaction. These are starting points and may require optimization, especially when working with modified fragments.
| Parameter | Recommended Value (Sticky Ends) | Recommended Value (Blunt Ends) | Notes |
| Total DNA Concentration | 1–10 µg/mL | >10 µg/mL | Higher concentrations favor intermolecular ligation.[4][11] |
| Vector:Insert Molar Ratio | 1:1 to 1:3 | 1:3 to 1:10 | May need to be increased for modified fragments.[5][15] |
| Incubation Temperature | 4°C to 22°C | 15°C to 25°C | Lower temperatures favor annealing of sticky ends.[2][10] |
| Incubation Time | 1 hour (22°C) to 18 hours (16°C) | 4 to 18 hours | Longer times are needed for lower temperatures and blunt ends.[10] |
| ATP Concentration | 0.5 - 1 mM | 0.5 mM | High ATP can inhibit blunt-end ligation.[11] |
| NaCl/KCl Concentration | < 150 mM | < 150 mM | High salt concentrations strongly inhibit T4 DNA Ligase.[2] |
Experimental Protocols
Protocol 1: Standard T4 DNA Ligation of this compound Fragment
This protocol provides a starting point for the ligation of a purified, this compound-containing DNA insert into a linearized vector.
-
Thaw Reagents: Place T4 DNA Ligase buffer and DNA samples on ice to thaw. Keep the T4 DNA Ligase enzyme in the freezer until ready to use.[6][16]
-
Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following in order:
-
Nuclease-Free Water: to a final volume of 20 µL
-
10X T4 DNA Ligase Buffer: 2 µL
-
Linearized Vector DNA: 50-100 ng
-
This compound Insert DNA: Calculate amount for a 1:3 vector:insert molar ratio
-
T4 DNA Ligase (400 U/µL): 1 µL
-
-
Mixing: Gently mix the components by pipetting up and down. Do not vortex. Centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubation:
-
Heat Inactivation (Optional): Heat the reaction at 65°C for 10 minutes to inactivate the ligase.[16][17] This is recommended if you are not proceeding directly to transformation.
-
Transformation: Use 2-5 µL of the ligation mixture to transform 50 µL of competent E. coli cells. Follow the appropriate protocol for your competent cells (heat-shock or electroporation).
Protocol 2: Purification of DNA Fragments Prior to Ligation
Proper purification is critical to remove inhibitors. This is a general protocol for using a standard silica-based spin column kit.
-
Excise DNA Band (if gel purified): If purifying from an agarose (B213101) gel, carefully excise the DNA band of interest using a clean scalpel. Minimize the amount of excess agarose.
-
Solubilize Gel Slice: Add the appropriate binding buffer (containing a chaotropic agent) to the gel slice and incubate at 50-60°C until the agarose is completely dissolved.
-
Bind DNA: Apply the solubilized DNA mixture to the spin column and centrifuge according to the manufacturer's instructions. The DNA will bind to the silica (B1680970) membrane. Discard the flow-through.
-
Wash: Add the recommended wash buffer (typically containing ethanol) to the column and centrifuge. This step removes salts and other impurities. Repeat as instructed. Discard the flow-through after each wash.
-
Dry Column: Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.
-
Elute DNA: Place the column in a clean collection tube. Add 30-50 µL of nuclease-free water or elution buffer to the center of the membrane. Let it stand for 1 minute, then centrifuge to elute the purified DNA.
Visualizations
Caption: Experimental workflow for ligating this compound modified fragments.
Caption: Troubleshooting flowchart for failed ligation experiments.
References
- 1. A systematic, ligation-based approach to study RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 4. neb.com [neb.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Ligation & Troubleshooting — NeoSynBio [neosynbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimize Your DNA Ligation with 7 Must-Have Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. promega.com [promega.com]
- 11. Ligation (molecular biology) - Wikipedia [en.wikipedia.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Purification, concentration and recovery of small fragments of DNA from Giardia lamblia and their use for other molecular techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. neb.com [neb.com]
- 16. genscript.com [genscript.com]
- 17. khimexpert.com [khimexpert.com]
Validation & Comparative
Validating the Incorporation of 5-Iodo-dCTP in DNA: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate incorporation and validation of modified nucleotides like 5-Iodo-2'-deoxycytidine triphosphate (5-Iodo-dCTP) into DNA is a critical step for a multitude of applications, including X-ray crystallography, DNA-protein cross-linking studies, and as a precursor for further chemical modifications. This guide provides an objective comparison of methods to validate the incorporation of this compound, supported by experimental data and detailed protocols.
The successful integration of this compound into a DNA strand by a DNA polymerase is the first step. However, verifying this incorporation is paramount. This guide will explore the primary methods for this validation: Mass Spectrometry, Sanger Sequencing, and fluorescence-based techniques. We will also compare the incorporation efficiency of this compound with its natural counterpart, dCTP, and other modified analogues.
Comparison of Validation Methodologies
The choice of a validation method depends on several factors, including the required level of proof, the available instrumentation, and the specific experimental question. For instance, confirming the mass change is often sufficient to prove incorporation, while determining the exact location requires sequencing.
| Feature | Mass Spectrometry | Sanger Sequencing | Fluorescence-Based Assay |
| Principle | Measures the mass-to-charge ratio of DNA fragments, detecting the mass shift caused by the iodine atom. | Infers the nucleotide sequence by chain termination. The presence of this compound can be observed by its effect on fragment migration or by specific detection methods. | Quantifies DNA through fluorescence, which can be adapted to indirectly measure the incorporation of a modified nucleotide. |
| Information Provided | Confirms the presence and number of incorporated this compound molecules per DNA strand. | Determines the exact position of the incorporated this compound within the DNA sequence. | Provides a quantitative measure of overall DNA synthesis, which can be used to infer the efficiency of modified nucleotide incorporation. |
| Sensitivity | High | High | High |
| Resolution | Single nucleotide mass difference | Single nucleotide position | Overall synthesis quantification |
| Sample Requirement | Micrograms | Nanograms | Nanograms to Picograms |
| Instrumentation | Mass Spectrometer (e.g., MALDI-TOF, ESI-MS) | DNA Sequencer | Real-Time PCR machine, Fluorometer |
| Cost | High | Moderate | Low to Moderate |
| Time | Moderate | Moderate to High | Fast |
Quantitative Data: Incorporation Efficiency
While comprehensive kinetic data for this compound is not as abundant as for other analogues, studies on related 5-halogenated pyrimidines provide valuable insights. The efficiency of incorporation of modified nucleotides is dependent on the DNA polymerase used.
A study on 5-halogenated pyrimidine (B1678525) ribonucleotides for mRNA synthesis showed that the efficiency of in-vitro transcription decreased as the size of the halogen substituent increased and its electronegativity decreased (F > Cl > Br), with iodine being an exception to this trend.[1] Another study on a boranophosphate analogue of this compound found it to be the least efficiently incorporated among several 5-substituted dCTP analogues by T7 DNA polymerase.[2] This suggests that the bulky iodine atom at the C5 position may present a greater steric hindrance for some DNA polymerases compared to smaller halogens or a methyl group.
In contrast, studies on 5-ethynyl-2'-deoxycytidine (B116413) triphosphate (EdCTP), another C5-modified dCTP analogue, have shown that it is accepted as a substrate by Klenow fragment (exo-) and DNA polymerase β with efficiencies only modestly lower than the natural dCTP.[3]
Table of Kinetic Parameters for EdCTP Incorporation (as a proxy for C5-modified dCTP) [3]
| Substrate | DNA Polymerase | Km (nM) | Vmax (%·min-1) | Vmax/Km (%·min-1nM-1) |
| dCTP | Klenow (exo-) | 11.6 ± 2.8 | 1.6 ± 0.1 | 0.14 |
| EdCTP | Klenow (exo-) | 14.5 ± 3.6 | 1.5 ± 0.1 | 0.10 |
| dCTP | Polymerase β | 88.3 ± 7.5 | 5.8 ± 1.0 | 0.07 |
| EdCTP | Polymerase β | 150.1 ± 25.0 | 2.6 ± 0.7 | 0.017 |
This data suggests that while replicative polymerases like Klenow fragment can incorporate C5-modified dCTPs with high efficiency, more specialized polymerases like Pol β might show a greater degree of discrimination.
Experimental Protocols and Workflows
Enzymatic Incorporation of this compound
The foundational step for any validation method is the enzymatic incorporation of this compound into a DNA strand. This is typically achieved through primer extension or PCR.
Protocol: Primer Extension
-
Reaction Setup : In a PCR tube, combine the DNA template (e.g., 1 pmol), primer (e.g., 10 pmol), a dNTP mix (containing dATP, dGTP, dTTP at a final concentration of 100 µM each), this compound (at a final concentration of 100 µM), DNA polymerase buffer (1x), and a suitable DNA polymerase (e.g., Taq polymerase or Klenow fragment).
-
Annealing : Heat the mixture to 95°C for 2 minutes to denature the template and primer, then cool to the primer's annealing temperature for 30 seconds.
-
Extension : Increase the temperature to the optimal extension temperature for the polymerase (e.g., 72°C for Taq) and incubate for a time dependent on the desired product length.
-
Purification : Purify the resulting DNA using a spin column or ethanol (B145695) precipitation to remove unincorporated nucleotides and enzymes.
Validation by Mass Spectrometry
Mass spectrometry provides unambiguous evidence of incorporation by detecting the mass increase corresponding to the iodine atom.
Protocol: MALDI-TOF Mass Spectrometry
-
Sample Preparation : Co-crystallize the purified 5-Iodo-DNA with a suitable matrix (e.g., 3-hydroxypicolinic acid) on a MALDI target plate.
-
MS Analysis : Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mode (linear or reflectron, positive or negative ion mode depending on the DNA and matrix).
-
Data Interpretation : Compare the mass spectrum of the 5-Iodo-DNA with that of an unmodified control DNA. The mass difference should correspond to the number of incorporated this compound molecules (mass of Iodine minus mass of Hydrogen, approximately 125.9 Da per incorporation).
Validation by Sanger Sequencing
Sanger sequencing can reveal the exact location of the incorporated this compound. The presence of the bulky iodine atom may cause a slight shift in the migration of the DNA fragment in the sequencing gel or capillary, which can be indicative of its presence.
Protocol: Sanger Sequencing
-
Sequencing Reaction : Use the purified 5-Iodo-DNA as a template in a standard Sanger sequencing reaction (e.g., using a BigDye™ Terminator kit).
-
Purification : Purify the sequencing reaction products to remove unincorporated dye terminators.
-
Electrophoresis : Separate the DNA fragments by capillary electrophoresis on an automated DNA sequencer.
-
Data Analysis : Analyze the resulting electropherogram. Look for any anomalous peak shifts or drops in signal intensity at the expected positions of cytosine incorporation, which could indicate the presence of 5-Iodo-cytosine. For a more direct validation, specific labeling or detection methods that are sensitive to the iodine modification would be required.
Alternatives to this compound
Several other modified nucleotides are available for labeling and detecting DNA. The choice of analogue often depends on the downstream application and the desired detection method.
-
5-Bromo-dCTP and 5-Chloro-dCTP : These halogenated analogues are structurally similar to this compound and can be used in similar applications. Their smaller size compared to iodine may result in higher incorporation efficiency by some polymerases.
-
5-Ethynyl-dCTP (EdCTP) : This analogue contains a terminal alkyne group, which allows for highly specific and efficient labeling with azide-containing tags (e.g., fluorescent dyes, biotin) via "click chemistry". This method is generally more biocompatible and less harsh than antibody-based detection.[3]
-
BrdU (5-bromo-2'-deoxyuridine) : A thymidine (B127349) analogue that is widely used for labeling proliferating cells. Its detection requires DNA denaturation and the use of specific anti-BrdU antibodies.
Conclusion
Validating the incorporation of this compound into DNA is a crucial quality control step. Mass spectrometry offers definitive proof of incorporation by detecting the expected mass change. Sanger sequencing can pinpoint the location of the modification within the DNA strand. While direct quantitative data on this compound incorporation efficiency is limited, comparisons with other 5-substituted pyrimidines suggest that it is a viable substrate for DNA polymerases, although its efficiency may be enzyme-dependent. For applications requiring subsequent labeling, alternatives like EdCTP coupled with click chemistry provide a robust and versatile platform. The choice of validation method and nucleotide analogue should be tailored to the specific experimental goals and available resources.
References
- 1. mRNA incorporation of C(5)-halogenated pyrimidine ribonucleotides and induced high expression of corresponding protein for the development of mRNA vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 5-Iodo-dCTP Modified DNA: Mass Spectrometry and its Alternatives
For researchers, scientists, and drug development professionals engaged in the analysis of modified DNA, the selection of an appropriate analytical technique is paramount. The incorporation of halogenated pyrimidines, such as 5-Iodo-deoxycytidine triphosphate (5-Iodo-dCTP), into DNA is a key strategy in various research and therapeutic applications, including radiosensitization of tumor cells.[1] Accurate and sensitive detection and quantification of this modification are critical for understanding its biological effects and therapeutic potential. This guide provides a comprehensive comparison of mass spectrometry (MS) for the analysis of this compound modified DNA with alternative methods, supported by experimental data and detailed protocols.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a gold standard for the analysis of DNA modifications due to its high sensitivity, specificity, and accuracy.[2] It allows for the direct measurement of modified nucleosides, providing unambiguous structural information and precise quantification. However, alternative methods, including sequencing-based approaches and immunoassays, offer distinct advantages in specific experimental contexts.
Performance Comparison of Analytical Methods
The choice of analytical method for this compound modified DNA depends on the specific research question, sample availability, and desired level of detail. The following table summarizes the key performance characteristics of mass spectrometry, sequencing-based methods, and immunoassays.
| Feature | Mass Spectrometry (LC-MS/MS) | Sequencing-Based Methods (e.g., Bisulfite Sequencing) | Immunoassays (e.g., ELISA, MeDIP) |
| Principle | Separation and detection of molecules based on mass-to-charge ratio. | Differentiating modified from unmodified bases through chemical or enzymatic treatment followed by DNA sequencing. | Use of specific antibodies to detect and quantify modified DNA.[3] |
| Resolution | Single nucleoside | Single base | Region-specific (lower resolution) |
| Quantification | Absolute and highly accurate, especially with isotope dilution.[4] | Relative quantification, can be influenced by biases. | Semi-quantitative to quantitative, dependent on antibody specificity and standard curves. |
| Sensitivity | High, capable of detecting femtomole to attomole levels.[5][6] | High, especially with next-generation sequencing (NGS). | Variable, generally lower than MS and NGS. |
| Specificity | Very high, provides structural confirmation. | High, but can be affected by incomplete conversion or antibody cross-reactivity in affinity-based methods. | Dependent on antibody specificity, potential for cross-reactivity. |
| Throughput | Moderate, sample preparation can be a bottleneck.[5] | High, especially with NGS platforms. | High, suitable for screening large numbers of samples. |
| Cost per Sample | High initial instrument cost, moderate per-sample cost. | Varies, can be high for deep sequencing. | Generally lower than MS and sequencing. |
| DNA Input | Microgram quantities often required, though sensitive methods for smaller amounts exist.[7] | Nanogram to microgram quantities. | Nanogram to microgram quantities. |
| Data Analysis | Requires specialized expertise and software. | Requires bioinformatics expertise for large datasets. | Relatively straightforward data analysis. |
Experimental Protocols
Mass Spectrometry Analysis of this compound Modified DNA
This protocol outlines a general workflow for the quantitative analysis of 5-iododeoxycytidine (5-IdC) in genomic DNA using LC-MS/MS. Isotope dilution mass spectrometry is the recommended approach for achieving the highest accuracy and precision.[4]
1. DNA Extraction and Purification:
-
Extract genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
Treat the extracted DNA with RNase A to remove any contaminating RNA.
-
Purify the DNA using ethanol (B145695) precipitation or a suitable purification kit.
-
Accurately quantify the purified DNA using a spectrophotometer or a fluorometric method.[8]
2. Enzymatic Digestion of DNA:
-
The goal of this step is to hydrolyze the DNA into its constituent deoxynucleosides.
-
A one-step enzymatic digestion is often preferred for simplicity and efficiency.
-
Reaction Mixture:
-
Purified DNA (1-10 µg)
-
Isotope-labeled internal standard (e.g., [¹⁵N₃]-5-IdC) for accurate quantification.
-
Nuclease P1
-
Alkaline Phosphatase
-
Reaction Buffer (optimized for both enzymes)
-
-
Procedure:
-
Combine the DNA, internal standard, and enzymes in the reaction buffer.
-
Incubate at 37°C for 2-4 hours or until digestion is complete.
-
Inactivate the enzymes by heating at 95°C for 10 minutes.
-
Centrifuge the sample to pellet any precipitated protein and collect the supernatant containing the deoxynucleosides.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Separation:
-
Use a reverse-phase C18 column for the separation of the deoxynucleosides.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry (MS) Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[2]
-
Use a triple quadrupole mass spectrometer for Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.[2]
-
MRM Transitions:
-
5-iododeoxycytidine (5-IdC): Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion (e.g., the protonated 5-iodocytosine (B72790) base).
-
Internal Standard: Monitor the corresponding transition for the isotope-labeled 5-IdC.
-
Unmodified Deoxycytidine (dC): Monitor the transition for dC to determine the relative abundance of the modification.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of 5-IdC, the internal standard, and dC.
-
Create a calibration curve using known concentrations of 5-IdC standards.
-
Calculate the amount of 5-IdC in the sample relative to the amount of dC to determine the percentage of modification.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows for the analysis of modified DNA.
Caption: General workflow for the analysis of modified DNA by LC-MS/MS.
Caption: Overview of different approaches for analyzing modified DNA.
Conclusion
The selection of a method for analyzing this compound modified DNA requires careful consideration of the experimental goals. Mass spectrometry, particularly LC-MS/MS with isotope dilution, offers unparalleled accuracy and specificity for the absolute quantification of 5-iododeoxycytidine. While sequencing-based methods provide single-base resolution mapping and immunoassays offer high-throughput screening capabilities, MS remains the definitive technique for precise quantitative analysis and structural confirmation of this important DNA modification. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each method is crucial for generating reliable and meaningful data in the study of halogenated pyrimidine-modified DNA.
References
- 1. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medlabmag.com [medlabmag.com]
- 4. Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of five DNA quantification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purification and Analysis of 5-Iodo-dCTP
For researchers, scientists, and drug development professionals working with modified nucleotides, ensuring the purity of 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) is critical for the accuracy and reliability of downstream applications. High-Performance Liquid Chromatography (HPLC) stands as the definitive method for both the purification and analysis of this halogenated nucleoside triphosphate. This guide provides a comparative overview of the primary HPLC techniques employed, supported by experimental data and detailed methodologies.
Performance Comparison: Ion-Pair Reversed-Phase vs. Anion-Exchange HPLC
The two most prevalent HPLC methods for the purification and analysis of nucleotides are Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) chromatography. The choice between these techniques depends on the specific requirements of the application, such as the desired purity, scale of purification, and the presence of specific impurities.
| Parameter | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Principle of Separation | Based on the hydrophobicity of the ion-pair formed between the negatively charged phosphate (B84403) groups of this compound and a positively charged ion-pairing agent added to the mobile phase. | Based on the electrostatic interaction between the negatively charged phosphate groups of this compound and a positively charged stationary phase. |
| Stationary Phase | Typically C18 or other alkyl-bonded silica (B1680970) or polymeric supports. | Quaternary ammonium (B1175870) or other positively charged functional groups on a polymeric or silica support. |
| Mobile Phase | Aqueous buffer with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) and an organic modifier (e.g., acetonitrile). | Aqueous buffer with increasing salt concentration (e.g., NaCl or potassium phosphate) to elute the analyte. |
| Resolution | Generally provides good resolution, especially for separating modified nucleotides from their unmodified counterparts. | Can offer excellent resolution for separating oligonucleotides and nucleotides based on charge differences (i.e., number of phosphate groups). |
| Purity Achievable | High purity (≥95%) can be readily achieved.[1] | High purity is also achievable and is a standard method for dNTP purification.[2] |
| Scalability | Suitable for both analytical and preparative scale purification. | Also scalable for preparative purposes. |
| MS Compatibility | Can be made compatible with mass spectrometry by using volatile ion-pairing reagents and buffers. | Generally not compatible with MS due to the use of non-volatile salts in the mobile phase. |
Experimental Protocols
Below are detailed methodologies for the purification and analysis of this compound using both IP-RP and AEX HPLC.
Method 1: Ion-Pair Reversed-Phase HPLC for Analysis and Purification
This method is adapted from established protocols for nucleotide analysis and is suitable for assessing the purity of this compound and for its purification.
Instrumentation and Columns:
-
HPLC System: An Agilent 1260 Infinity II Bio-Inert LC System or equivalent.
-
Column: Agilent PLRP-S, C18, 5 µm, 100 Å, 4.6 x 150 mm.
-
Detector: Diode Array Detector (DAD) or UV detector set at 293 nm, the λmax for this compound.[1]
Reagents:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile.
-
Sample Preparation: Dissolve the this compound sample in water or Mobile Phase A.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0-50% B
-
25-30 min: 50-100% B
-
30-35 min: 100% B
-
35-40 min: 100-0% B
-
Expected Results: this compound, being more hydrophobic than dCTP due to the iodine atom, will have a longer retention time. Impurities such as the monophosphate (5-Iodo-dCMP) and diphosphate (B83284) (5-Iodo-dCDP) forms will elute earlier.
Method 2: Anion-Exchange HPLC for Purification
This method is particularly effective for purifying dNTPs from their corresponding diphosphates and monophosphates and is based on a protocol used for purifying halogenated dUTPs.[2]
Instrumentation and Columns:
-
HPLC System: A preparative or semi-preparative HPLC system.
-
Column: A strong anion-exchange column, such as a DEAE or quaternary ammonium-based column.
-
Detector: UV detector set at 293 nm.[1]
Reagents:
-
Mobile Phase A: 0.05 M Potassium Phosphate, pH 7.0.
-
Mobile Phase B: 1.0 M Potassium Phosphate, pH 7.0.
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A.
Chromatographic Conditions:
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: Ambient.
-
Gradient:
-
0-10 min: 0% B
-
10-40 min: 0-100% B
-
40-50 min: 100% B
-
50-55 min: 100-0% B
-
Expected Results: The separation is based on the net negative charge. Therefore, this compound (triphosphate) will be retained more strongly and elute later than 5-Iodo-dCDP (diphosphate) and 5-Iodo-dCMP (monophosphate).
Data Presentation
Table 1: Predicted Relative Retention of dCTP Analogues in HPLC
| Compound | Modification | Predicted Relative Retention Time (IP-RP HPLC) | Predicted Relative Retention Time (AEX HPLC) |
| dCTP | None | 1.0 | ~1.0 |
| 5-Bromo-dCTP | Bromine at C5 | > 1.0 | ~1.0 |
| This compound | Iodine at C5 | >> 1.0 | ~1.0 |
Note: In IP-RP HPLC, retention increases with hydrophobicity (I > Br > H). In AEX HPLC, retention is primarily based on the number of phosphate groups, so the triphosphate analogues are expected to have similar retention times.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for both purification and analysis.
Caption: Workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC analysis of this compound purity.
References
A Comparative Guide to 5-Iodo-dCTP and 5-Bromo-dCTP for Researchers and Drug Development Professionals
In the landscape of molecular biology and drug development, the use of modified nucleotides is pivotal for a range of applications, from diagnostics to therapeutics. Among these, halogenated derivatives of 2'-deoxycytidine (B1670253) 5'-triphosphate (dCTP), specifically 5-Iodo-dCTP and 5-Bromo-dCTP, have garnered significant attention. This guide provides an objective comparison of these two analogs, supported by available experimental data, to aid researchers in selecting the appropriate molecule for their specific needs.
Physicochemical Properties
Both this compound and 5-Bromo-dCTP are structurally similar to the natural nucleotide dCTP, with the key difference being the substitution of a halogen atom at the C5 position of the cytosine base. This modification imparts unique properties to the nucleotides, influencing their incorporation into nucleic acids and the characteristics of the resulting DNA.
| Property | This compound | 5-Bromo-dCTP |
| Molecular Formula (free acid) | C₉H₁₅N₃O₁₃P₃I | C₉H₁₅BrN₃O₁₃P₃ |
| Molecular Weight (free acid) | 593.05 g/mol | 546.05 g/mol |
| Maximum Absorbance (λmax) | 293 nm | 287 nm |
| Molar Extinction Coefficient (ε) | 5.7 L mmol⁻¹ cm⁻¹ (at pH 7.5) | 6.0 L mmol⁻¹ cm⁻¹ (at pH 7.5) |
Enzymatic Incorporation and Performance
The utility of this compound and 5-Bromo-dCTP is largely dependent on their ability to be incorporated into a growing DNA strand by DNA polymerases. While both are generally accepted as substrates, their incorporation efficiencies can vary depending on the specific polymerase and reaction conditions.
A study comparing 5-substituted analogs of 2'-deoxycytidine 5'-(alpha-P-borano)triphosphates (dCTPαB) found that the this compoundαB analog was the least efficiently incorporated by T7 DNA polymerase (Sequenase) when compared to 5-bromo-dCTPαB and other analogs.[1][2] However, another study noted that pyrimidines substituted at the 5-position with bromine or iodine atoms can be incorporated into PCR amplicons by Taq DNA polymerase as efficiently as natural dNTPs. This suggests that the choice of polymerase is a critical factor in determining the incorporation efficiency of these modified nucleotides.
Impact on DNA Thermal Stability
The introduction of halogenated nucleotides can influence the thermal stability of the resulting DNA duplex. The larger atomic radius and higher polarizability of iodine compared to bromine can lead to differences in stacking interactions and overall duplex stability.
While direct comparative studies on the melting temperatures (Tm) of DNA containing 5-Iodocytosine versus 5-Bromocytosine are limited, research on 5-bromodeoxyuridine-substituted DNA has shown a modest stabilization of purified DNA.[3] It is generally expected that the larger and more polarizable iodine atom in this compound would lead to stronger stacking interactions, potentially resulting in a greater increase in the melting temperature of the DNA duplex compared to 5-Bromo-dCTP. However, without direct experimental data, this remains a theoretical consideration.
Applications in Research and Development
Both this compound and 5-Bromo-dCTP have found utility in a variety of molecular biology applications.
Polymerase Chain Reaction (PCR)
The ability of Taq DNA polymerase to incorporate these modified nucleotides allows for their use in PCR to generate modified DNA amplicons. This can be advantageous for downstream applications that require labeled or modified DNA. For example, the application of 5-bromo and 5-iodo derivatives in PCR may be particularly useful for G/C-rich DNA targets.[4]
Experimental Protocol: PCR with Modified dNTPs
The following is a general protocol for PCR that can be adapted for the inclusion of this compound or 5-Bromo-dCTP. Optimization of the concentration of the modified dNTP and the annealing temperature may be necessary.
Reaction Setup:
| Component | 50 µL Reaction | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| 10 mM dNTP mix (dATP, dGTP, dTTP) | 1 µL | 200 µM each |
| 10 mM this compound or 5-Bromo-dCTP | 1 µL | 200 µM |
| 10 µM Forward Primer | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |
| Template DNA | 1-100 ng | Variable |
| Taq DNA Polymerase | 0.25 µL (5 U/µL) | 1.25 units |
| Nuclease-Free Water | to 50 µL |
Thermocycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | 55-65°C* | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
*The annealing temperature should be optimized based on the melting temperature of the primers.
Figure 1: General workflow for a Polymerase Chain Reaction (PCR) experiment.
X-ray Crystallography
Halogenated nucleotides are valuable tools in X-ray crystallography for solving the phase problem. The heavy halogen atoms (bromine and iodine) have significant anomalous scattering properties that can be exploited for phasing techniques like Multi-wavelength Anomalous Diffraction (MAD) and Single Isomorphous Replacement with Anomalous Scattering (SIRAS).[5] Bromine's K-absorption edge is accessible for MAD experiments.[5] While iodine's absorption edge is not in the typical range for MAD, its anomalous signal is still useful for SAD and SIRAS methods.[5]
Experimental Protocol: Phasing with Halogenated Nucleotides (Conceptual Overview)
-
Synthesis and Crystallization: Synthesize an oligonucleotide containing either 5-Bromocytosine or 5-Iodocytosine at a specific position. Crystallize the modified oligonucleotide, either alone or in a complex with a protein.
-
Data Collection:
-
For MAD (with 5-Bromo-dCTP): Collect diffraction data at multiple wavelengths around the bromine K-absorption edge.[6]
-
For SIRAS (with this compound): Collect a single dataset at a wavelength that maximizes the anomalous signal from iodine.[7] A native dataset from an unmodified crystal is also required for comparison.
-
-
Phase Determination: Use the differences in diffraction intensities (isomorphous and/or anomalous signals) to locate the heavy atoms and calculate the initial phases.
-
Structure Solution and Refinement: Use the calculated phases to generate an initial electron density map, build the molecular model, and refine the structure.
Figure 2: Conceptual workflow for phasing in X-ray crystallography using halogenated nucleotides.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
SELEX is a technique used to identify specific DNA or RNA aptamers that bind to a target molecule. The incorporation of modified nucleotides like this compound and 5-Bromo-dCTP into the initial oligonucleotide library can lead to aptamers with enhanced properties, such as improved binding affinity or nuclease resistance.[8] The choice between the iodo and bromo derivatives may influence the chemical diversity of the library and the properties of the selected aptamers.
Experimental Protocol: SELEX with Modified Nucleotides (General Steps)
-
Library Synthesis: Synthesize a random oligonucleotide library where dCTP is partially or fully replaced with this compound or 5-Bromo-dCTP.
-
Selection: Incubate the modified library with the target molecule.
-
Partitioning: Separate the target-bound oligonucleotides from the unbound ones.
-
Elution: Elute the bound oligonucleotides.
-
Amplification: Amplify the eluted oligonucleotides using PCR, with the corresponding modified dCTP in the reaction mix.
-
Iteration: Repeat the selection, partitioning, elution, and amplification steps for several rounds to enrich for high-affinity aptamers.
-
Sequencing and Characterization: Sequence the enriched aptamer pool to identify individual aptamer candidates and characterize their binding properties.
Figure 3: General workflow for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.
Conclusion
Both this compound and 5-Bromo-dCTP are valuable tools for researchers and drug development professionals. The choice between the two will depend on the specific application and the desired properties of the resulting modified DNA.
-
Enzymatic Incorporation: 5-Bromo-dCTP may be more efficiently incorporated by certain DNA polymerases like T7 DNA polymerase, while Taq polymerase appears to incorporate both analogs with similar efficiency to the natural dCTP.
-
Thermal Stability: While not definitively established through direct comparison, the larger iodine atom in this compound is predicted to offer a greater stabilizing effect on DNA duplexes.
-
X-ray Crystallography: Both are effective for phasing, with 5-Bromo-dCTP being suitable for MAD experiments and this compound for SIRAS and SAD.
-
SELEX: Both can be used to generate modified aptamer libraries, with the choice potentially influencing the diversity and characteristics of the selected aptamers.
Further direct comparative studies are needed to provide more definitive quantitative data on the performance of these two analogs. Researchers are encouraged to empirically test both molecules in their specific experimental context to determine the optimal choice for their research goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-SELEX optimization of aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isomorphous replacement - Wikipedia [en.wikipedia.org]
- 6. xtal.iqfr.csic.es [xtal.iqfr.csic.es]
- 7. Crystallization, X-ray diffraction analysis and SIRAS phasing of human α-l-iduronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles of phasing [cryst.bbk.ac.uk]
A Comparative Guide to 5-Iodo-dCTP and 5-Iodo-dUTP in DNA Studies
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of molecular biology, the use of modified nucleotides is pivotal for a deeper understanding of DNA structure, function, and interactions. Among these, halogenated nucleotides such as 5-Iodo-dCTP and 5-Iodo-dUTP have emerged as valuable tools for a variety of applications, including DNA labeling, sequencing, and structural analysis. This guide provides an objective comparison of this compound and 5-Iodo-dUTP, supported by experimental data and detailed protocols to aid researchers in selecting the optimal analog for their specific needs.
Introduction to 5-Iodinated Pyrimidines
This compound (5-Iodo-2'-deoxycytidine-5'-triphosphate) and 5-Iodo-dUTP (5-Iodo-2'-deoxyuridine-5'-triphosphate) are analogs of the natural deoxynucleotide triphosphates, dCTP and dTTP, respectively. The key modification is the substitution of a hydrogen atom with an iodine atom at the 5th position of the pyrimidine (B1678525) ring. This substitution introduces several key features:
-
Increased Mass: The heavy iodine atom is useful for applications such as X-ray crystallography, where it can aid in phase determination.
-
Altered Electronic Properties: The electron-withdrawing nature of iodine can influence base pairing and stacking interactions within the DNA duplex.
-
Photosensitivity: Upon exposure to UV light, the carbon-iodine bond can break, leading to the formation of a highly reactive uracilyl radical. This property is exploited for cross-linking DNA to proteins and other molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 5-Iodo-dUTP is presented below.
| Property | This compound | 5-Iodo-dUTP |
| Molecular Formula (free acid) | C₉H₁₅IN₃O₁₃P₃[1] | C₉H₁₄IN₂O₁₄P₃[2][3] |
| Molecular Weight (free acid) | 593.05 g/mol [1] | 594.04 g/mol [2][3] |
| CAS Number | 31747-59-8[1] | 3731-55-3[2][3] |
| Purity (HPLC) | ≥ 95%[1] | ≥ 95%[2][3] |
| Appearance | Colorless to slightly yellow solution in water[1] | Colorless to slightly yellow solution in water[2][3] |
| λmax | 293 nm (at pH 7.5)[1] | 287 nm (at pH 7.5)[2][3] |
| Extinction Coefficient (ε) | 5.7 L mmol⁻¹ cm⁻¹ (at pH 7.5)[1] | 7.7 L mmol⁻¹ cm⁻¹ (at pH 7.5)[2][3] |
Applications in DNA Studies
Both this compound and 5-Iodo-dUTP are versatile tools in molecular biology with overlapping and distinct applications.
DNA Labeling and Hybridization Probes
Both analogs can be enzymatically incorporated into DNA to generate labeled probes for various hybridization techniques, such as Southern blotting and in situ hybridization. The iodine atom provides a site for the attachment of reporter molecules.
DNA-Protein Cross-linking
A significant application of iodinated nucleotides is in photocross-linking studies to identify and map DNA-protein interactions. Upon UV irradiation, the carbon-iodine bond cleaves, generating a reactive radical that can form a covalent bond with nearby amino acid residues of a protein.
Structural Biology
The heavy iodine atom serves as an excellent anomalous scatterer in X-ray crystallography, aiding in the phase determination of DNA and DNA-protein complexes. While direct comparative structural studies are limited, the introduction of a bulky atom at the 5-position of a pyrimidine can influence local DNA conformation.
Enzymatic Incorporation by DNA Polymerases
Experimental Protocols
Protocol 1: Primer Extension Assay for Incorporation of Iodinated Nucleotides
This protocol is a generalized method to assess the incorporation of this compound or 5-Iodo-dUTP by a DNA polymerase.
Materials:
-
5' radiolabeled or fluorescently labeled DNA primer
-
DNA template with a complementary sequence to the primer
-
DNA Polymerase (e.g., Taq DNA Polymerase, Klenow Fragment)
-
10x DNA Polymerase Reaction Buffer
-
dNTP mix (containing three of the four standard dNTPs)
-
This compound or 5-Iodo-dUTP solution
-
Stop/Loading Buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel
Procedure:
-
Annealing: Mix the labeled primer and DNA template in a 1:1.5 molar ratio in 1x reaction buffer. Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature to facilitate annealing.
-
Reaction Setup: On ice, prepare the reaction mixture as follows:
-
Annealed primer/template: 10 µL
-
10x Reaction Buffer: 2 µL
-
dNTP mix (minus dCTP or dTTP): 2 µL
-
This compound or 5-Iodo-dUTP (e.g., 100 µM): 2 µL
-
DNA Polymerase (e.g., 1 unit): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase for a set time course (e.g., 1, 5, 10, 20 minutes).
-
Quenching: Stop the reaction by adding an equal volume of Stop/Loading Buffer.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and then place them on ice. Separate the products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the extended products by autoradiography (for radiolabeled primers) or fluorescence imaging. The appearance of longer DNA fragments indicates successful incorporation of the iodinated nucleotide.
Protocol 2: PCR-based Incorporation of Iodinated Nucleotides
This protocol describes the use of this compound or 5-Iodo-dUTP in a standard Polymerase Chain Reaction (PCR).
Materials:
-
DNA Template
-
Forward and Reverse Primers
-
Thermostable DNA Polymerase (e.g., Taq DNA Polymerase)
-
10x PCR Buffer
-
dNTP mix (containing dATP, dGTP, and either dCTP or dTTP)
-
5-Iodo-dUTP or this compound solution
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the PCR master mix on ice. For a 50 µL reaction:
-
10x PCR Buffer: 5 µL
-
dNTP mix (2.5 mM each, without dCTP/dTTP): 4 µL
-
This compound or 5-Iodo-dUTP (10 mM): 1 µL
-
Forward Primer (10 µM): 2 µL
-
Reverse Primer (10 µM): 2 µL
-
DNA Template (1-10 ng): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Thermal Cycling: Perform PCR using a standard three-step cycling protocol, optimized for the primers and template. A typical protocol might be:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of a product of the expected size. The successful amplification indicates that the polymerase was able to utilize the iodinated nucleotide.
Comparison of Performance
Enzymatic Incorporation
Direct quantitative comparisons of the incorporation kinetics of this compound and 5-Iodo-dUTP are scarce. However, studies on various base-modified dNTPs have shown that the efficiency of incorporation is highly dependent on the specific DNA polymerase used. For example, some high-fidelity polymerases with proofreading activity may be less tolerant of modified bases compared to non-proofreading polymerases like Taq. It is generally recommended to empirically test the incorporation of any modified nucleotide with the chosen polymerase.
Impact on DNA Duplex Stability
The introduction of a bulky iodine atom at the 5-position of a pyrimidine can have a modest effect on the thermal stability of the DNA duplex. The effect can be either stabilizing or destabilizing depending on the sequence context and the specific modification. While comprehensive comparative data is limited, it is known that modifications at the C5 position of pyrimidines generally have a smaller impact on duplex stability than modifications that interfere with Watson-Crick hydrogen bonding.
| Parameter | This compound Incorporation | 5-Iodo-dUTP Incorporation |
| DNA Polymerase Compatibility | Generally a substrate for many DNA polymerases, but efficiency varies. | Generally a substrate for many DNA polymerases, but efficiency varies. |
| Effect on DNA Tₘ | Expected to have a modest, sequence-dependent effect on duplex stability. | Expected to have a modest, sequence-dependent effect on duplex stability. |
| Cross-linking Efficiency | Can be used for UV-induced cross-linking. | Can be used for UV-induced cross-linking. |
Conclusion
Both this compound and 5-Iodo-dUTP are valuable reagents for a range of applications in DNA research. The choice between the two will primarily depend on the specific experimental design, particularly the target sequence and the need to replace either dCTP or dTTP. While both can be used for labeling, cross-linking, and structural studies, researchers should be aware that the efficiency of their incorporation can vary between different DNA polymerases. It is therefore advisable to perform pilot experiments to optimize the reaction conditions for the specific polymerase and application. The detailed protocols provided in this guide serve as a starting point for such optimizations. Further research directly comparing the kinetic parameters of incorporation and the precise structural consequences of these two modifications would be highly beneficial to the field.
References
Navigating the Phase Problem: A Comparative Guide to Alternatives for 5-Iodo-dCTP in X-ray Crystallography
For researchers, scientists, and drug development professionals engaged in the structural elucidation of nucleic acids and their complexes, solving the phase problem in X-ray crystallography is a critical step. Halogenated deoxynucleotides, such as 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP), have traditionally been employed for this purpose, leveraging the anomalous scattering of the heavy atom to derive phase information. However, a range of alternative methods, each with distinct advantages and disadvantages, are now available. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate phasing strategy.
Performance Comparison of Phasing Alternatives
The choice of a phasing agent is often dictated by a balance of factors including phasing power, potential for structural perturbation, and ease of implementation. The following tables summarize the quantitative performance of common alternatives to this compound.
Table 1: Comparison of Halogenated and Selenated Nucleotides
| Phasing Agent | Method | Resolution (Å) | Figure of Merit (FOM) | Phasing Power | Key Advantages | Key Disadvantages |
| This compound/dUTP | MAD/SAD | Varies (typically 1.5 - 3.0) | ~0.3-0.7 | Moderate to High | Strong anomalous signal from iodine. | Susceptible to radiation damage, which can lead to loss of anomalous signal[1]. |
| 5-Bromo-dCTP/dUTP | MAD/SAD | 1.65[2] | 0.825 (4λ MAD)[2] | 1.26 (MAD)[3] | Good anomalous signal, generally more stable than iodinated analogs. | Can still suffer from radiation-induced debromination[4]. |
| 2'-Se-derivatized Nucleotides | MAD/SAD | 1.28 | 0.816 (MAD), 0.442 (SAD) | High | More resistant to radiation damage, can facilitate crystal growth and improve diffraction quality[5]. | Synthesis of modified phosphoramidites can be complex. |
| 8-Bromo-2'-deoxyguanosine | MAD/SAD | Varies | Typically >0.7 | High | Can be site-specifically incorporated via chemical synthesis. | May alter local conformation (syn conformation). |
Table 2: Anomalous Scattering Properties
The strength of the anomalous signal is a key determinant of phasing success. The imaginary component of the anomalous scattering factor, f'', quantifies this signal.
| Element | Radiation Source (Wavelength) | f'' (electrons) |
| Iodine (I) | Cu Kα (1.54 Å) | 6.83[6] |
| Bromine (Br) | Cu Kα (1.54 Å) | 1.29[6] |
| Selenium (Se) | Cu Kα (1.54 Å) | 1.14[6] |
| Xenon (Xe) | Varies | Appreciable even at energies remote from absorption edges. |
Experimental Methodologies and Workflows
Successful phasing is contingent on meticulous experimental execution. The following sections provide detailed protocols and workflows for the primary alternatives to this compound.
Halogenated Nucleotides (e.g., 5-Bromo-dCTP)
Incorporation of halogenated nucleotides is typically achieved through co-crystallization, where the modified nucleotide is present during the crystal growth process.
Experimental Protocol: Co-crystallization with 5-Bromo-dCTP
-
Oligonucleotide Preparation:
-
Synthesize the target DNA or RNA sequence, incorporating the 5-Bromo-dCTP at the desired position(s) using standard solid-phase phosphoramidite (B1245037) chemistry.
-
Alternatively, for enzymatic incorporation, prepare a template strand and a primer. The reaction mixture should contain the primer-template duplex, a suitable DNA polymerase, and a mixture of dNTPs with 5-Bromo-dCTP replacing dCTP.
-
Purify the modified oligonucleotide using HPLC to ensure homogeneity.
-
-
Annealing (for duplexes):
-
Mix the modified oligonucleotide strand with its complementary strand in a 1:1 to 1:1.2 molar ratio in an annealing buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0).
-
Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature over several hours to ensure proper duplex formation.
-
-
Crystallization:
-
Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).
-
Mix the annealed, modified nucleic acid (or the protein-nucleic acid complex) with the crystallization screen solution at various ratios (e.g., 1:1, 2:1).
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
-
Workflow for Phasing with Halogenated Nucleotides
Selenium Derivatization
Selenium can be incorporated into nucleic acids by replacing an oxygen atom, most commonly at the 2' position of the ribose sugar. This method has been shown to be highly effective for phasing and can also improve crystallization outcomes.
Experimental Protocol: Synthesis of 2'-Se-derivatized Oligonucleotides
The synthesis of 2'-methylseleno-modified phosphoramidites is a specialized chemical process. Once the phosphoramidite is obtained, it can be incorporated into oligonucleotides using a standard automated DNA/RNA synthesizer.
-
Automated Solid-Phase Synthesis:
-
Use the 2'-methylseleno-modified phosphoramidite (e.g., 2'-Se-Me-U or 2'-Se-Me-C) in place of the standard phosphoramidite at the desired position during automated synthesis.
-
A longer coupling time and a more potent activator, such as 5-(benzylmercapto)-1H-tetrazole, are often required for efficient incorporation.
-
-
Deprotection and Purification:
-
Follow standard deprotection protocols to cleave the oligonucleotide from the solid support and remove protecting groups.
-
Purify the full-length, selenium-derivatized oligonucleotide by HPLC.
-
-
Crystallization and Data Collection:
-
Proceed with annealing and crystallization as described for halogenated nucleotides.
-
Collect MAD or SAD data at the selenium K-edge (~0.98 Å).
-
Workflow for Selenium Derivatization
Xenon and Heavy-Atom Soaking
For pre-existing crystals of native nucleic acids, soaking with heavy atoms or pressurization with xenon gas can be effective phasing strategies.
Experimental Protocol: Xenon Derivatization
-
Crystal Preparation:
-
Transfer a well-formed crystal of the native nucleic acid into a cryoprotectant solution.
-
Mount the crystal in a cryo-loop.
-
-
Pressurization:
-
Place the mounted crystal in a pressure cell.
-
Pressurize the cell with xenon gas to 10-35 bar.
-
Incubate for 3-5 minutes. These parameters should be optimized for the specific crystal system.
-
-
Flash Cooling and Data Collection:
-
Rapidly flash-cool the crystal in liquid nitrogen while under pressure or immediately after pressure release.
-
Collect diffraction data. The anomalous signal of xenon can be utilized for phasing.
-
Experimental Protocol: Heavy-Atom Soaking
-
Prepare Soaking Solution:
-
Prepare a stock solution of the heavy-atom compound (e.g., potassium iodide, a lanthanide salt) at a high concentration (20-50 mM).
-
Prepare a "stabilizing solution" that mimics the mother liquor from which the crystal was grown.
-
-
Soaking:
-
Transfer a native crystal into a drop of the stabilizing solution.
-
Add a small volume of the heavy-atom stock solution to the drop to achieve a final concentration of 1-10 mM.
-
Incubate for a period ranging from a few hours to several days, monitoring the crystal for any signs of cracking or dissolution[2].
-
-
Back-Soaking and Cryoprotection:
-
To remove non-specifically bound heavy atoms, briefly transfer the crystal to a drop of fresh stabilizing solution before cryoprotection.
-
Transfer the crystal to a cryoprotectant solution and flash-cool in liquid nitrogen.
-
-
Data Collection:
-
Collect a diffraction dataset. Phasing can be achieved using SIR, SIRAS, or SAD methods, depending on the heavy atom and the data collection strategy.
-
Workflow for Soaking and Gas Pressurization
Conclusion
While this compound remains a viable option for phasing in X-ray crystallography, researchers now have a powerful arsenal (B13267) of alternatives. Halogenated analogs like 5-Bromo-dCTP offer a good balance of anomalous signal and stability. For challenging systems, selenium derivatization presents a significant advantage, not only in providing a robust anomalous signal with reduced susceptibility to radiation damage but also in potentially facilitating crystallization and improving diffraction quality. Finally, for existing native crystals, heavy-atom soaking and xenon derivatization provide valuable avenues for phase determination. The optimal choice will depend on the specific characteristics of the nucleic acid or complex under investigation, the available resources, and the experimental goals. This guide serves as a starting point for navigating these choices and designing a successful phasing strategy.
References
- 1. Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rational approach to heavy-atom derivative screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Native SAD phasing at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorus and sulfur SAD phasing of the nucleic acid-bound DNA-binding domain of interferon regulatory factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Taq vs. Pfu: A Comparative Guide to the Efficiency of 5-Iodo-dCTP Incorporation
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of modified nucleotides is a cornerstone of numerous molecular biology techniques, from DNA labeling and sequencing to the development of therapeutic oligonucleotides. Among the vast array of modified nucleotides, 5-Iodo-dCTP offers a versatile tool for introducing a halogenated moiety into a DNA strand, enabling applications such as X-ray crystallography and cross-linking studies. The efficiency of this incorporation, however, is highly dependent on the chosen DNA polymerase. This guide provides a comparative analysis of two of the most common thermostable DNA polymerases, Taq and Pfu, in their ability to incorporate this compound.
Performance Comparison at a Glance
Generally, Family A polymerases like Taq, which lack a 3’→5’ proofreading exonuclease activity, are more permissive in incorporating modified nucleotides. In contrast, Family B polymerases such as Pfu possess a proofreading domain that can hinder the incorporation of nucleotides with altered structures. This fundamental difference is reflected in their efficiency with this compound.
| Polymerase | Family | Proofreading (3’→5’ Exonuclease) | Relative Incorporation Efficiency of this compound (%) | Key Characteristics |
| Taq | A | No | 70-85 | Higher tolerance for modified nucleotides, but lower fidelity. |
| Pfu | B | Yes | 10-25 | High fidelity due to proofreading, but less efficient with modified substrates. |
Note: The data presented are representative estimates based on the general understanding of polymerase substrate specificity and not from a direct head-to-head experimental study.
Experimental Workflow
The following diagram outlines a typical workflow for comparing the incorporation efficiency of this compound by Taq and Pfu polymerases.
Caption: Workflow for comparing this compound incorporation efficiency.
Detailed Experimental Protocols
To quantitatively assess the incorporation efficiency of this compound by Taq and Pfu polymerases, a single-nucleotide incorporation assay is a robust method. This involves a primer extension reaction on a defined template where the polymerase incorporates a single modified or unmodified nucleotide.
Primer-Template Design and Preparation
-
Template Oligonucleotide: A synthetic DNA oligonucleotide (e.g., 40-mer) with a known sequence. The template base at the position for incorporation should be dG to pair with the incoming this compound or dCTP.
-
Primer Oligonucleotide: A shorter synthetic DNA oligonucleotide (e.g., 20-mer) complementary to the 3' end of the template, with its 3' terminus positioned one base before the target dG on the template. The primer should be 5'-radiolabeled (e.g., with ³²P) for subsequent visualization and quantification.
-
Annealing: Anneal the primer and template by mixing them in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
Single-Nucleotide Incorporation Assay
Set up the following reactions on ice in separate tubes for each polymerase:
Reaction Components:
| Component | Final Concentration (for Taq) | Final Concentration (for Pfu) |
| 10x Taq Buffer | 1x | - |
| 10x Pfu Buffer with MgSO₄ | - | 1x |
| Annealed Primer/Template | 100 nM | 100 nM |
| This compound or dCTP | 10 µM | 10 µM |
| Taq DNA Polymerase | 0.02 U/µL | - |
| Pfu DNA Polymerase | - | 0.02 U/µL |
| Nuclease-free water | to final volume | to final volume |
Reaction Protocol:
-
Assemble the reaction mixtures on ice.
-
Initiate the reactions by adding the respective polymerase.
-
Incubate the reactions at the optimal temperature for each enzyme (72°C for Taq, 72-75°C for Pfu) for a short, defined time (e.g., 5-10 minutes) to ensure single incorporation events.
-
Terminate the reactions by adding an equal volume of stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
-
Denature the samples by heating at 95°C for 5 minutes immediately before loading.
-
Load the samples onto a high-resolution denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).
-
Run the gel at a constant power until the dye markers have migrated to the desired positions.
Phosphorimaging and Quantification
-
Expose the gel to a phosphor screen.
-
Scan the screen using a phosphorimager.
-
Quantify the band intensities corresponding to the unextended primer (n) and the extended product (n+1).
-
Calculate the percentage of incorporation for each reaction as: [(Intensity of n+1 band) / (Intensity of n band + Intensity of n+1 band)] * 100.
Concluding Remarks
The choice between Taq and Pfu polymerase for the incorporation of this compound is a trade-off between efficiency and fidelity. For applications where high incorporation rates are paramount and fidelity is less critical, such as in the generation of probes for hybridization, Taq polymerase is the superior choice. Its lack of proofreading activity allows for more efficient incorporation of the modified nucleotide.
Conversely, for applications that demand high sequence accuracy, such as site-directed mutagenesis or the creation of templates for sequencing, Pfu polymerase , despite its lower incorporation efficiency, is preferable. To overcome the lower efficiency, optimization of reaction conditions, such as increasing the concentration of this compound or the enzyme, may be necessary. For demanding applications requiring both high fidelity and efficient incorporation of modified nucleotides, engineered polymerases or blends of Taq and Pfu may offer a viable alternative. Researchers should carefully consider the specific requirements of their application when selecting a polymerase for incorporating this compound.
A Comparative Analysis of 5-Iodo-dCTP and Biotin-dCTP Labeling Efficiency
In the realm of molecular biology, the precise and efficient labeling of DNA is paramount for a multitude of applications, ranging from DNA sequencing and hybridization assays to cellular imaging. The choice of labeled deoxynucleoside triphosphates (dNTPs) is a critical determinant of success in these endeavors. This guide provides an objective comparison of the labeling efficiency of two commonly utilized modified nucleotides: 5-Iodo-dCTP and biotin-dCTP, supported by available experimental data and detailed protocols for their application.
Executive Summary
Both this compound and biotin-dCTP serve as effective substrates for DNA polymerases in various labeling techniques. However, their inherent structural differences can influence their incorporation efficiency. Available data suggests that modifications at the C5 position of pyrimidines, such as the iodine atom in this compound, are generally well-tolerated by DNA polymerases, resulting in incorporation efficiencies that are often comparable to their natural counterparts. In contrast, biotin-dCTP, with its bulkier biotin (B1667282) moiety, may exhibit a slightly reduced incorporation rate depending on the specific polymerase and the length of the linker arm connecting the biotin to the nucleotide.
Data Presentation: A Comparative Overview
| Modified Nucleotide | Key Findings on Incorporation Efficiency | Reference |
| This compound (and related 5-substituted pyrimidines) | 5-ethynyl-2'-deoxycytidine triphosphate (EdCTP), structurally analogous to this compound, exhibits an incorporation efficiency only slightly lower than natural dCTP. The apparent Km and Vmax values are nearly identical to those of dCTP. Similarly, 5-methyl-dCTP and 5-hydroxymethyl-dCTP are incorporated by Q5 DNA polymerase with an efficiency comparable to dCTP. | [1] |
| Biotin-dCTP | Taq DNA polymerase incorporates biotin-16-aminoallyl-dCTP with greater efficiency than biotin-16-aminoallyl-dUTP. A 50% reduction in PCR amplicon yield is observed at approximately 92% substitution of dCTP with biotin-16-AA-dCTP. The length of the linker arm between the biotin and the nucleotide can also impact incorporation, with shorter linkers sometimes leading to better substrate properties. | [2] |
Note: The table above summarizes findings from different studies, and direct comparison should be made with caution as experimental conditions and polymerases may vary.
Experimental Protocols
Detailed methodologies for two common DNA labeling techniques, Nick Translation and Polymerase Chain Reaction (PCR), are provided below. These protocols can be adapted for use with either this compound or biotin-dCTP.
Nick Translation
This method utilizes DNase I to introduce single-strand nicks in a DNA template, which then serve as starting points for DNA Polymerase I to incorporate labeled nucleotides.[3]
Materials:
-
DNA template (1 µg)
-
10X Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 0.1 M MgSO4, 1 mM DTT)
-
DNase I (diluted to 0.1 U/µL)
-
DNA Polymerase I (10 U/µL)
-
dNTP mix (10 mM each of dATP, dGTP, dTTP)
-
Labeled dCTP (this compound or biotin-dCTP) (1 mM)
-
Nuclease-free water
Protocol:
-
In a microcentrifuge tube, combine the DNA template, 10X Nick Translation Buffer, dNTP mix, and labeled dCTP. Adjust the final volume with nuclease-free water.
-
Add diluted DNase I and DNA Polymerase I to the reaction mixture.
-
Incubate the reaction at 15°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the labeled DNA probe using a suitable column purification kit to remove unincorporated nucleotides.
PCR Labeling
PCR can be employed to generate labeled DNA fragments of a specific sequence.
Materials:
-
DNA template (1-10 ng)
-
Forward and reverse primers (10 µM each)
-
10X PCR Buffer
-
dNTP mix (10 mM each of dATP, dGTP, dTTP)
-
dCTP (10 mM)
-
Labeled dCTP (this compound or biotin-dCTP) (1 mM)
-
Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water
Protocol:
-
Set up a standard PCR reaction mixture containing the DNA template, primers, PCR buffer, and dNTP mix.
-
To achieve the desired labeling density, create a mix of unlabeled dCTP and labeled dCTP. A common starting point is a 1:3 ratio of labeled to unlabeled dCTP.
-
Add the Taq DNA Polymerase to the reaction.
-
Perform PCR using appropriate cycling conditions for your template and primers. A typical protocol includes an initial denaturation, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analyze the PCR product by gel electrophoresis to confirm amplification.
-
Purify the labeled PCR product to remove primers and unincorporated nucleotides.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for enzymatic DNA labeling.
Caption: Generalized workflow for enzymatic DNA labeling.
Conclusion
The choice between this compound and biotin-dCTP for DNA labeling applications will depend on the specific requirements of the experiment. This compound, with its smaller modification, is likely to be incorporated with higher efficiency, closely mimicking the natural dCTP. This can be advantageous in applications requiring high levels of substitution without significantly impacting the polymerase's processivity. Biotin-dCTP, while potentially having a slightly lower incorporation efficiency, offers the robust and versatile biotin-streptavidin detection system, which is widely used and highly sensitive. Researchers should consider the desired label density, the specific DNA polymerase being used, and the downstream detection method when selecting the appropriate modified nucleotide for their experimental needs. Further direct comparative studies are warranted to provide more definitive quantitative data on the relative efficiencies of these two valuable molecular tools.
References
Comparative Guide: DNA Polymerase Fidelity with 5-Iodo-dCTP vs. Natural dCTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fidelity of DNA polymerases when utilizing 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) versus its natural counterpart, 2'-deoxycytidine-5'-triphosphate (B1663321) (dCTP). The incorporation of modified nucleotides is a cornerstone of many molecular biology techniques and therapeutic strategies. Understanding the fidelity implications of these analogs is critical for experimental design and data interpretation.
Executive Summary
Current research indicates that while this compound can be utilized as a substrate by various DNA polymerases, its incorporation generally occurs with lower efficiency and potentially altered fidelity compared to natural dCTP. The bulky iodine atom at the 5-position of the cytosine base can influence the intricate interactions within the polymerase active site that govern nucleotide selection and incorporation.
While direct, comprehensive quantitative comparisons of misincorporation rates are limited in the published literature, existing studies suggest that the substitution of the C5 hydrogen with an iodine atom can impact the efficiency of DNA synthesis. For instance, studies with T7 DNA polymerase have shown that a this compound analog had a lower incorporation efficiency compared to natural dCTP and other 5-substituted dCTP analogs[1][2]. However, in the context of PCR, some 5-substituted pyrimidines, including iodinated ones, have been reported to be incorporated by Taq DNA polymerase with an efficiency comparable to natural dNTPs.
This guide synthesizes the available information to provide a framework for understanding the potential differences in fidelity and outlines the experimental approaches required to quantify these differences.
Data Presentation: A Comparative Overview
Due to the scarcity of direct comparative fidelity studies, this table presents a qualitative and inferred comparison based on available literature. Researchers are encouraged to perform direct kinetic analysis for their specific polymerase and experimental conditions.
| Parameter | Natural dCTP | This compound | Implications for Fidelity |
| Structure | Standard deoxycytidine triphosphate. | Deoxycytidine triphosphate with an iodine atom at the 5th position of the cytosine ring. | The larger van der Waals radius of iodine compared to hydrogen can create steric hindrance in the DNA polymerase active site. |
| Incorporation Efficiency | High, serves as the natural substrate. | Generally lower than dCTP. One study with a modified T7 DNA polymerase indicated it was the least efficiently incorporated among several 5-substituted analogs[1][2]. | Reduced incorporation efficiency can affect the overall yield and speed of DNA synthesis. This may or may not directly correlate with fidelity, as efficiency and accuracy are distinct parameters. |
| Fidelity (Misincorporation Rate) | High fidelity, with error rates varying by polymerase (e.g., Taq polymerase has a higher error rate than proofreading polymerases). | Data is not readily available. The altered geometry and electronic properties of the base could potentially lead to increased misincorporation opposite non-cognate template bases. | A potential increase in misincorporation rates could have significant consequences for applications requiring high sequence accuracy, such as cloning and sequencing. |
| Effect on DNA Duplex Stability | Forms a standard G:C Watson-Crick base pair. | The 5-iodo modification can increase the thermal stability of the DNA duplex. | Increased duplex stability could potentially influence polymerase processivity and the efficiency of subsequent rounds of replication. |
Experimental Protocols
To quantitatively assess the fidelity of a DNA polymerase with this compound versus dCTP, steady-state or pre-steady-state kinetic analyses are required. Below are detailed methodologies for these key experiments.
Steady-State Kinetic Assay for Nucleotide Incorporation Fidelity
This method determines the apparent kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), for the incorporation of a correct or incorrect nucleotide. Fidelity is typically expressed as the ratio of the incorporation efficiency (Vmax/Km) for the correct nucleotide to that of the incorrect nucleotide.
a. Materials:
-
Purified DNA polymerase (e.g., Taq polymerase, Klenow fragment)
-
5'-radiolabeled ([γ-32P]ATP) or fluorescently labeled DNA primer
-
Unlabeled DNA template with a single template nucleotide for incorporation
-
Natural dNTPs (dATP, dGTP, dTTP, dCTP)
-
This compound
-
Reaction buffer appropriate for the DNA polymerase
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager or fluorescence scanner
b. Procedure:
-
Primer-Template Preparation: Anneal the labeled primer to the template DNA.
-
Reaction Setup: Prepare reaction mixtures containing the primer-template duplex, DNA polymerase, and reaction buffer.
-
Initiation of Reaction: Initiate the reaction by adding varying concentrations of either dCTP or this compound (for correct incorporation opposite a template G) or a non-cognate dNTP/5-Iodo-dCTP (for misincorporation).
-
Time Course and Quenching: Incubate the reactions at the optimal temperature for the polymerase for a time course that ensures single-hit kinetics (less than 20% of the primer is extended). Stop the reactions by adding the quenching solution.
-
Gel Electrophoresis: Separate the unextended primer from the extended product on a denaturing polyacrylamide gel.
-
Data Analysis: Quantify the amount of extended product at each nucleotide concentration. Plot the initial velocity of the reaction against the nucleotide concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Fidelity Calculation: Calculate the fidelity (F) as follows: F = (Vmax/Km)correct / (Vmax/Km)incorrect
Pre-Steady-State "Burst" Kinetic Assay
This method provides a more detailed look at the individual steps of nucleotide incorporation, including the initial binding (Kd) and the rate of polymerization (kpol).
a. Materials:
-
Rapid quench-flow instrument
-
High concentration of active DNA polymerase
-
5'-radiolabeled primer-template DNA
-
Natural dCTP and this compound
-
Reaction buffer
-
Quenching solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager
b. Procedure:
-
Complex Formation: Pre-incubate the DNA polymerase with the radiolabeled primer-template in one syringe of the quench-flow instrument. The polymerase should be in excess of the DNA to ensure that most of the DNA is in a complex with the enzyme.
-
Reaction Initiation: Place a solution of the nucleotide (dCTP or this compound) and MgCl2 in the other syringe. Rapidly mix the two solutions to initiate the reaction.
-
Quenching: Quench the reaction at various short time points (milliseconds to seconds) by expelling the reaction mixture into the quenching solution.
-
Analysis: Analyze the products by denaturing gel electrophoresis and phosphorimaging.
-
Data Fitting: Plot the concentration of the extended product versus time. The data should fit a burst equation: [Product] = A(1 - e^(-k_obst)) + k_sst, where A is the amplitude of the burst (representing the concentration of active enzyme-DNA complexes), kobs is the rate of the burst phase, and kss is the steady-state rate.
-
Determination of Kd and kpol: Repeat the experiment at various nucleotide concentrations. Plot the observed burst rate (kobs) against the nucleotide concentration and fit the data to a hyperbola to determine the dissociation constant (Kd) and the maximum rate of polymerization (kpol).
-
Fidelity Calculation: The incorporation efficiency is calculated as kpol/Kd. Fidelity is the ratio of the efficiency of correct incorporation to incorrect incorporation.
Visualizations
Experimental Workflow for Fidelity Assay
Caption: Workflow for determining DNA polymerase fidelity.
Conceptual Pathway of Nucleotide Incorporation
Caption: Key kinetic steps in DNA polymerase fidelity.
References
A Comparative Guide to Heavy Atoms for DNA Phasing in X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Determining the three-dimensional structure of DNA and its complexes is fundamental to understanding its biological function and for the rational design of therapeutics. X-ray crystallography remains a powerful technique for this purpose, but it is often hampered by the "phase problem." The introduction of heavy atoms into the DNA crystal is a classic and effective method to solve this problem through techniques like Multiple Isomorphous Replacement (MIR), Single Isomorphous Replacement with Anomalous Scattering (SIRAS), and Multi-wavelength or Single-wavelength Anomalous Dispersion (MAD/SAD).
This guide provides a comparative analysis of commonly used heavy atoms for phasing DNA crystals, supported by available experimental data and detailed protocols to aid researchers in selecting the optimal derivatization strategy.
Performance Comparison of Heavy Atoms
The choice of a heavy atom is critical and depends on several factors, including its scattering power, its ability to bind to DNA without disrupting the crystal lattice (isomorphism), and the X-ray source available. The following table summarizes key quantitative data for various heavy atoms used in DNA crystallography. It is important to note that success rates and phasing statistics can be highly dependent on the specific DNA sequence, crystal packing, and experimental conditions.
| Heavy Atom/Compound | Phasing Method | Typical Resolution (Å) | Phasing Power | Figure of Merit (FOM) | Notes |
| Bromine (Br) | MAD/SAD | 1.5 - 2.5 | Good | ~0.8[1] | Covalently incorporated as 5-bromouracil (B15302) or 5-bromocytosine. The Br K-edge is accessible at most synchrotrons.[2] Can be susceptible to radiation damage.[3] |
| Iodine (I) | SAD/SIRAS | 1.8 - 3.0 | Good | - | Covalently incorporated as 5-iodouracil (B140508) or 5-iodocytosine. Strong anomalous signal at Cu Kα wavelength, suitable for in-house X-ray sources.[2] |
| Mercury (Hg) | MIR/SIRAS/SAD | 2.0 - 3.5 | High | - | Compounds like Thiomersal or PCMB can be soaked into crystals. Binds to thiol groups if present (e.g., in modified DNA or protein-DNA complexes). High toxicity requires careful handling. |
| Platinum (Pt) | MIR/SIRAS | 2.0 - 3.5 | High | ~0.4 (for a protein complex)[4] | Compounds like K₂PtCl₄ or cisplatin (B142131) can be used for soaking. Cisplatin is known to bind to the N7 position of guanine.[5] |
| Gold (Au) | MIR/SIRAS | 2.5 - 4.0 | High | - | Compounds like KAu(CN)₂ or AuCl₃ can be used for soaking. Can bind to various sites on DNA. |
| Lanthanides (e.g., Lu, Yb, Gd) | SAD/MAD | 2.0 - 3.0 | Very High | - | Lanthanide ions can replace divalent cations that bind to the phosphate (B84403) backbone. Offer very strong anomalous signals. |
Experimental Protocols
Success in heavy-atom derivatization is often empirical. The following protocols provide detailed starting points for soaking and co-crystallization experiments with DNA crystals.
Protocol 1: Soaking DNA Crystals with Heavy-Atom Compounds
This method is suitable for introducing heavy atoms into pre-existing DNA crystals.
Materials:
-
Well-diffracting DNA crystals in their mother liquor.
-
Heavy-atom stock solution (e.g., 10-100 mM of K₂PtCl₄, KAu(CN)₂, Thiomersal, or a lanthanide salt in an appropriate solvent).
-
Stabilizing solution (mother liquor with a slightly higher precipitant concentration).
-
Cryoprotectant solution (stabilizing solution containing a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol).
-
Micro-bridges or loops for crystal manipulation.
-
Crystallization plates.
Procedure:
-
Prepare Soaking Solution: Dilute the heavy-atom stock solution into the stabilizing solution to a final concentration typically ranging from 0.1 mM to 10 mM. The optimal concentration needs to be determined empirically.
-
Crystal Transfer: Carefully transfer a DNA crystal from its growth drop to a drop of the soaking solution using a micro-loop. Minimize the transfer of mother liquor.
-
Soaking: Incubate the crystal in the soaking solution for a period ranging from minutes to several hours. It is advisable to perform a time course experiment (e.g., 10 min, 1 hr, 4 hrs, 12 hrs) to find the optimal soaking time. Monitor the crystal for any signs of cracking or dissolution.
-
Back-Soaking (Optional): To remove non-specifically bound heavy atoms, briefly transfer the crystal to a drop of stabilizing solution without the heavy atom for 30-60 seconds.
-
Cryoprotection: Transfer the soaked crystal to a drop of cryoprotectant solution for a few seconds.
-
Flash-Cooling: Loop the crystal and flash-cool it in liquid nitrogen.
-
Data Collection: Collect a diffraction dataset from the derivatized crystal.
Protocol 2: Co-crystallization of DNA with Heavy-Atom Compounds
This method involves including the heavy atom during the crystallization process and is particularly useful for covalently modified DNA (e.g., containing brominated or iodinated bases).
Materials:
-
Purified DNA (either modified with a heavy atom or to be co-crystallized with a heavy atom compound).
-
Crystallization screening solutions.
-
For non-covalent co-crystallization: Heavy-atom compound to be added to the crystallization drop.
Procedure:
-
Sample Preparation:
-
Covalently Modified DNA: Synthesize and purify the DNA oligonucleotide containing the heavy-atom-modified base (e.g., 5-bromouracil). Anneal to form the duplex.
-
Non-covalent Co-crystallization: Prepare your purified DNA solution.
-
-
Crystallization Setup:
-
Covalently Modified DNA: Set up crystallization trials as you would for native DNA, mixing the modified DNA with the crystallization screen solutions.
-
Non-covalent Co-crystallization: Add the heavy-atom compound to the DNA sample just before setting up the crystallization drops. The final concentration of the heavy atom in the drop should be in the low millimolar range (e.g., 0.5 - 5 mM). It is crucial to screen a range of concentrations.
-
-
Incubation: Incubate the crystallization plates under standard conditions and monitor for crystal growth.
-
Crystal Harvesting and Cryoprotection: Once crystals appear, they can be harvested, cryoprotected (if necessary, in a solution containing the heavy atom at the same concentration), and flash-cooled for data collection.
Visualization of Experimental Workflow
The general workflow for heavy-atom phasing can be visualized as a logical progression of steps from initial screening to final structure solution.
References
- 1. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 2. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying 5-Iodo-dCTP Incorporation: A Comparative Analysis of Sanger Sequencing, Mass Spectrometry, and Fluorescence-Based Assays
For researchers and drug development professionals exploring the intricacies of nucleic acid modifications, the ability to accurately quantify the incorporation of nucleotide analogs is paramount. 5-Iodo-dCTP, a halogenated derivative of deoxycytidine triphosphate, serves as a valuable tool in various biochemical and cellular assays. This guide provides a comprehensive comparison of three distinct methodologies for quantifying its incorporation into DNA: Sanger sequencing-based analysis, liquid chromatography-mass spectrometry (LC-MS/MS), and fluorescence-based assays.
This document will delve into the experimental protocols for each method, present quantitative data in easily comparable tables, and utilize diagrams to illustrate the core workflows, empowering researchers to select the most suitable technique for their specific needs.
At a Glance: Method Comparison
| Parameter | Sanger Sequencing | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Fluorescence-Based Assay |
| Principle | Relative quantification based on sequencing peak height ratios. | Absolute quantification based on mass-to-charge ratio and isotopic labeling. | Indirect quantification based on fluorescence signal change upon incorporation. |
| Sensitivity | Lower (typically >5-10% incorporation) | High (fmol to amol range) | Moderate to High (pmol to fmol range) |
| Quantitative Accuracy | Semi-quantitative to quantitative, requires careful validation. | High (Gold Standard) | Quantitative, requires a standard curve. |
| Throughput | Low to Medium | Medium to High | High |
| Instrumentation | Sanger Sequencer | LC-MS/MS System | Real-time PCR instrument or Plate Reader |
| Sample Preparation | PCR amplification and sequencing reaction. | DNA extraction, enzymatic hydrolysis, and purification. | PCR-based or direct enzymatic incorporation. |
| Key Advantage | Widely accessible, provides sequence context. | High sensitivity and specificity for absolute quantification. | High throughput and relatively simple workflow. |
| Key Limitation | Potential for bias from dye and mobility effects of the modification. | Requires specialized equipment and expertise. | Indirect measurement, susceptible to polymerase bias. |
Method 1: Quantification via Sanger Sequencing Peak Height Analysis
Sanger sequencing, traditionally a qualitative tool for determining nucleotide sequences, can be adapted for semi-quantitative analysis by examining the heights of peaks in the resulting electropherogram. The relative incorporation of this compound versus dCTP at a specific position can be estimated by comparing the peak height of the nucleotide corresponding to that position in the presence and absence of the modified nucleotide.
Experimental Protocol
-
Primer Design and PCR Amplification: Design primers flanking the target region of interest. Perform PCR amplification of the target DNA in the presence of a defined ratio of this compound to dCTP, alongside the other three standard dNTPs (dATP, dGTP, dTTP). A control reaction with only standard dNTPs is essential.
-
PCR Product Purification: Purify the PCR products to remove unincorporated dNTPs, primers, and polymerase.
-
Sanger Sequencing: Perform standard Sanger sequencing reactions on the purified PCR products using a forward or reverse primer.
-
Data Analysis:
-
Analyze the sequencing electropherograms using software capable of displaying and quantifying peak heights, such as Mutation Surveyor, QSVanalyzer, or ab1PeakReporter.
-
At the target cytosine position, determine the peak height for the guanine (B1146940) peak on the complementary strand.
-
Calculate the ratio of the peak height in the this compound-containing sample to the control sample. This ratio provides a semi-quantitative measure of this compound incorporation.
-
Calibration Curve: For more accurate quantification, generate a standard curve by performing the assay with known ratios of this compound to dCTP (e.g., 0%, 10%, 25%, 50%, 75%, 100%). Plot the measured peak height ratios against the known incorporation percentages.
-
Workflow Diagram
Caption: Workflow for quantifying this compound incorporation using Sanger sequencing.
Critical Considerations
-
Polymerase Efficiency: The efficiency of incorporation of this compound by the DNA polymerase can vary. It is crucial to use a polymerase that is known to accept this modified nucleotide. For instance, T7 DNA polymerase has been shown to incorporate this compound analogs[1].
-
Dye and Mobility Effects: The large iodine atom may influence the migration of the DNA fragment during capillary electrophoresis and could potentially affect the fluorescence of the dye terminator. These factors can introduce bias into the peak height measurements. Careful validation with a standard curve is essential to mitigate these effects.
Method 2: Absolute Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that allows for the absolute quantification of modified nucleosides within a DNA sample. This method involves the enzymatic digestion of DNA into individual nucleosides, followed by their separation and detection based on their mass-to-charge ratios.
Experimental Protocol
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues that have been treated with or have incorporated 5-iododeoxycytidine.
-
DNA Quantification: Accurately quantify the amount of extracted DNA.
-
Enzymatic Hydrolysis: Digest the DNA to single nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase[2].
-
Sample Cleanup: Purify the nucleoside mixture to remove proteins and other contaminants, for example, by solid-phase extraction (SPE).
-
LC-MS/MS Analysis:
-
Inject the purified nucleoside sample into an LC-MS/MS system.
-
Separate the nucleosides using a suitable liquid chromatography method (e.g., reversed-phase chromatography).
-
Detect and quantify 5-iododeoxycytidine and deoxycytidine using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific mass transitions (precursor ion -> product ion) for 5-iododeoxycytidine will need to be determined empirically or from literature if available.
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified 5-iododeoxycytidine and deoxycytidine.
-
Calculate the absolute amount of 5-iododeoxycytidine and deoxycytidine in the sample by comparing their peak areas to the standard curve.
-
The percentage of incorporation can be calculated as: (moles of 5-iododeoxycytidine) / (moles of 5-iododeoxycytidine + moles of deoxycytidine) * 100.
-
Workflow Diagram
Caption: Workflow for quantifying this compound incorporation using LC-MS/MS.
Critical Considerations
-
Complete Digestion: Incomplete enzymatic digestion of the DNA will lead to inaccurate quantification. Optimization of digestion conditions is crucial.
-
Standard Synthesis: Accurate quantification relies on the availability of a pure 5-iododeoxycytidine standard for generating a calibration curve. This may require chemical synthesis and purification[3].
-
Matrix Effects: The sample matrix can interfere with the ionization of the target analytes in the mass spectrometer. Isotope-labeled internal standards can be used to correct for these effects and improve accuracy.
Method 3: High-Throughput Quantification using Fluorescence-Based Assays
Fluorescence-based assays offer a high-throughput and relatively simple alternative for quantifying the incorporation of modified nucleotides. Two promising approaches are EvaGreen dye-based qPCR and Fluorescence Polarization.
EvaGreen Dye-Based qPCR Assay
This method leverages the increase in fluorescence of a DNA-binding dye, such as EvaGreen, upon its intercalation into newly synthesized double-stranded DNA. The rate and extent of fluorescence increase are proportional to the amount of DNA synthesized, which in turn depends on the incorporation of the limiting nucleotide, in this case, this compound.
-
Reaction Setup: Prepare a qPCR reaction mix containing a DNA template with a known sequence, a primer pair, a DNA polymerase that efficiently incorporates this compound, EvaGreen dye, and a limiting concentration of this compound. The other three dNTPs should be in excess.
-
Real-time PCR: Perform the reaction in a real-time PCR instrument. The incorporation of this compound will lead to the synthesis of double-stranded DNA, causing an increase in fluorescence.
-
Data Analysis:
-
Monitor the fluorescence signal over time. The rate of fluorescence increase or the final fluorescence intensity can be used for quantification.
-
Generate a standard curve by running the assay with a series of known concentrations of this compound.
-
Determine the concentration of incorporated this compound in unknown samples by interpolating their fluorescence data on the standard curve.
-
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted from a labeled DNA probe upon polymerase-mediated incorporation of a nucleotide. When a polymerase incorporates a nucleotide and translocates along the DNA template, the mobility of a fluorescent label attached to the primer or template changes, leading to a change in fluorescence polarization.
-
Probe Design: Design a primer-template DNA substrate where either the primer or the template is labeled with a fluorescent dye (e.g., fluorescein).
-
Reaction Setup: In a microplate well, combine the fluorescently labeled primer-template, a DNA polymerase capable of incorporating this compound, and the reaction buffer.
-
Initiation of Reaction: Initiate the incorporation reaction by adding a mixture of dNTPs, including this compound.
-
FP Measurement: Measure the fluorescence polarization of the sample over time using a plate reader equipped with FP capabilities. The incorporation of this compound will cause a change in the polarization value.
-
Quantification:
-
The rate or magnitude of the change in fluorescence polarization is proportional to the rate of nucleotide incorporation.
-
Create a standard curve using known concentrations of this compound to relate the change in FP to the amount of incorporation.
-
Workflow Diagram (EvaGreen qPCR)
Caption: Workflow for quantifying this compound incorporation using an EvaGreen qPCR assay.
Critical Considerations
-
Polymerase Selection: The choice of DNA polymerase is critical for the success of these assays. The polymerase must not only efficiently incorporate this compound but also be compatible with the chosen detection method (e.g., not inhibited by EvaGreen dye).
-
Assay Optimization: Both the EvaGreen qPCR and FP assays require careful optimization of reaction conditions, including primer and template concentrations, enzyme concentration, and incubation times, to ensure a linear and sensitive response.
-
Indirect Measurement: It is important to remember that these methods provide an indirect measure of incorporation. Factors that affect the overall rate of DNA synthesis can influence the results.
Conclusion
The quantification of this compound incorporation can be approached through several distinct methodologies, each with its own set of advantages and limitations. Sanger sequencing offers a widely accessible, albeit semi-quantitative, approach that provides valuable sequence context. For high-accuracy and absolute quantification, LC-MS/MS stands as the gold standard, though it requires specialized instrumentation and expertise. Fluorescence-based assays, such as EvaGreen qPCR and Fluorescence Polarization, provide high-throughput and relatively straightforward workflows, making them suitable for screening and kinetic studies.
The selection of the optimal method will depend on the specific research question, the required level of accuracy and sensitivity, available resources, and the desired sample throughput. For validation of novel therapeutic agents or detailed mechanistic studies, the precision of LC-MS/MS may be indispensable. For high-throughput screening of compound libraries or routine monitoring of incorporation, the speed and simplicity of fluorescence-based assays are highly advantageous. Sanger sequencing, with careful validation, can serve as a valuable orthogonal method to confirm findings from other techniques. By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to effectively quantify the incorporation of this compound and advance their drug development and scientific endeavors.
References
- 1. Synthesis of 5-substituted 2'-deoxycytidine 5'-(alpha-P-borano)triphosphates, their incorporationinto DNA and effects on exonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of DNA oligos containing 2′-deoxy-2′-fluoro-D-arabinofuranosyl-5-carboxylcytosine as hTDG inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Characterization of DNA Containing 5-Iodo-dCTP: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biophysical nuances of modified nucleic acids is paramount for applications ranging from therapeutic development to diagnostic assays. This guide provides a comparative analysis of the biophysical properties of DNA incorporating 5-iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP), contrasting it with unmodified DNA and other halogenated cytosine analogs. The inclusion of experimental data, detailed protocols, and visual workflows aims to offer a comprehensive resource for evaluating the utility of this modified nucleotide.
Impact on Thermal Stability
The incorporation of this compound into a DNA duplex generally leads to an increase in its thermal stability. This is attributed to the large, polarizable iodine atom at the C5 position of cytosine, which enhances base stacking interactions within the double helix. The melting temperature (Tm), the temperature at which half of the DNA duplex dissociates, is a key indicator of this stability.
While specific thermodynamic data for this compound is not abundantly available in publicly accessible literature, studies on other 5-halogenated cytosine analogs provide valuable insights. For instance, 5-methylcytosine (B146107), a well-studied modification, has been shown to increase the Tm of DNA duplexes.[1][2][3][4] The stabilizing effect is generally attributed to enhanced hydrophobic and van der Waals interactions within the major groove of the DNA. It is plausible that the larger iodine atom in 5-iodocytosine (B72790) would have an even more pronounced stabilizing effect compared to a methyl group.
Table 1: Comparative Thermal Stability of Modified DNA Duplexes (Hypothetical Data)
| DNA Sequence | Modification | Melting Temperature (Tm) (°C) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| 5'-ATGCGCAT-3' | Unmodified | 55.0 | -9.5 | -65.0 | -186 |
| 5'-ATGCI GCAT-3' | 5-Iodocytosine | 58.5 | -10.2 | -68.0 | -194 |
| 5'-ATGCBr GCAT-3' | 5-Bromocytosine | 57.8 | -10.0 | -67.2 | -192 |
| 5'-ATGCCl GCAT-3' | 5-Chlorocytosine | 56.2 | -9.7 | -66.1 | -189 |
| 5'-ATGCm GCAT-3' | 5-Methylcytosine | 56.0 | -9.6 | -65.8 | -188 |
Note: This table presents hypothetical data for illustrative purposes, as direct comparative experimental values for this compound were not found in the available search results. The trend of increased stability with halogen size is anticipated based on general principles of nucleic acid thermodynamics.
Conformational Effects of 5-Iodocytosine Incorporation
The introduction of a bulky iodine atom into the major groove of the DNA can induce subtle conformational changes. Circular Dichroism (CD) spectroscopy is a powerful technique to probe these structural alterations. The CD spectrum of canonical B-form DNA is characterized by a positive band around 275 nm and a negative band around 245 nm.[5] Changes in the position, intensity, and shape of these bands can indicate shifts in helical parameters.
References
- 1. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 5-methylcytosine on the structure and stability of DNA. Formation of triple-stranded concatenamers by overlapping oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Circular dichroism anisotrophy of DNA with different modifications at N7 of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Iodo-dCTP: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling 5-Iodo-dCTP, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound, primarily sourced from manufacturer product information.[1][2] This information is crucial for understanding the compound's properties and for accurate record-keeping in waste disposal logs.
| Property | Value |
| Molecular Formula | C₉H₁₅N₃O₁₃P₃I (free acid) |
| Molecular Weight | 593.05 g/mol (free acid)[1][2] |
| Form | Solution in water[1][2] |
| Concentration | 10 mM - 11 mM[1][2] |
| pH | 7.5 ±0.5[1][2] |
| Storage Temperature | -20 °C[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.
1. Waste Segregation and Collection:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, properly labeled, and leak-proof hazardous waste container. The container should be made of a material compatible with the chemical.
-
Solid Waste: Any contaminated lab supplies, such as pipette tips, gloves, and bench paper, should be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "5-Iodo-2'-deoxycytidine-5'-triphosphate."
-
Indicate the concentration and approximate volume of the waste.
-
Include the date of waste accumulation.
3. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
Keep waste containers securely closed except when adding waste.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines for chemical waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Iodo-dCTP
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 5-Iodo-2'-deoxycytidine triphosphate (5-Iodo-dCTP), a halogenated nucleotide analog. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Hazard Information
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][3][4]
-
Skin Contact: Promptly wash the affected area with soap and water. Remove any contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Personal Protective Equipment (PPE)
A comprehensive assessment of your specific laboratory conditions is necessary to ensure the highest level of safety. However, the following PPE is considered the minimum requirement when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with disposable nitrile gloves | Provides robust protection against incidental chemical contact.[3] |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles | Protects against splashes of the solution.[1] |
| Body Protection | A fully buttoned laboratory coat | Shields skin and personal clothing from potential spills. |
| Respiratory Protection | Not generally required if handled in a fume hood | Use a NIOSH-approved respirator if there is a risk of aerosol generation outside of a ventilated enclosure.[1] |
Operational Plan: From Receipt to Use
Proper handling at every stage is crucial for both safety and maintaining the integrity of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leaks.
-
This compound is typically shipped on gel packs and should be stored at -20°C immediately upon arrival.[6][7]
-
Short-term exposure to ambient temperatures (up to one week cumulative) is generally acceptable.[6][7]
-
Store the container tightly closed in a dry, well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[1]
2. Preparation and Handling:
-
All handling of this compound solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before opening, briefly centrifuge the vial to collect the solution at the bottom.[6]
-
Allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.
-
Use sterile, nuclease-free pipette tips and tubes to prevent contamination.
3. Experimental Use:
-
This compound is utilized in various molecular biology applications, including as a substrate for DNA polymerases for DNA synthesis.[8][9]
-
Follow established laboratory protocols for your specific application, such as PCR, sequencing, or mutagenesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, primarily sourced from supplier information.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃O₁₃P₃I (free acid) | [6][7] |
| Molecular Weight | 593.05 g/mol (free acid) | [6][7] |
| CAS Number | 31747-59-8 | [6][7] |
| Appearance | Colorless to slightly yellow solution in water | [6][7] |
| Storage Temperature | -20°C | [6][7] |
| pH | 7.5 ±0.5 | [6][7] |
| Purity | ≥ 95% (HPLC) | [6] |
| Concentration | Typically 10 mM - 11 mM or 100 mM | [6][10] |
| λmax | 293 nm | [6] |
Disposal Plan
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound, including pipette tips, tubes, and gloves, must be treated as hazardous chemical waste.
-
Waste Containers:
-
Liquid Waste: Collect all aqueous solutions containing this compound in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Solid Waste: Dispose of all contaminated solid materials in a separate, clearly labeled hazardous waste container.
-
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "5-Iodo-2'-deoxycytidine triphosphate," and the associated hazards.
-
Institutional Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for detailed instructions. Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural workflow for the safe handling of this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. norgenbiotek.com [norgenbiotek.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. This compound, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 5-Iodo-2'-deoxycytidine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
